Product packaging for 2'-Nitroflavone(Cat. No.:)

2'-Nitroflavone

Numéro de catalogue: B1207882
Poids moléculaire: 267.24 g/mol
Clé InChI: CLWQBDUHBCAEBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-Nitroflavone (C 15 H 9 NO 4 ), a synthetic flavonoid, is a chemical compound of significant interest in pharmacological and oncological research. Structural analyses have determined that the molecule is non-planar, with a substantial dihedral angle of 50.73° between the mean planes of its phenyl ring and chromone moiety . This distinctive geometry may influence its biological interactions. A substantial body of preclinical evidence underscores the research value of this compound for its potent and selective anticancer properties. It has demonstrated the ability to induce cell cycle arrest and promote apoptosis in various human cancer cell lines, including cervical carcinoma (HeLa) and haematological cancers . Its mechanism of action is multifaceted, involving the modulation of key mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of cell survival and death . Recent research highlights a promising synergistic effect when this compound is combined with sphingosine kinase inhibitors, such as safingol. Studies on HER2-positive breast cancer cells show that this combination enhances the antiproliferative and apoptotic effects of this compound, suggesting a potential novel therapeutic strategy . In vivo studies in syngeneic breast cancer models have further confirmed this synergistic antitumor activity, with treatments increasing pro-apoptotic markers like Bax and PARP cleavage while decreasing anti-apoptotic proteins Bcl-2 and Bcl-xL . This product is intended for research use only by qualified professionals and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO4 B1207882 2'-Nitroflavone

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C15H9NO4

Poids moléculaire

267.24 g/mol

Nom IUPAC

2-(2-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H9NO4/c17-13-9-15(20-14-8-4-2-6-11(13)14)10-5-1-3-7-12(10)16(18)19/h1-9H

Clé InChI

CLWQBDUHBCAEBV-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Synonymes

2'-nitroflavone

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2'-Nitroflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2'-Nitroflavone, a synthetic flavone derivative with demonstrated biological activities. This document outlines the detailed experimental protocols for its preparation, including the initial synthesis of the chalcone intermediate and its subsequent cyclization, as well as purification methods. Quantitative data and characterization details are provided to assist researchers in the replication and validation of these procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Claisen-Schmidt condensation of 2-hydroxyacetophenone and 2-nitrobenzaldehyde to form the intermediate, 2'-hydroxy-2-nitrochalcone. The second step is the oxidative cyclization of this chalcone intermediate to yield the final product, this compound.

Step 1: Synthesis of 2'-Hydroxy-2-nitrochalcone

The Claisen-Schmidt condensation is a base-catalyzed reaction that forms an α,β-unsaturated ketone from an aldehyde and a ketone. In this synthesis, 2-hydroxyacetophenone reacts with 2-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcone.

Experimental Protocol:

A detailed experimental protocol for the synthesis of the chalcone intermediate is presented below.

ParameterValue/Description
Reactants 2-hydroxyacetophenone, 2-nitrobenzaldehyde
Reagents Sodium hydroxide (NaOH), Ethanol (EtOH)
Procedure 1. Dissolve 2-hydroxyacetophenone and 2-nitrobenzaldehyde in ethanol. 2. Add a solution of sodium hydroxide dropwise to the mixture while stirring. 3. Continue stirring at room temperature for the specified reaction time. 4. Monitor the reaction progress using thin-layer chromatography (TLC). 5. Upon completion, pour the reaction mixture into ice-cold water and acidify to precipitate the crude chalcone. 6. Filter the precipitate, wash with water, and dry.
Reaction Time Typically several hours, monitor by TLC
Temperature Room Temperature
Step 2: Oxidative Cyclization to this compound

The synthesized 2'-hydroxy-2-nitrochalcone is then cyclized to form the flavone ring system. A common and effective method for this transformation is the use of a dimethyl sulfoxide (DMSO) and iodine (I₂) system, which acts as an oxidizing agent to facilitate the ring closure.[1]

Experimental Protocol:

The following table details the experimental procedure for the cyclization of the chalcone to this compound.

ParameterValue/Description
Reactant 2'-hydroxy-2-nitrochalcone
Reagents Dimethyl sulfoxide (DMSO), Iodine (I₂)
Procedure 1. Dissolve the 2'-hydroxy-2-nitrochalcone in DMSO. 2. Add a catalytic amount of iodine to the solution. 3. Heat the reaction mixture at an elevated temperature for several hours.[1] 4. Monitor the reaction by TLC. 5. After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude this compound. 6. The excess iodine can be removed by washing with a sodium thiosulfate solution.[1] 7. Filter the solid, wash with water, and dry.
Reaction Time 2-6 hours[1]
Temperature 110°C[1]

Purification of this compound

Purification of the crude this compound is essential to obtain a high-purity product suitable for research and drug development applications. Recrystallization is a widely used and effective technique for this purpose.

Recrystallization Protocol

The choice of solvent is critical for successful recrystallization. Ethanol has been reported as a suitable solvent for the recrystallization of flavone derivatives.[1]

Experimental Protocol:

ParameterValue/Description
Solvent Dilute Ethanol[1]
Procedure 1. Dissolve the crude this compound in a minimum amount of hot ethanol. 2. If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly. 3. Filter the hot solution to remove any insoluble impurities and charcoal. 4. Allow the filtrate to cool slowly to room temperature to induce crystallization. 5. Further cooling in an ice bath can maximize the yield of crystals. 6. Collect the purified crystals by vacuum filtration. 7. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. 8. Dry the purified this compound crystals.
Expected Outcome Crystalline solid

Quantitative Data and Characterization

The following table summarizes the expected quantitative data and key characterization parameters for synthesized this compound.

ParameterValue/Description
Molecular Formula C₁₅H₉NO₄
Molecular Weight 267.24 g/mol
Yield The yield of flavone synthesis can range from 58% to 85%.[1]
Melting Point To be determined experimentally and compared with literature values.
Appearance Crystalline solid
Spectroscopic Data IR (KBr) cm⁻¹: Characteristic peaks for C=O (around 1640-1650 cm⁻¹), C=C, and NO₂ functional groups.[1] ¹H NMR (DMSO-d₆), δ (ppm): Signals corresponding to the aromatic protons and the proton on the pyrone ring.[1] Mass Spectrometry: Molecular ion peak corresponding to the molecular weight.[1]

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Reactants 2-Hydroxyacetophenone + 2-Nitrobenzaldehyde Condensation Claisen-Schmidt Condensation (NaOH, EtOH) Reactants->Condensation Chalcone 2'-Hydroxy-2-nitrochalcone Condensation->Chalcone Cyclization Oxidative Cyclization (DMSO, I₂) Chalcone->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Recrystallization (Ethanol) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product MAPK_Pathway cluster_extracellular Extracellular Signals cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Growth_Factors Growth Factors MAPKKK MAPKKK Growth_Factors->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Differentiation Differentiation MAPK->Differentiation Flavone This compound Flavone->MAPK Modulation

References

Unraveling the Anti-Cancer Mechanism of 2'-Nitroflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2'-Nitroflavone, a synthetic derivative of the flavonoid family, has emerged as a promising candidate in cancer research, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and cell cycle arrest. This dual action halts the uncontrolled proliferation of cancer cells and leads to their elimination. The apoptotic process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of a cascade of caspase enzymes.

Cytotoxicity Across Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized below.

Cell LineCancer TypeIC50 (µM) at 48h
HL-60Acute Promyelocytic Leukemia15.6
U937Histiocytic Lymphoma21.3
K562Chronic Myelogenous Leukemia25.4

Data extracted from studies on the cytotoxic activity of this compound.

Signaling Pathways Modulated by this compound

The cellular effects of this compound are orchestrated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound differentially modulates the three main branches of the MAPK signaling pathway in cancer cells.[1] Specifically, it leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are generally associated with stress responses and apoptosis.[2][3] Conversely, it inhibits the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a pathway often linked to cell proliferation and survival.[2][4]

Signaling Pathway Diagram: MAPK Modulation by this compound

MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 2_Nitroflavone 2_Nitroflavone JNK JNK 2_Nitroflavone->JNK Activates p38 p38 2_Nitroflavone->p38 Activates ERK ERK1/2 2_Nitroflavone->ERK Inhibits Apoptosis_Activation Apoptosis JNK->Apoptosis_Activation p38->Apoptosis_Activation Proliferation_Inhibition Proliferation Inhibition ERK->Proliferation_Inhibition Leads to

Caption: Modulation of MAPK signaling pathways by this compound.

Apoptotic Pathways

This compound triggers apoptosis through a two-pronged approach, engaging both the extrinsic and intrinsic pathways.

Extrinsic Pathway: This pathway is initiated by the upregulation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5.[2][3][4] This ligand-receptor interaction leads to the activation of the initiator caspase-8.[2][5]

Intrinsic Pathway: The intrinsic pathway is characterized by the increased expression of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol.[2][3][4][5] This release is a critical step that leads to the activation of the initiator caspase-9.[2][5]

Both pathways converge on the activation of the executioner caspase-3, which is responsible for the cleavage of various cellular substrates, ultimately leading to cell death.[2][5]

Signaling Pathway Diagram: Apoptosis Induction by this compound

Apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 2_Nitroflavone 2_Nitroflavone TRAIL TRAIL 2_Nitroflavone->TRAIL Upregulates DR5 DR5 2_Nitroflavone->DR5 Upregulates Bax Bax 2_Nitroflavone->Bax Increases expression TRAIL->DR5 Binds Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound via extrinsic and intrinsic pathways.

Cell Cycle Regulation

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[2][5] This cell cycle arrest prevents cancer cells from dividing and proliferating.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow Diagram: MTT Assay

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Treat with this compound (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, U937, K562) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in the signaling pathways affected by this compound.

Workflow Diagram: Western Blot

Western_Blot cluster_workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-JNK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H

Caption: General workflow for Western blot analysis.

Detailed Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions are typically used:

    • Phospho-JNK, Phospho-p38, Phospho-ERK1/2, JNK, p38, ERK1/2 (1:1000 dilution)

    • Bax, Bcl-2, TRAIL, DR5 (1:1000 dilution)

    • β-actin (1:5000 dilution, as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.

Workflow Diagram: Cell Cycle Analysis

Cell_Cycle_Analysis cluster_workflow Cell Cycle Analysis Workflow A Treat cells with this compound B Harvest and fix cells (e.g., 70% ethanol) A->B C RNase A treatment B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound (e.g., 20 µM) for various time points (e.g., 24, 48 hours).

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the propidium iodide.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.

Detailed Protocol:

  • Cell Lysis: Treat cells with this compound and then lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase being measured (e.g., DEVD for caspase-3).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the caspase activity relative to a control group.

Conclusion

This compound demonstrates a multi-faceted anti-cancer mechanism of action centered on the induction of apoptosis and cell cycle arrest. Its ability to modulate critical signaling pathways, particularly the MAPK cascade, and to activate both intrinsic and extrinsic apoptotic pathways, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-neoplastic properties of this promising compound. Further research, including in vivo studies and the exploration of its efficacy in a broader range of cancer types, is warranted to fully elucidate its therapeutic potential.

References

The Potent Biological Activity of 2'-Nitroflavone: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the anticancer properties of 2'-Nitroflavone, detailing its mechanism of action, cellular effects, and the experimental methodologies used in its evaluation.

Introduction

This compound, a synthetic derivative of the flavonoid family, has emerged as a compound of significant interest in oncological research. Flavonoids, naturally occurring polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. The introduction of a nitro group at the 2' position of the flavone backbone has been shown to enhance its cytotoxic and pro-apoptotic activities in various cancer cell lines, making it a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its anticancer properties, the signaling pathways it modulates, and the experimental protocols used to elucidate its effects.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated potent antiproliferative and cytotoxic effects across a range of hematological and solid tumor cell lines. Its efficacy is particularly pronounced in leukemia cells.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The compound exhibits selective cytotoxicity towards cancer cells while having a minimal effect on non-neoplastic cells.[1]

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Promyelocytic Leukemia1 ± 0.5[1][2]
NFS-60Myelogenous Leukemia (murine)~ 8[1][2]
LB02T-cell Leukemia (murine)~ 8[1][2]
Peripheral Blood Mononuclear Cells (PBMCs)Healthy DonorNot significantly affected up to 80 µM[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Cell Cycle Arrest

Treatment with this compound leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[3][4][5] This prevents the cells from proceeding to mitosis and subsequent proliferation.

Apoptotic Pathways

This compound triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This dual-pronged attack ensures efficient elimination of cancer cells.

Key Events in this compound-Induced Apoptosis:

  • Death Receptor Pathway:

    • Upregulation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5.[3][4]

    • Activation of caspase-8.[3][4][5]

  • Mitochondrial Pathway:

    • Increased expression of the pro-apoptotic protein Bax.[2][3][4]

    • Release of cytochrome c from the mitochondria into the cytosol.[3][4]

    • Activation of caspase-9.[3][4][5]

  • Common Pathway:

    • Activation of the executioner caspase-3.[2][3][4][5]

    • Chromatin condensation and DNA fragmentation, hallmark features of apoptosis.[3][4][5]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NF This compound TRAIL TRAIL NF->TRAIL DR5 DR5 NF->DR5 Bax Bax NF->Bax Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Modulation of MAPK Signaling Pathways

In addition to inducing apoptosis, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and survival.

In HL-60 leukemia cells, this compound has been shown to:

  • Activate the p38 and c-Jun NH2-terminal kinase (JNK) pathways.[3][4]

  • Decrease the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2.[3][4]

Pharmacological inhibition studies have revealed that the activation of JNK and the inhibition of ERK1/2 are both involved in the apoptotic response induced by this compound.[3][4]

NF This compound JNK JNK NF->JNK Activates ERK ERK1/2 NF->ERK Inhibits p38 p38 NF->p38 Activates Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis

Modulation of MAPK signaling by this compound.

Experimental Protocols

A systematic workflow is employed to evaluate the biological activity of this compound.

cluster_workflow Experimental Workflow for this compound Evaluation A Cell Culture (e.g., HL-60) B Treatment with This compound A->B C Cytotoxicity Assay (e.g., MTS Assay) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assays (Annexin V, DNA laddering) B->E F Western Blot Analysis (Caspases, Bax, MAPK proteins) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Workflow for evaluating this compound's biological activity.
Cell Culture and Treatment

  • Cell Lines: Human and murine cancer cell lines (e.g., HL-60, NFS-60, LB02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

  • Treatment: Cells are seeded in culture plates and treated with various concentrations of this compound for specific time periods.

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

  • Procedure:

    • Plate cells in a 96-well plate and treat with this compound.

    • After the incubation period, add the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

  • Procedure:

    • Treat cells with this compound.

    • Harvest and fix the cells in ethanol.

    • Treat with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the cell population using a flow cytometer.

Apoptosis Assays
  • Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • DNA Laddering: This technique visualizes the characteristic fragmentation of DNA into oligonucleosomal-sized fragments that occurs during apoptosis.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and MAPK signaling.

  • Procedure:

    • Lyse the treated cells to extract proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific to the target proteins (e.g., caspases, Bax, p-JNK, p-ERK).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis and modulation of key signaling pathways. Its selective cytotoxicity towards cancer cells further enhances its therapeutic promise. Future research should focus on in vivo studies to evaluate its efficacy and safety in animal models. Furthermore, structure-activity relationship studies could lead to the development of more potent and specific derivatives of this compound. The detailed understanding of its mechanism of action provides a solid foundation for its continued investigation as a novel therapeutic strategy in the fight against cancer.

References

In Vitro Cytotoxicity of 2'-Nitroflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of 2'-Nitroflavone, a synthetic nitroderivative of the flavone family. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the known signaling pathways involved in its mechanism of action. This information is intended to support further research and development of this compound as a potential anti-cancer agent.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic and antiproliferative activity against a panel of cancer cell lines, with a noted selectivity for tumor cells over non-neoplastic cells. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several hematological cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
HL-60Acute Promyelocytic Leukemia1 ± 0.5MTS[1]
NFS-60Myelogenous Leukemia (murine)~ 8MTS[1]
LB02T-cell Leukemia (murine)~ 8MTS[1]
LM3Mammary Adenocarcinoma (murine)Not explicitly stated; effects observed at 20 µMN/A[2]
PBMCPeripheral Blood Mononuclear Cells (non-neoplastic)> 80MTS[1]

Note: While a specific IC50 value for the LM3 cell line was not provided in the primary literature, significant pro-apoptotic effects were observed at a concentration of 20 µM.[2]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This has been observed in both hematological and breast cancer cell lines and is characterized by a series of morphological and biochemical events.

Cellular and Morphological Changes

Treatment with this compound leads to classic hallmarks of apoptosis, including:

  • Cell Cycle Arrest: Arrest of the cell cycle at the G2/M phase.[3][4]

  • Increased Sub-G1 Cell Population: An increase in the fraction of cells in the sub-G1 phase of the cell cycle, indicative of DNA fragmentation.[3][4]

  • DNA Laddering: The cleavage of DNA into characteristic fragments, creating a "ladder" pattern on agarose gel electrophoresis.[2]

  • Chromatin Condensation: The condensation of chromatin within the nucleus.[3][4]

  • Phosphatidylserine Exposure: The externalization of phosphatidylserine on the outer leaflet of the plasma membrane, detectable by Annexin V staining.[3][4]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. These pathways converge on the activation of executioner caspases, which are responsible for the dismantling of the cell.

Diagram 1: Signaling Pathways of this compound-Induced Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to the classical apoptosis pathways, this compound has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are key regulators of cell proliferation, differentiation, and apoptosis. In HL-60 leukemia cells, this compound treatment leads to:

  • Activation of p38 and JNK pathways: These pathways are often associated with stress responses and can promote apoptosis.[3]

  • Decreased phosphorylation of ERK1/2: The ERK pathway is typically involved in cell survival and proliferation, so its inhibition can contribute to the cytotoxic effects of this compound.[3]

Diagram 2: Modulation of MAPK Pathways by this compound

mapk_pathway cluster_mapk MAPK Pathways 2NF This compound p38 p38 Activation 2NF->p38 JNK JNK Activation 2NF->JNK ERK ERK1/2 Inhibition 2NF->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis

Caption: this compound's influence on MAPK signaling pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the in vitro cytotoxicity of this compound.

Cell Culture
  • Hematological Cancer Cell Lines (e.g., HL-60): Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Murine Mammary Adenocarcinoma Cells (LM3): These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained under the same conditions as the hematological cell lines.

Cytotoxicity and Cell Viability Assays

Diagram 3: General Workflow for In Vitro Cytotoxicity Testing

experimental_workflow CellCulture 1. Cell Seeding (e.g., 96-well plate) Treatment 2. Treatment with this compound (various concentrations) CellCulture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay 4. Cytotoxicity/Viability Assay Incubation->Assay DataAnalysis 5. Data Analysis (e.g., IC50 calculation) Assay->DataAnalysis

Caption: Standard workflow for assessing in vitro cytotoxicity.

The MTS assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Detection Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

This assay visualizes the characteristic cleavage of DNA during apoptosis.

  • Cell Treatment and Lysis: Treat cells with this compound, harvest them, and lyse the cells to release the DNA.

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction method.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation in situ.

  • Sample Preparation: Prepare tissue sections or cultured cells on slides.

  • Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the samples with a mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP).

  • Detection: Detect the incorporated labeled dUTP using a fluorescently labeled antibody or a colorimetric reaction.

  • Microscopy: Visualize the stained cells under a microscope. TUNEL-positive cells indicate DNA fragmentation.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins involved in the signaling pathways.

  • Protein Extraction: Treat cells with this compound, harvest them, and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Caspase-3, p-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available in vitro data strongly suggest that this compound is a potent cytotoxic agent against various cancer cell lines, with a clear mechanism of action involving the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of MAPK signaling. Its selectivity for cancer cells over non-neoplastic cells further highlights its potential as a therapeutic candidate. This technical guide provides a comprehensive foundation for researchers and drug development professionals to design and interpret further studies aimed at elucidating the full therapeutic potential of this compound.

References

2'-Nitroflavone: A Potential Therapeutic Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2'-Nitroflavone, a synthetic derivative of the flavone backbone, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent. It details its mechanism of action, summarizes key quantitative data, and outlines relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.[1][2][3] Its cytotoxic activity has been observed in various cancer cell lines, with a notable selectivity for neoplastic cells over non-neoplastic ones.[4]

Induction of Apoptosis

This compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways.[1][2]

  • Extrinsic Pathway: The compound upregulates the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5. This ligand-receptor interaction initiates the downstream signaling cascade.[1][2]

  • Intrinsic Pathway: this compound increases the expression of the pro-apoptotic protein Bax and induces the release of cytochrome C from the mitochondria into the cytosol.[1][2]

Both pathways converge on the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as chromatin condensation and DNA fragmentation.[1][2][4]

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell growth and survival, are significantly modulated by this compound in cancer cells.[1][2]

  • Activation of p38 and JNK: The compound activates the p38 and c-Jun NH(2)-terminal kinase (JNK) pathways. The activation of the JNK pathway appears to be essential for the pro-apoptotic effects of this compound, as its inhibition reduces the compound's growth-inhibitory and apoptotic activity.[1][2]

  • Inhibition of ERK1/2: Conversely, this compound significantly decreases the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2. Inhibition of the ERK1/2 pathway enhances the apoptotic response induced by the compound.[1][2]

This dual action on the MAPK pathways—activating pro-apoptotic signals while inhibiting pro-survival signals—contributes significantly to the anti-cancer efficacy of this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to arrest the cell cycle at the G2/M phase in human leukemia cells.[1][2] This prevents cancer cells from proceeding through mitosis and further proliferation.

Quantitative Data

The cytotoxic and anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Promyelocytic Leukemia1 ± 0.5[4]
NFS-60Myelogenous Leukemia (murine)~ 8[4]
LB02T-cell Leukemia (murine)~ 8[4]

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Induced by this compound

The following diagram illustrates the key molecular events in the apoptotic pathway initiated by this compound.

2_Nitroflavone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TRAIL TRAIL DR5 DR5 TRAIL->DR5 Upregulation Caspase8 Caspase-8 DR5->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Upregulation CytochromeC Cytochrome C Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Nitroflavone This compound Nitroflavone->TRAIL Nitroflavone->Bax

Apoptotic pathway initiated by this compound.
MAPK Signaling Pathway Modulation by this compound

This diagram depicts how this compound modulates the MAPK signaling pathways in cancer cells.

2_Nitroflavone_MAPK_Pathway cluster_pro_apoptotic Pro-Apoptotic Signaling cluster_pro_survival Pro-Survival Signaling Nitroflavone This compound p38 p38 Nitroflavone->p38 Activates JNK JNK Nitroflavone->JNK Activates ERK12 ERK1/2 Nitroflavone->ERK12 Inhibits Apoptosis_Pro Apoptosis p38->Apoptosis_Pro No direct effect observed JNK->Apoptosis_Pro Promotes Proliferation Cell Proliferation & Survival ERK12->Proliferation

References

Unveiling the Double-Edged Sword: A Technical Guide to the Tumor-Selective Action of 2'-Nitroflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the selective anti-tumor activity of 2'-Nitroflavone, a synthetic flavonoid derivative that has demonstrated significant promise as a cancer therapeutic agent. Its ability to preferentially target and eliminate cancer cells while leaving non-malignant cells largely unharmed positions it as a compelling candidate for further investigation and development. This document provides a comprehensive overview of the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and a visual representation of the key signaling pathways it modulates.

Data Presentation: Quantifying the Selectivity of this compound

The selective cytotoxicity of this compound has been evaluated across various cancer cell lines, with a notable lack of toxicity towards normal, non-cancerous cells. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Promyelocytic Leukemia1 ± 0.5[1]
NFS-60Murine Myelogenous Leukemia~8[1]
LB02Murine T-cell Leukemia~8[1]
LM3Murine Mammary AdenocarcinomaNot specified, but demonstrated in vitro and in vivo efficacy[2]
HeLaHuman Cervical AdenocarcinomaNot specified, but induced apoptosis and cell cycle arrest[3]

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

A critical aspect of a viable anticancer agent is its safety profile concerning healthy tissues. This compound has shown a remarkable degree of selectivity, as evidenced by its minimal impact on non-neoplastic cells.

Cell LineCell TypeEffectConcentration (µM)Reference
Peripheral Blood Mononuclear Cells (PBMCs)Healthy Human Blood CellsGrowth not significantly affectedUp to 80[1]
Epithelial cellsNormal Murine Mammary GlandProliferation not affectedNot specified[4][5]
Fibroblastic cellsNormal Mouse EmbryoProliferation not affectedNot specified[4][5]

Table 2: Effect of this compound on Non-Malignant Cells

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle.[6][7] Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[6][7][8]

Following cell cycle arrest, this compound triggers apoptosis through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[6][7] This is characterized by a cascade of molecular events including:

  • DNA Fragmentation and Chromatin Condensation: Hallmarks of apoptosis observed in treated cancer cells.[6][7]

  • Caspase Activation: Activation of key executioner enzymes of apoptosis, namely caspase-3, caspase-8, and caspase-9.[3][6][7]

  • Modulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins such as Bax, Fas, and Fas-L, and the release of cytochrome C from the mitochondria.[2][3][6][7] It has also been shown to decrease the expression of the anti-apoptotic protein Bcl-XL.[3]

  • Upregulation of the Extrinsic Pathway: Increased expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5.[6][7][8]

Signaling Pathways Modulated by this compound

The apoptotic response induced by this compound is intricately linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[6][7] Specifically, this compound has been shown to:

  • Activate p38 and JNK: Stress-activated protein kinases that are activated in response to cellular stress and can promote apoptosis.[6][7]

  • Decrease Phosphorylation of ERK1/2: The extracellular signal-regulated kinases 1 and 2 are typically involved in cell survival and proliferation, and their inhibition contributes to the anti-tumor effect.[6][7]

The interplay between these signaling molecules ultimately tips the balance in favor of apoptosis in cancer cells.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating the effects of this compound.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway TRAIL TRAIL DR5 DR5 TRAIL->DR5 Caspase8 Caspase-8 DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion translocation CytochromeC Cytochrome C Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 p38 p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis ERK12_inactive ERK1/2 ERK12_active p-ERK1/2 Proliferation Cell Proliferation ERK12_active->Proliferation 2_Nitroflavone 2_Nitroflavone 2_Nitroflavone->TRAIL upregulates 2_Nitroflavone->DR5 upregulates 2_Nitroflavone->Bax upregulates 2_Nitroflavone->p38 activates 2_Nitroflavone->JNK activates 2_Nitroflavone->ERK12_active inhibits phosphorylation Caspase3->Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Cancer and Normal Cells treat Treat with this compound (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., MTS/MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Protein Analysis (Western Blot for MAPK, Caspases, etc.) treat->western ic50 Determine IC50 Values viability->ic50 cell_dist Analyze Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantify Apoptotic Cells apoptosis->apop_quant protein_exp Analyze Protein Expression/ Phosphorylation western->protein_exp

References

An In-depth Technical Guide to 2'-Nitroflavone Derivatives and Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found ubiquitously in plants, have long been recognized for their diverse pharmacological properties. Among the vast array of synthetic flavonoid derivatives, 2'-nitroflavone and its related compounds have emerged as a promising scaffold in drug discovery. The introduction of a nitro group at the 2'-position of the flavone backbone confers unique physicochemical properties that translate into a spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological effects, and mechanisms of action of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction, a fundamental method in flavonoid chemistry. This process involves the reaction of a substituted 2'-hydroxyacetophenone with a 2-nitrobenzaldehyde in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2'-Hydroxyacetophenone

  • 2-Nitrobenzaldehyde

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Glacial acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 2'-hydroxyacetophenone (1 equivalent) and 2-nitrobenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

    • Add a solution of aqueous potassium hydroxide (3 equivalents) dropwise to the mixture while stirring at room temperature.

    • Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

    • The precipitated solid, the chalcone intermediate, is collected by filtration, washed with cold water, and dried.

  • Cyclization to Flavone:

    • Dissolve the dried chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine (I₂) to the solution.

    • Heat the reaction mixture at 100-120 °C for 2-4 hours, again monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

    • The crude this compound precipitates out and is collected by filtration.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization:

    • The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Effects of this compound Derivatives

Anticancer Activity

The most extensively studied biological effect of this compound is its potent anticancer activity against various cancer cell lines, particularly those of hematological and cervical origin.

Mechanism of Action:

This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: this compound triggers programmed cell death via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

    • Intrinsic Pathway: It promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c into the cytosol.[2] This, in turn, activates the caspase cascade, culminating in the activation of the executioner caspase-3.[1][2]

    • Extrinsic Pathway: this compound upregulates the expression of death receptors such as Fas (CD95) and its ligand (FasL), as well as TRAIL and its receptor DR5.[1][2] This engagement of death receptors leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to further amplify the mitochondrial apoptotic pathway.[1][2]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase or the S phase, depending on the cancer cell line.[1][2] This prevents the cancer cells from progressing through the cell cycle and proliferating.

  • Modulation of MAPK Signaling: The anticancer activity of this compound is also linked to its ability to modulate the mitogen-activated protein kinase (MAPK) signaling pathways. It has been observed to activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK1/2 pathway in leukemia cells.[1]

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
This compound HL-60Promyelocytic Leukemia~20
U937Histiocytic LymphomaData not available
K562Chronic Myelogenous LeukemiaData not available
JurkatT-cell LeukemiaData not available
HeLaCervical CancerData not available
Methyl-Nitroflavone Derivatives RAW 264.7Murine MacrophageNot directly cytotoxic at anti-inflammatory concentrations

Note: Comprehensive IC50 data for a series of this compound derivatives across multiple cell lines is an area requiring further published research.

Anti-inflammatory Activity

While less explored than its anticancer properties, some derivatives of this compound have demonstrated anti-inflammatory potential. For instance, a study on 6-methyl-8-nitroflavone showed its ability to modulate inflammatory responses in murine macrophage cells (RAW 264.7).

Mechanism of Action:

The anti-inflammatory effects of nitroflavone derivatives are associated with the inhibition of key inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Certain methyl-nitroflavone derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • Modulation of Pro-inflammatory Cytokines: These compounds can also influence the production of pro-inflammatory cytokines, although the effects can be complex and concentration-dependent.[3]

Quantitative Data: Anti-inflammatory Effects of a Methyl-Nitroflavone Derivative

CompoundCell LineParameterEffect
6-methyl-8-nitroflavone RAW 264.7NO ProductionInhibition
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)Modulation
Neuroprotective Effects

The neuroprotective potential of this compound derivatives is a nascent area of research. While flavonoids, in general, are known to possess neuroprotective properties, specific data for this compound are limited. Studies on other flavones, however, suggest potential mechanisms that could be relevant.

Potential Mechanisms of Action:

Based on the broader flavonoid literature, potential neuroprotective mechanisms of this compound derivatives could include:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.

  • Modulation of Signaling Pathways: Interaction with signaling cascades involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

  • Anti-inflammatory Effects in the Central Nervous System: Inhibition of neuroinflammation, a key component of many neurodegenerative diseases.

Further research is needed to specifically evaluate the neuroprotective effects of this compound and its derivatives in relevant neuronal cell models, such as the SH-SY5Y neuroblastoma cell line.[4][5]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the formazan product at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[3][6][7]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Procedure:

  • Treat cells with the this compound derivative for the specified duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[8][9]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blot Analysis of MAPK Signaling

Principle: Western blotting is used to detect specific proteins in a complex mixture. This protocol focuses on detecting the phosphorylated (activated) forms of key MAPK proteins, such as JNK, ERK, and p38.

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK, anti-phospho-ERK).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly.

  • Add a chemiluminescent HRP substrate and detect the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

mapk_pathway_modulation cluster_pro_apoptotic Pro-Apoptotic Signaling cluster_anti_apoptotic Anti-Apoptotic Signaling 2_nitroflavone This compound JNK JNK Pathway Activation 2_nitroflavone->JNK p38 p38 MAPK Pathway Activation 2_nitroflavone->p38 ERK ERK1/2 Pathway Inhibition 2_nitroflavone->ERK Apoptosis_pro Apoptosis JNK->Apoptosis_pro p38->Apoptosis_pro Cell_Survival Decreased Cell Survival ERK->Cell_Survival experimental_workflow_cytotoxicity cluster_assays Biological Assays Start Seed Cancer Cells (e.g., HL-60) Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT MTT Assay for Cell Viability Incubation->MTT Apoptosis Annexin V/PI Staining (Flow Cytometry) Incubation->Apoptosis CellCycle PI Staining for Cell Cycle Analysis Incubation->CellCycle WesternBlot Western Blot for Signaling Proteins Incubation->WesternBlot Data_Analysis Data Analysis and IC50 Determination MTT->Data_Analysis

References

2'-Nitroflavone CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Nitroflavone, a synthetic flavonoid derivative with demonstrated anti-cancer properties. This document covers its chemical identity, sourcing information, biological activity with quantitative data, detailed experimental protocols for its study, and the signaling pathways through which it exerts its effects.

Chemical Identity and Supplier Information

This compound is a synthetic derivative of the flavone backbone, characterized by a nitro group at the 2' position of the B-ring.

  • Systematic Name: 2-(2-nitrophenyl)-4H-chromen-4-one

  • Molecular Formula: C₁₅H₉NO₄[1]

  • CAS Number: 53277-26-2

Supplier Information

This compound is available from various chemical suppliers that specialize in research chemicals, fine chemicals, and building blocks for organic synthesis. Researchers can source this compound from companies such as:

  • Specialty chemical synthesis companies.

  • Suppliers of flavonoid and polyphenol libraries.

  • General research chemical catalogs.

It is recommended to inquire with suppliers who offer custom synthesis or a broad portfolio of aromatic and heterocyclic compounds.

Quantitative Biological Activity

This compound has been shown to exhibit potent and selective cytotoxic activity against various cancer cell lines, with significantly lower impact on non-neoplastic cells. The half-maximal inhibitory concentration (IC₅₀) values from key studies are summarized below.

Cell LineCell TypeIC₅₀ (µM)Reference
Human Cell Lines
HL-60Acute Promyelocytic Leukemia1 ± 0.5[Cárdenas et al., 2012]
Murine Cell Lines
NFS-60Myelogenous Leukemia~ 8[Cárdenas et al., 2012]
LB02T-cell Leukemia~ 8[Cárdenas et al., 2012]
Control
Peripheral Blood Mononuclear Cells (PBMCs)Healthy Donor Cells> 80[Cárdenas et al., 2012]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments used to characterize its biological activity.

Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process: the Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an oxidative cyclization to yield the flavone.[2][3]

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one (2'-Hydroxy-2-nitrochalcone)

This step involves a base-catalyzed Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a 2-nitrobenzaldehyde.[4][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring at room temperature, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 5-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Precipitation and Filtration: The chalcone product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Step 2: Oxidative Cyclization to this compound

The synthesized chalcone is then cyclized to form the flavone ring.[2][7]

  • Reaction Setup: Dissolve the purified 2'-Hydroxy-2-nitrochalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Oxidizing Agent: Add a catalytic amount of iodine (I₂).

  • Reaction Conditions: Heat the reaction mixture and stir. The reaction is typically refluxed until completion, as monitored by TLC.

  • Workup: After cooling, the reaction mixture is worked up to isolate the flavone product.

  • Purification: The crude this compound is purified by column chromatography or recrystallization to obtain the final product.

G 2'-hydroxyacetophenone 2'-hydroxyacetophenone Chalcone Intermediate Chalcone Intermediate 2'-hydroxyacetophenone->Chalcone Intermediate Claisen-Schmidt Condensation (Base Catalyst) 2-nitrobenzaldehyde 2-nitrobenzaldehyde 2-nitrobenzaldehyde->Chalcone Intermediate This compound This compound Chalcone Intermediate->this compound Oxidative Cyclization (I₂/DMSO)

A simplified workflow for the synthesis of this compound.
Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat cells with this compound at a specific concentration (e.g., its IC₅₀ value) for various time points (e.g., 8, 16, 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Apoptosis Detection by Annexin V Staining

This assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression and activation of key proteins in signaling pathways affected by this compound.

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, -8, -9, Bax, TRAIL, DR5, p-JNK, p-ERK, p-p38, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities relative to the loading control.

G cluster_0 Cell-Based Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability (MTS) Cell Viability (MTS) Compound Treatment->Cell Viability (MTS) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Compound Treatment->Cell Cycle (Flow Cytometry) Apoptosis (Annexin V) Apoptosis (Annexin V) Compound Treatment->Apoptosis (Annexin V) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Compound Treatment->Protein Analysis (Western Blot) G cluster_0 MAPK Pathway cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway p38 p38 JNK JNK Caspase3 Caspase-3 JNK->Caspase3 ERK ERK Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 DR5 DR5 Caspase8 Caspase-8 DR5->Caspase8 Caspase8->Caspase3 2-Nitroflavone 2-Nitroflavone 2-Nitroflavone->p38 2-Nitroflavone->JNK 2-Nitroflavone->ERK 2-Nitroflavone->Bax 2-Nitroflavone->DR5 Apoptosis Apoptosis Caspase3->Apoptosis

References

2'-Nitroflavone: A Comprehensive Technical Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, and they have garnered significant attention in the scientific community for their wide array of biological activities. Among the synthetic derivatives, 2'-Nitroflavone (2'-NF) has emerged as a compound of interest, particularly for its potent and selective anticancer properties. This technical guide provides an in-depth review of the existing research literature on this compound, with a primary focus on its anticancer effects, mechanism of action, and the experimental methodologies used to elucidate its therapeutic potential. While the bulk of the research has concentrated on its oncological applications, we will also touch upon the potential for neuroprotective and anti-inflammatory activities based on the broader understanding of the flavonoid class, alongside a discussion on the current gaps in the knowledge regarding its pharmacokinetic profile and clinical development.

Anticancer Activity of this compound

This compound has demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines, with a notable selectivity for malignant cells over healthy ones.

In Vitro Studies

Research has shown that this compound exerts a strong antimitogenic activity in various human and murine adenocarcinoma and leukemia cell lines.[1] A key finding is its high potency in acute promyelocytic leukemia (HL-60) cells, where it exhibits an IC50 of 1±0.5 µM.[1] In murine myelogenous leukemia (NFS-60) and T cell leukemia (LB02) cells, the IC50 is approximately 8 µM.[1] Importantly, this compound shows a favorable selectivity profile, as it does not significantly affect the growth of peripheral blood mononuclear cells (PBMCs) from healthy donors at concentrations up to 80 µM.[1]

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in a murine model of breast cancer. Treatment with this compound at a dose of 0.7 mg/kg resulted in a 38% reduction in tumor volume. The antitumor effect was even more pronounced when this compound was used in combination with the sphingosine kinase 1 (SphK1) inhibitor, safingol. This combination therapy, at doses of 0.7 mg/kg for this compound and 0.5 mg/kg for safingol, led to an approximately 80% reduction in tumor volume. These findings suggest a synergistic interaction that enhances the antitumor activity of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the anticancer activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeParameterValueReference
HL-60Acute Promyelocytic LeukemiaIC501 ± 0.5 µM[1]
NFS-60Murine Myelogenous LeukemiaIC50~ 8 µM[1]
LB02Murine T Cell LeukemiaIC50~ 8 µM[1]
Healthy PBMCsNon-cancerousIC50> 80 µM[1]

Table 2: In Vivo Anticancer Activity of this compound in a Murine Breast Cancer Model

TreatmentDoseOutcomeReference
This compound0.7 mg/kg38% reduction in tumor volume
This compound + Safingol0.7 mg/kg + 0.5 mg/kg~80% reduction in tumor volume

Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Cell Cycle Arrest

Studies in HL-60 leukemia cells have shown that this compound treatment leads to an arrest of the cell cycle in the G2/M phase.[2] This halt in cell cycle progression prevents the cancer cells from dividing and proliferating.

Induction of Apoptosis

This compound induces a robust apoptotic response in cancer cells, which is characterized by an increase in the sub-G1 fraction of cells, DNA ladder fragmentation, and chromatin condensation.[2] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: this compound upregulates the expression of the pro-apoptotic protein Bax and induces the release of cytochrome C from the mitochondria into the cytosol.[2]

  • Extrinsic Pathway: The compound upregulates the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5.[2]

Both pathways converge on the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3.[2]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The pro-apoptotic effects of this compound are also mediated by its influence on the MAPK signaling pathways. In HL-60 cells, this compound activates the p38 and c-Jun NH(2)-terminal kinase (JNK) pathways, while significantly decreasing the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2.[2][3] Pharmacological inhibition and RNA interference studies have confirmed that the activation of JNK and the inhibition of ERK1/2 are critically involved in the apoptotic response induced by this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 48-72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, combined with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with this compound at a specific concentration (e.g., 20 µM) for various time points (e.g., 24, 48 hours). After treatment, both adherent and floating cells are collected.

  • Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with this compound as described for the cell cycle analysis.

  • Staining: The harvested cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, p-JNK, JNK, p-ERK, ERK, β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin serving as a loading control.

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Assessment

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines (e.g., HL-60, NFS-60) Treatment_NF This compound Treatment (Dose-Response) Cell_Lines->Treatment_NF MTS_Assay MTS Assay Treatment_NF->MTS_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment_NF->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment_NF->Apoptosis_Assay Western_Blot Western Blot Treatment_NF->Western_Blot Viability Cell Viability & IC50 MTS_Assay->Viability Efficacy Antitumor Efficacy Viability->Efficacy G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis_Induction Induction of Apoptosis Apoptosis_Assay->Apoptosis_Induction Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Animal_Model Murine Breast Cancer Model Treatment_Regimen Treatment Regimen (2'-NF +/- Safingol) Animal_Model->Treatment_Regimen Tumor_Measurement Tumor Volume Measurement Treatment_Regimen->Tumor_Measurement Tumor_Measurement->Efficacy

Caption: Workflow for evaluating the anticancer activity of this compound.

Apoptotic Signaling Pathway Induced by this compound

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NF This compound TRAIL TRAIL NF->TRAIL Upregulates Bax Bax NF->Bax Upregulates DR5 DR5 TRAIL->DR5 Caspase8 Caspase-8 activation DR5->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling cascade initiated by this compound.

MAPK Signaling Pathway Modulation by this compound

mapk_pathway cluster_pro_apoptotic Pro-Apoptotic Signaling cluster_anti_apoptotic Anti-Apoptotic Signaling NF This compound JNK JNK NF->JNK p38 p38 NF->p38 ERK ERK1/2 NF->ERK p_JNK p-JNK (Active) JNK->p_JNK Apoptosis Apoptosis p_JNK->Apoptosis p_p38 p-p38 (Active) p38->p_p38 p_p38->Apoptosis contributes to p_ERK p-ERK1/2 (Inactive) ERK->p_ERK p_ERK->Apoptosis inhibition of

Caption: Modulation of MAPK signaling pathways by this compound.

Potential Neuroprotective and Anti-inflammatory Activities

While the research on this compound has been predominantly focused on its anticancer effects, the broader class of flavonoids is well-known for its neuroprotective and anti-inflammatory properties.[4][5][6][7] It is plausible that this compound may share some of these characteristics, although specific studies are currently lacking in the available literature.

Neuroprotection: Flavonoids have been shown to protect neurons from injury induced by neurotoxins, suppress neuroinflammation, and promote memory and cognitive function.[4][7] The mechanisms underlying these effects often involve the modulation of neuronal signaling cascades that inhibit apoptosis and promote neuronal survival.[4] For instance, other synthetic flavonoids have demonstrated neuroprotective effects in models of stroke.[8]

Anti-inflammation: The anti-inflammatory activity of flavonoids is often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways like NF-κB and MAPK.[5][9]

Further research is warranted to specifically investigate whether this compound possesses these neuroprotective and anti-inflammatory activities.

Pharmacokinetics and Toxicology

A significant gap in the current body of knowledge on this compound is the absence of comprehensive pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data. Understanding the ADME profile of this compound is crucial for its further development as a therapeutic agent, as it would inform dosing regimens, bioavailability, and potential for drug-drug interactions.[10][11][12] Similarly, preclinical toxicology studies are essential to establish a safety profile before any consideration of clinical trials.[13][14]

Conclusion and Future Directions

This compound is a promising synthetic flavonoid with well-documented, potent, and selective anticancer activity, particularly in hematological malignancies. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways, provides a strong rationale for its further investigation.

However, to advance this compound towards clinical application, several key areas need to be addressed:

  • Broadened Anticancer Screening: Evaluation of its efficacy in a wider range of cancer types, including solid tumors.

  • Investigation of Neuroprotective and Anti-inflammatory Effects: Dedicated studies to determine if this compound shares the neuroprotective and anti-inflammatory properties of other flavonoids.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME and toxicology studies are imperative to assess its drug-like properties and safety.

  • Lead Optimization: Structure-activity relationship (SAR) studies could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Unveiling the Molecular Targets of 2'-Nitroflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of 2'-Nitroflavone's biological activity, with a focus on its target identification and validation for researchers, scientists, and drug development professionals. This compound, a synthetic derivative of the flavonoid family, has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document outlines the key signaling pathways modulated by this compound, presents available quantitative data, and details the experimental protocols for its target identification and validation.

Identified Biological Activities and Signaling Pathways

This compound exerts its anti-neoplastic effects through the modulation of several critical signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction: this compound induces programmed cell death through both the intrinsic and extrinsic pathways. It upregulates the expression of the pro-apoptotic protein Bax and triggers the release of cytochrome C from the mitochondria, indicating the involvement of the mitochondrial pathway.[1][2] Concurrently, it activates the death receptor pathway by increasing the levels of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, DR5.[1][2] This cascade of events culminates in the activation of caspase-8, caspase-9, and the executioner caspase-3.[1][2]

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the G2/M phase in cancer cells. This is characterized by an increase in the sub-G1 fraction of cells, indicating DNA fragmentation, a hallmark of apoptosis.[1][2]

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways play a crucial role in mediating the effects of this compound. It has been shown to activate the p38 and c-Jun NH(2)-terminal kinase (JNK) pathways while simultaneously decreasing the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2.[1][2] The activation of JNK and inhibition of ERK1/2 appear to be critical for the pro-apoptotic response induced by this compound.[1]

Potential EGFR Inhibition: Preliminary studies suggest that nitroflavone-based compounds may act as mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. This indicates a potential direct interaction with EGFR, although further validation is required.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia~20
HTB-26Breast Cancer10-50
PC-3Pancreatic Cancer10-50
HepG2Hepatocellular Carcinoma10-50
HCT116Colon Carcinoma22.4

Table 2: Effects of this compound on Cell Cycle Distribution in HL-60 Cells

TreatmentTime (hours)% of Cells in Sub-G1 Phase
Control143 ± 1
20 µM this compound1438 ± 1
Control243 ± 1
20 µM this compound2454 ± 5

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its target identification.

G cluster_0 This compound Induced Apoptosis cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway NF This compound TRAIL TRAIL NF->TRAIL DR5 DR5 NF->DR5 Bax Bax NF->Bax Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 CytoC Cytochrome C (release) Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathways.

G cluster_0 Modulation of MAPK Signaling by this compound NF This compound p38 p38 NF->p38 activates JNK JNK NF->JNK activates ERK ERK1/2 NF->ERK inhibits Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis

Caption: Modulation of MAPK signaling by this compound.

G cluster_0 Target Identification Workflow start Bioactive Compound (this compound) ac Affinity Chromatography start->ac cp Chemoproteomics start->cp pull_down Pull-down of Binding Proteins ac->pull_down cp->pull_down ms Mass Spectrometry (Protein Identification) pull_down->ms validation Target Validation ms->validation biochem Biochemical Assays validation->biochem cell Cell-based Assays validation->cell

Caption: General workflow for target identification.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Target Identification

1. Affinity Chromatography

This method aims to isolate potential protein targets of this compound from a complex biological mixture.

  • Probe Synthesis: Synthesize a this compound analog containing a linker arm and an affinity tag (e.g., biotin). The linker should be attached to a position on the flavone scaffold that is not critical for its biological activity.

  • Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line (e.g., HL-60) under non-denaturing conditions.

  • Affinity Pull-down: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand (e.g., free this compound) or by denaturing the proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

2. Chemoproteomics

This approach provides a broader, unbiased identification of protein targets in a more physiological context.

  • Probe Design and Synthesis: Synthesize a this compound probe containing a photoreactive group (e.g., diazirine) and a "clickable" handle (e.g., an alkyne or azide).

  • In-situ Labeling: Treat live cells with the this compound probe.

  • Photo-crosslinking: Expose the cells to UV light to induce covalent cross-linking between the probe and its interacting proteins.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin-azide or biotin-alkyne) to the probe-protein complexes.

  • Enrichment and Identification: Enrich the biotinylated protein complexes using streptavidin beads and identify the proteins by quantitative mass spectrometry.

Target Validation

1. Western Blotting for MAPK Signaling

This assay validates the effect of this compound on the phosphorylation status of key MAPK proteins.

  • Cell Treatment and Lysis: Treat cancer cells with this compound for various time points and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of each MAPK protein.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

  • Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. EGFR Kinase Assay

This biochemical assay can be used to validate the direct inhibitory effect of this compound on EGFR activity.

  • Assay Setup: In a microplate, combine recombinant human EGFR enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the MAPK cascade. While its downstream effects are well-documented, the direct molecular targets of this compound remain to be definitively identified. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the mechanism of action of this compound, identify its direct binding partners, and validate its therapeutic potential. Future studies employing affinity-based and chemoproteomic approaches are crucial to fully elucidate the molecular basis of this compound's anti-cancer activity and to guide the development of more potent and selective flavonoid-based therapeutics.

References

Methodological & Application

Application Note: Preparation of 2'-Nitroflavone Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a 2'-Nitroflavone stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in cell-based assays and other applications.

Compound Information

This compound is a synthetic flavonoid derivative investigated for its potential therapeutic properties, including its role as an antitumor agent.[1] Proper preparation of stock solutions is the first step in studying its biological effects.

PropertyDataSource
IUPAC Name 2-(2-nitrophenyl)chromen-4-onePubChem[2]
Synonyms 2-(2-Nitrophenyl)-4H-chromen-4-onePubChem[2]
CAS Number 53277-26-2PubChem[2]
Molecular Formula C₁₅H₉NO₄PubChem[2]
Molecular Weight 267.24 g/mol PubChem[2]
Appearance White to brown powderN/A
Solvent Dimethyl Sulfoxide (DMSO)General Practice[3][4]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL or 2 mL), sterile

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Handle this compound powder in a chemical fume hood or a well-ventilated area.

  • Wear appropriate PPE at all times.

  • DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.[5]

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides an example for preparing a 10 mM stock solution, a common concentration for laboratory use.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (267.24 g/mol ).

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For 1 mL (0.001 L) of 10 mM (0.010 mol/L) solution:

  • Mass (mg) = 0.010 mol/L * 0.001 L * 267.24 g/mol * 1000 mg/g = 2.67 mg

Step-by-Step Procedure:

  • Weighing: Carefully weigh out 2.67 mg of this compound powder and transfer it to a sterile microcentrifuge tube. It is often more practical to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to minimize weighing errors.

  • Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not dissolve easily, brief sonication in a water bath can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional): For cell culture applications, DMSO is generally considered bactericidal, and sterile handling techniques should suffice.[3] If absolute sterility is required, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter, though this may lead to some loss of the compound due to filter binding.

Protocol 2: Preparation of Working Solutions

The concentrated DMSO stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[3]

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting very small volumes, perform a serial dilution. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of the cell culture medium. To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Control Group: Always include a vehicle control in experiments, which consists of the culture medium with the same final concentration of DMSO used for the test samples.[3]

Storage and Stability

  • Stock Solution: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][6][7]

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • Stability: While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to re-evaluate the efficacy of solutions stored for more than a month.[3] Avoid storing DMSO solutions at room temperature for long periods, as this can lead to compound degradation.[7]

Visual Workflows and Pathways

Workflow for Stock Solution Preparation```dot

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Visually Inspect store 5. Store at -20°C or -80°C aliquot->store use 6. Dilute to Working Concentration store->use

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2'-Nitroflavone Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Nitroflavone is a synthetic flavonoid derivative that has demonstrated significant potential as an anti-cancer agent. Flavonoids, a class of polyphenolic compounds, are known for a wide range of biological activities, including antiproliferative, anti-inflammatory, and enzyme-inhibiting properties. This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the biological activity of this compound, with a primary focus on its well-documented anti-cancer effects. While the anti-inflammatory and enzyme inhibition potential of flavonoids is widely recognized, specific studies on this compound in these areas are limited. Therefore, general protocols for these assays are provided as a starting point for investigation.

Part 1: Antiproliferative and Cytotoxic Activity

This compound has been shown to exert potent antiproliferative and cytotoxic effects against various cancer cell lines, particularly those of hematological origin.[1] The following assays are fundamental for quantifying these effects.

Data Presentation: Antiproliferative Activity of this compound
Cell LineCancer TypeAssayIC50 (µM)Reference
HL-60Acute Promyelocytic LeukemiaMTS1.0 ± 0.5[1]
NFS-60Myelogenous Leukemia (murine)MTS~ 8.0
LB02T-cell Leukemia (murine)MTS~ 8.0
HTB-26Breast CancerCrystal Violet10 - 50[2]
PC-3Pancreatic CancerCrystal Violet10 - 50[2]
HepG2Hepatocellular CarcinomaCrystal Violet10 - 50[2]
HCT116Colon CarcinomaCrystal Violet22.4[2]
Experimental Protocol: MTS Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Human leukemia cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTS_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate add_compound Add this compound (various concentrations) seed_cells->add_compound incubate_48h Incubate for 48h (37°C, 5% CO2) add_compound->incubate_48h add_mts Add MTS Reagent incubate_48h->add_mts incubate_mts Incubate for 2-4h add_mts->incubate_mts read_absorbance Read Absorbance (490 nm) incubate_mts->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_mapk MAPK Pathway Modulation Nitroflavone This compound TRAIL Upregulation of TRAIL Nitroflavone->TRAIL DR5 Upregulation of DR5 Nitroflavone->DR5 Bax Increased Bax expression Nitroflavone->Bax JNK_p38 Activation of JNK & p38 Nitroflavone->JNK_p38 ERK Inhibition of ERK1/2 phosphorylation Nitroflavone->ERK TRAIL->DR5 binds Caspase8 Caspase-8 activation DR5->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, Cell death) Caspase3->Apoptosis JNK_p38->Apoptosis promotes ERK->Apoptosis inhibits Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Inflammatory Stimulation cluster_assays Downstream Assays seed_macrophages Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound seed_macrophages->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h Incubate for 24h stimulate_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_assay Griess Assay (for NO) collect_supernatant->griess_assay elisa_assay ELISA (for Cytokines) collect_supernatant->elisa_assay

References

MTT assay protocol for 2'-Nitroflavone cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. As this activity is a proxy for cell viability, the assay is a key tool for evaluating the cytotoxic effects of compounds in drug development and toxicology research. This document provides a detailed protocol for determining the cytotoxicity of 2'-Nitroflavone.

A critical consideration when evaluating flavonoids is their potential to interfere with the assay. Some flavonoids have been shown to reduce the MTT tetrazolium salt to formazan in the absence of cells, which can lead to an overestimation of cell viability and inaccurate cytotoxicity results.[1][2] Therefore, this protocol incorporates essential controls to account for any direct reduction of MTT by this compound.

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases in metabolically active cells.[3][4] This reaction produces purple, insoluble formazan crystals.[5][6] The crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3][7] A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in metabolic activity, suggesting cytotoxicity.

Application Note: Cytotoxicity of this compound

This protocol is designed for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of this compound on adherent cell lines using the MTT assay. Adherence to the specified controls is crucial for obtaining accurate and reproducible data, especially given the potential for flavonoids to interfere with the assay chemistry.

Experimental Protocol

Materials and Reagents
  • Target adherent cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8]

    • Vortex until the MTT is completely dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.[8]

    • Store the solution at 4°C, protected from light, for frequent use or at -20°C for long-term storage.[8]

  • This compound Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in a complete culture medium to achieve the desired final test concentrations.

    • Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

Experimental Procedure
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to an optimal density (determined empirically, typically between 1,000 to 100,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 12 to 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and recover.

  • Compound Treatment:

    • After incubation, carefully aspirate the medium.

    • Add 100 µL of the prepared this compound working solutions (at various concentrations) to the respective wells.

    • Include the following controls:

      • Vehicle Control: Wells containing cells treated with the vehicle (e.g., DMSO in medium) at the same concentration used for the compound dilutions. This represents 100% cell viability.

      • Blank Control: Wells containing only the culture medium without cells. This is for background subtraction.

      • Compound Interference Control: Wells containing medium and the various concentrations of this compound, but no cells. This is critical to measure any direct reduction of MTT by the compound.[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. The incubation time may need optimization depending on the cell type.

  • Solubilization of Formazan:

    • After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple crystals.

    • Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution.[3] Gentle pipetting can also aid in solubilization.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[3] Readings should be taken within 1 hour of solubilization.[3]

Data Presentation and Analysis

Data Correction
  • Subtract the average absorbance of the blank control from all other readings.

  • For each concentration of this compound, subtract the absorbance from the corresponding "Compound Interference Control" well (compound without cells) from the absorbance of the wells with cells and compound. This corrects for any color resulting from the direct reduction of MTT by the flavonoid.

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Quantitative Data Summary

The results can be summarized in a table as shown below. This data can then be used to plot a dose-response curve and determine the IC50 value (the concentration of a compound that reduces cell viability by 50%).

This compound Conc. (µM)Mean Corrected AbsorbanceStandard Deviation% Cell Viability
0 (Vehicle Control)1.1520.085100%
11.0980.07995.3%
50.9870.06185.7%
100.7540.05565.5%
250.5120.04244.4%
500.2330.03120.2%
1000.0980.0158.5%

Note: The data shown is for illustrative purposes only.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Reaction cluster_analysis Phase 4: Data Analysis seed_cells 1. Seed Cells in 96-well plate incubate_attach 2. Incubate (24h) for cell attachment seed_cells->incubate_attach add_compound 4. Add Compound & Controls (Vehicle, Compound-only) incubate_attach->add_compound prep_compound 3. Prepare this compound serial dilutions incubate_treat 5. Incubate (24-72h) for treatment exposure add_compound->incubate_treat add_mtt 6. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 7. Incubate (2-4h) (Formazan formation) add_mtt->incubate_mtt add_solvent 8. Add Solubilization Solvent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance 9. Read Absorbance (570 nm) add_solvent->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow diagram for the MTT cytotoxicity assay of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 2'-Nitroflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2'-Nitroflavone to induce and analyze apoptosis in cancer cell lines using flow cytometry. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines.

Introduction

This compound is a synthetic flavonoid derivative that has demonstrated potent cytotoxic and anti-proliferative activities in various cancer cell lines.[1][2] It is a valuable tool for cancer research, particularly in the study of programmed cell death. This compound has been shown to induce cell cycle arrest and apoptosis through multiple signaling pathways, making it a subject of interest for understanding cancer cell biology and for potential therapeutic applications.[1][3] Flow cytometry is a powerful technique to quantify and analyze apoptosis at the single-cell level, providing robust and reproducible data.[4] This document will focus on the use of Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptotic cells following treatment with this compound.

Mechanism of Action of this compound in Apoptosis Induction

This compound triggers apoptosis through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

Key Signaling Pathways:

  • Death Receptor Pathway: this compound upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5 in human leukemia HL-60 cells.[1] In HeLa cells, it increases the levels of Fas and Fas-L.[3] The engagement of these death receptors leads to the activation of initiator caspase-8.[1][3]

  • Mitochondrial Pathway: The compound promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[3] This leads to the release of cytochrome c into the cytosol, which in turn activates initiator caspase-9.[1][3] Furthermore, this compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-XL in HeLa cells.[3]

  • MAPK Pathway Modulation: this compound activates p38 and c-Jun NH(2)-terminal kinase (JNK) pathways while decreasing the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2 in HL-60 cells. The activation of JNK and inhibition of ERK1/2 are suggested to be involved in the pro-apoptotic response.[1]

  • Caspase Cascade Activation: Both the death receptor and mitochondrial pathways converge on the activation of the executioner caspase-3, which is responsible for the cleavage of cellular substrates and the execution of the apoptotic program.[1][3]

Data Presentation

Quantitative analysis is crucial for evaluating the dose-dependent and time-course effects of this compound on apoptosis. The following tables provide a template for presenting data obtained from flow cytometry experiments.

Table 1: Dose-Response Effect of this compound on Apoptosis in [Cell Line Name] Cells

This compound Concentration (µM)Treatment Time (hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control)48
548
1048
2048
4048

Table 2: Time-Course Effect of this compound on Apoptosis in [Cell Line Name] Cells

Treatment Time (hours)This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
020
1220
2420
4820
7220

Table 3: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells

This compound Concentration (µM)Treatment Time (hours)% Sub-G1 Phase% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)24
1024
2024
4024

Experimental Protocols

This section provides a detailed methodology for the induction of apoptosis with this compound and subsequent analysis by flow cytometry using Annexin V and Propidium Iodide staining.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., HL-60 or HeLa) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.

  • Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Cell Treatment: Once the cells have reached the desired confluency (typically 60-70%), treat them with various concentrations of this compound by diluting the stock solution in the culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions, including the vehicle control (e.g., <0.1%).

  • Incubation: Incubate the cells with this compound for the desired time points (e.g., 12, 24, 48, 72 hours) to perform a time-course analysis.

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
  • Cell Harvesting:

    • Suspension cells (e.g., HL-60): Gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells (e.g., HeLa): Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell scraper or a non-enzymatic cell dissociation solution. Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension (1 x 10⁵ cells), add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates:

    • Unstained cells

    • Cells stained with FITC Annexin V only

    • Cells stained with PI only

Visualizations

Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_mapk MAPK Pathway NF This compound TRAIL TRAIL NF->TRAIL DR5 DR5 NF->DR5 FasL FasL NF->FasL Fas Fas NF->Fas Bax_cyto Bax (cytosol) NF->Bax_cyto BclXL Bcl-XL NF->BclXL Inhibition JNK JNK NF->JNK Activation ERK ERK1/2 NF->ERK Inhibition Casp8 Caspase-8 TRAIL->Casp8 Activation DR5->Casp8 Activation FasL->Casp8 Activation Fas->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation Bax_mito Bax (mitochondria) Bax_cyto->Bax_mito Translocation CytoC_mito Cytochrome c (mitochondria) Bax_mito->CytoC_mito Release CytoC_cyto Cytochrome c (cytosol) CytoC_mito->CytoC_cyto Casp9 Caspase-9 CytoC_cyto->Casp9 Activation Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis JNK->Apoptosis ERK->Apoptosis Inhibition

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Workflow

G cluster_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis Seed Seed Cells Culture Culture Cells Seed->Culture Treat Treat with this compound Culture->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Data (Gating) Acquire->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify

Caption: Experimental workflow for apoptosis analysis.

Logical Relationships in Data Interpretation

G cluster_quadrants Flow Cytometry Quadrants cluster_interpretation Interpretation Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) Increase Increase in Q2 & Q4 indicates This compound-induced apoptosis Q2->Increase Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q4->Increase

Caption: Interpretation of flow cytometry data for apoptosis.

References

Application Note: Detection of Caspase Activation Induced by 2'-Nitroflavone using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2'-Nitroflavone is a synthetic flavonoid derivative that has demonstrated cytotoxic and anti-tumor activities in various cancer cell lines.[1][2] One of the key mechanisms underlying its anti-cancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of these caspases is a hallmark of apoptosis and can be effectively monitored using Western blot analysis. This application note provides a protocol for the detection of caspase-3, caspase-8, and caspase-9 activation in cell lysates following treatment with this compound.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is initiated by various intracellular stresses, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Studies have shown that this compound-induced apoptosis involves both the extrinsic and intrinsic pathways.[1][2] This is evidenced by the upregulation of the death receptor DR5 and its ligand TRAIL, as well as increased expression of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria.[1] Consequently, the activation of caspase-8, caspase-9, and caspase-3 is observed in cells treated with this compound.[1][2]

Western blotting is a powerful technique to detect the activation of caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and are proteolytically cleaved to generate their active forms. This cleavage results in protein fragments of smaller molecular weight. By using antibodies that specifically recognize either the pro-form, the cleaved (active) form, or both, Western blotting can provide a clear indication of caspase activation. A decrease in the band intensity of the pro-caspase and a concurrent increase in the intensity of the cleaved caspase fragments are indicative of apoptosis induction.

Data Presentation

The following table summarizes the qualitative findings on the effect of this compound on the activation of key caspases as determined by Western blot analysis.

Target ProteinTreatmentObservationImplication
Caspase-3 This compoundDecrease in pro-caspase-3, Increase in cleaved caspase-3Activation of executioner caspase
Caspase-8 This compoundDecrease in pro-caspase-8, Increase in cleaved caspase-8Activation of the extrinsic apoptotic pathway
Caspase-9 This compoundDecrease in pro-caspase-9, Increase in cleaved caspase-9Activation of the intrinsic apoptotic pathway

Signaling Pathway of this compound-Induced Caspase Activation

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TRAIL TRAIL DR5 DR5 TRAIL->DR5 Binds DISC DISC Formation DR5->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Recruits Casp8 Cleaved Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Bax Bax Mito Mitochondrion Bax->Mito Acts on CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Cleaved Caspase-9 Apoptosome->Casp9 Cleavage ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Recruited to Casp9->ProCasp3 Casp3 Cleaved Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Nitroflavone This compound Nitroflavone->TRAIL Upregulates Nitroflavone->DR5 Upregulates Nitroflavone->Bax Increases

Caption: Signaling pathway of this compound-induced caspase activation.

Experimental Protocols

A. Cell Culture and Treatment
  • Culture your target cells (e.g., HL-60 human promyelocytic leukemia cells) in appropriate media and conditions.

  • Seed the cells at a density that will allow for logarithmic growth during the treatment period.

  • Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points.

B. Cell Lysis
  • After treatment, harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

C. Protein Quantification
  • Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

D. SDS-PAGE and Western Blot
  • Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies specific for pro- and cleaved forms of caspase-3, caspase-8, and caspase-9 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Western Blot Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis CellCulture Cell Culture & Treatment with this compound CellLysis Cell Lysis CellCulture->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SampleBoil Sample Preparation (with Laemmli buffer & boiling) ProteinQuant->SampleBoil SDSPAGE SDS-PAGE SampleBoil->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-caspase) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Imaging Imaging Detection->Imaging DataAnalysis Data Analysis Imaging->DataAnalysis

Caption: Experimental workflow for Western blot analysis of caspase activation.

References

Application Notes and Protocols for High-Throughput Screening of 2'-Nitroflavone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest in drug discovery due to their diverse pharmacological activities. Among synthetic flavonoids, 2'-Nitroflavone has emerged as a promising scaffold, demonstrating potent pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis through both the intrinsic and extrinsic pathways, modulated by the activation of caspases and regulation of the mitogen-activated protein kinase (MAPK) signaling cascade.[2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify novel and potent therapeutic candidates.

Target Audience

These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in oncology research, medicinal chemistry, and high-throughput screening.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the cytotoxic activity (IC50) of a representative set of this compound analogs against the human promyelocytic leukemia cell line (HL-60). This data is illustrative and serves to demonstrate the potential structure-activity relationships (SAR) that can be elucidated through HTS. The core scaffold of this compound is numbered for clarity.

Compound IDR1 (Position 5)R2 (Position 7)R3 (Position 4')IC50 (µM) in HL-60 cells
NF-01 (this compound) HHH1.5
NF-02 OCH3HH3.2
NF-03 HOCH3H2.8
NF-04 HHOCH35.1
NF-05 OHHH1.1
NF-06 HOHH0.9
NF-07 HHOH2.5
NF-08 FHH1.3
NF-09 HFH1.2
NF-10 HHF2.1
NF-11 ClHH1.0
NF-12 HClH0.8
NF-13 HHCl1.9
NF-14 HHNH20.5

Note: The IC50 values presented are hypothetical and for illustrative purposes to guide SAR studies. Actual values must be determined experimentally.

Signaling Pathways and Experimental Workflows

This compound Induced Apoptosis Signaling Pathway

G Nitroflavone This compound Analogs TRAIL_R TRAIL-R (DR5) Nitroflavone->TRAIL_R Mitochondria Mitochondria Nitroflavone->Mitochondria Bax Bax Nitroflavone->Bax Bcl2 Bcl-2 Nitroflavone->Bcl2 MAPK MAPK Pathway Nitroflavone->MAPK Caspase8 Caspase-8 TRAIL_R->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK_p38 JNK / p38 (Activation) MAPK->JNK_p38 ERK ERK (Inhibition) MAPK->ERK JNK_p38->Apoptosis ERK->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

High-Throughput Screening Workflow for this compound Analogs

G cluster_0 Primary Screening cluster_1 Dose-Response & Secondary Assays cluster_2 Lead Optimization Compound_Library This compound Analog Library Compound_Addition Add Compounds (Single Dose) Compound_Library->Compound_Addition Cell_Plating Plate Cancer Cells (e.g., HL-60) Cell_Plating->Compound_Addition Incubation Incubate (e.g., 48h) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Hit_Identification Identify Primary Hits (e.g., >50% inhibition) Viability_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Caspase_Assay Caspase-3/7 Activity Assay Dose_Response->Caspase_Assay MAPK_Assay MAPK Pathway Profiling (e.g., p-ERK, p-JNK levels) Caspase_Assay->MAPK_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MAPK_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: HTS workflow for this compound analog screening.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)

This protocol is designed for the primary screening of this compound analogs to identify compounds with cytotoxic activity.

Materials:

  • This compound analog library (dissolved in DMSO)

  • HL-60 cells (or other suitable cancer cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Seed HL-60 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Addition: After 24 hours, add 1 µL of each this compound analog from the library to the respective wells (final concentration, e.g., 10 µM). Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Identify primary hits as compounds that exhibit significant inhibition of cell viability (e.g., >50%).

Protocol 2: High-Throughput Caspase-3/7 Activity Assay (Fluorometric)

This secondary assay is used to confirm that the cytotoxic effects of the hit compounds are mediated by apoptosis.

Materials:

  • Hit compounds from the primary screen

  • HL-60 cells

  • RPMI-1640 medium

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Lysis buffer

  • Assay buffer

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Cell Plating and Treatment: Plate and treat HL-60 cells with a serial dilution of the hit compounds (e.g., 0.1 to 100 µM) in 96-well black plates as described in Protocol 1. Incubate for 24 hours.

  • Cell Lysis: Centrifuge the plates, aspirate the medium, and add 50 µL of lysis buffer to each well. Incubate on ice for 10 minutes.

  • Assay Reaction: Prepare a master mix containing assay buffer and the caspase-3/7 substrate. Add 50 µL of the master mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Determine the fold-increase in caspase-3/7 activity for each compound concentration compared to the vehicle control.

Protocol 3: High-Content Screening for Apoptosis (Nuclear Condensation)

This assay provides a phenotypic confirmation of apoptosis and is suitable for HTS.

Materials:

  • Hit compounds

  • HL-60 cells

  • RPMI-1640 medium

  • Hoechst 33342 stain

  • Formaldehyde (for fixation)

  • PBS

  • High-content imaging system

Procedure:

  • Cell Plating and Treatment: Plate and treat HL-60 cells in 96- or 384-well imaging plates with hit compounds at various concentrations for 24 hours.

  • Cell Staining: Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15-30 minutes at 37°C.

  • Fixation: Gently remove the medium and fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Acquire images using a high-content imaging system with a DAPI filter set.

  • Image Analysis: Use image analysis software to quantify the intensity and size of the nuclei. Apoptotic nuclei will be smaller and more intensely stained.

  • Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound analogs. By employing a tiered screening approach, from initial cytotoxicity assessment to more detailed mechanistic assays, researchers can efficiently identify and characterize novel pro-apoptotic compounds. The illustrative structure-activity relationship data highlights the potential for optimizing the this compound scaffold to develop potent and selective anticancer agents. The integration of high-content screening and specific biochemical assays will further elucidate the mechanism of action of promising lead compounds, accelerating their progression through the drug discovery pipeline.

References

Application Note: Quantitative Analysis of 2'-Nitroflavone in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 2'-nitroflavone in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this compound.

Introduction

This compound is a synthetic flavonoid derivative that has demonstrated significant biological activity, including the induction of apoptosis in human leukemia cells.[1][2] Its mechanism of action involves the modulation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically activating the p38 and c-Jun NH(2)-terminal kinase (JNK) pathways while inhibiting the extracellular signal-regulated kinases (ERK) 1/2.[1] Given its therapeutic potential, a sensitive and reliable analytical method for the quantification of this compound in biological matrices is essential for preclinical and clinical drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical quantification.[3][4] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • 2'-Hydroxyflavanone (Internal Standard, IS) (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water[5]

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

  • All other chemicals were of analytical grade.

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

ComponentSpecification
HPLC System Shimadzu Prominence or equivalent
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Data Acquisition Software Analyst software or equivalent
Liquid Chromatography Conditions

The chromatographic separation was achieved on a C18 reversed-phase column.[6]

ParameterCondition
Column Zorbax Eclipse C18 (4.6 x 150 mm, 5 µm) or equivalent[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 40% B for 3 min
Flow Rate 0.8 mL/min[6]
Column Temperature 40 °C
Injection Volume 10 µL
Run Time 10 min
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

ParameterThis compound2'-Hydroxyflavanone (IS)
Precursor Ion (Q1) m/z 268.1241.1
Product Ion (Q2) m/z 121.1121.1
Dwell Time (ms) 200200
Collision Energy (eV) 3530
Declustering Potential (V) 8075
Entrance Potential (V) 1010
Collision Cell Exit Potential (V) 1210

Source Parameters:

ParameterValue
IonSpray Voltage (V) 5500
Temperature (°C) 500
Gas 1 (Nebulizer Gas) 50
Gas 2 (Turbo Gas) 60
Curtain Gas 30
Collision Gas Medium
Preparation of Standard and Quality Control Samples

Stock solutions of this compound and the internal standard (IS), 2'-hydroxyflavanone, were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of this compound and the IS from human plasma.

  • Aliquot Plasma: Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution (1 µg/mL 2'-hydroxyflavanone in methanol) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortex: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (40% B).[7]

  • Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an HPLC vial for analysis.

Method Validation and Quantitative Data

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability according to regulatory guidelines.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL.

ParameterValue
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
ULOQ 1000 ng/mL
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
LQC 3≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
MQC 100≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
HQC 800≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Extraction Recovery and Matrix Effect

The extraction recovery of this compound and the IS was consistent and reproducible across the QC levels. The matrix effect was found to be minimal, indicating that the method is free from significant ion suppression or enhancement.

AnalyteLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)
This compound 85.2 ± 4.188.7 ± 3.591.3 ± 2.8
IS 89.5 ± 3.989.5 ± 3.989.5 ± 3.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 100 µL Plasma add_is 2. Add Internal Standard plasma->add_is precipitate 3. Add 300 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex1 4. Vortex precipitate->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Data Processing & Quantification ms_detection->quantification

Caption: Workflow for the quantification of this compound in plasma.

Signaling Pathway of this compound

signaling_pathway cluster_mapk MAPK Pathways NF This compound JNK JNK NF->JNK Activates p38 p38 NF->p38 Activates ERK ERK1/2 NF->ERK Inhibits Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis

Caption: Modulation of MAPK signaling pathways by this compound.

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been successfully validated and is suitable for supporting pharmacokinetic and other studies in the drug development process of this compound. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

References

Animal Models for Studying 2'-Nitroflavone Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2'-Nitroflavone is a synthetic derivative of the flavone backbone, a class of compounds known for their diverse biological activities. While in vitro studies have suggested potential pro-apoptotic activity of this compound in cancer cell lines, comprehensive in vivo toxicological data is currently lacking.[1] This document provides detailed application notes and protocols for establishing animal models to investigate the potential toxicity of this compound. The protocols are based on established methods for assessing the toxicity of related nitroaromatic compounds and general guidelines for toxicological evaluation. The primary focus will be on potential hepatotoxicity and nephrotoxicity, as these are common target organs for nitroaromatic compounds.[2][3]

I. General Toxicity Assessment

A tiered approach, starting with acute and progressing to subchronic toxicity studies, is recommended to determine the overall toxicity profile of this compound.

Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound and identify signs of acute toxicity.[4][5]

Animal Model:

  • Species: Male and female Sprague-Dawley rats or ICR mice.[5][6]

  • Age: 8-12 weeks.

  • Number of animals: 5 per sex per dose group.

Experimental Protocol:

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose Administration: Administer a single oral dose of this compound via gavage. A limit test at 2000 mg/kg or 5000 mg/kg can be performed initially.[7] If mortality is observed, a full study with at least three dose levels should be conducted.

  • Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

  • Body Weight: Record body weight before dosing and on days 7 and 14.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • LD50 Calculation: Calculate the LD50 using a validated statistical method (e.g., Probit analysis).

Data Presentation:

ParameterObservation/Measurement
LD50 Value (mg/kg) Calculated median lethal dose with confidence intervals.
Clinical Signs Description of observed signs (e.g., lethargy, diarrhea, piloerection).[8]
Body Weight Changes (%) Percentage change in body weight over the 14-day observation period.
Gross Necropsy Findings Description of any visible abnormalities in organs and tissues.
Subchronic Oral Toxicity Study (90-Day)

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 90-day period.[9]

Animal Model:

  • Species: Male and female Wistar rats.

  • Age: 6-8 weeks.

  • Number of animals: 10 per sex per dose group.

Experimental Protocol:

  • Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, mid, high) and a control group.

  • Dose Administration: Administer this compound daily via oral gavage for 90 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food Consumption: Record body weight weekly and food consumption bi-weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at termination for hematological and biochemical analysis.

  • Urinalysis: Collect urine samples at termination for analysis.

  • Organ Weights: At necropsy, weigh major organs (liver, kidneys, spleen, heart, brain, etc.).

  • Histopathology: Collect and preserve major organs and tissues for histopathological examination.[10]

Data Presentation:

ParameterLow DoseMid DoseHigh DoseControl
Body Weight Gain (g)
Food Consumption ( g/animal/day )
Hematology (e.g., WBC, RBC, HGB)
Clinical Chemistry (e.g., ALT, AST, BUN, Creatinine)
Relative Organ Weights ( g/100g BW)
Histopathological Findings

II. Specific Organ Toxicity Assessment

Based on the toxicity profile of other nitroaromatic compounds, the liver and kidneys are potential target organs for this compound toxicity.

Hepatotoxicity Assessment

Objective: To investigate the potential of this compound to induce liver injury.

Experimental Protocol:

  • Animal Model: Use the same animal model and dosing regimen as in the subchronic toxicity study.

  • Serum Biochemistry: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology:

    • Fix liver tissue in 10% neutral buffered formalin.

    • Embed in paraffin and section at 4-5 µm.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Consider special stains like Masson's trichrome for fibrosis if chronic injury is suspected.

    • Evaluate for hepatocellular necrosis, inflammation, steatosis, and other signs of liver damage.[11]

  • Oxidative Stress Markers: Homogenize liver tissue and measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[12][13]

Data Presentation:

ParameterControlThis compound Treated
ALT (U/L)
AST (U/L)
ALP (U/L)
Total Bilirubin (mg/dL)
Histopathological Score
MDA (nmol/mg protein)
SOD (U/mg protein)
CAT (U/mg protein)
Nephrotoxicity Assessment

Objective: To investigate the potential of this compound to induce kidney injury.[14]

Experimental Protocol:

  • Animal Model: Use the same animal model and dosing regimen as in the subchronic toxicity study.

  • Serum Biochemistry: Measure serum levels of blood urea nitrogen (BUN) and creatinine.

  • Urinalysis: Analyze urine for protein, glucose, ketones, and microscopic examination of sediment.

  • Histopathology:

    • Fix kidney tissue in 10% neutral buffered formalin.

    • Embed in paraffin and section at 4-5 µm.

    • Stain with H&E and Periodic acid-Schiff (PAS) to evaluate glomerular and tubular structures.

    • Examine for tubular necrosis, interstitial nephritis, and glomerular damage.[3]

  • Kidney Injury Biomarkers: Consider measuring novel biomarkers of kidney injury in urine or serum, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).

Data Presentation:

ParameterControlThis compound Treated
BUN (mg/dL)
Creatinine (mg/dL)
Urine Protein (mg/dL)
Histopathological Score
KIM-1 (ng/mL)
NGAL (ng/mL)

III. Mechanistic Insights: Signaling Pathways

In vitro studies have shown that this compound can induce apoptosis in human leukemia cells through the activation of MAPK pathways.[1][15] Investigating these pathways in vivo can provide mechanistic insights into its toxicity.

Apoptosis Signaling Pathway

The following diagram illustrates the proposed apoptotic signaling pathway induced by this compound based on in vitro findings.

G NF This compound ERK ERK1/2 (Inhibition) NF->ERK JNK JNK (Activation) NF->JNK p38 p38 (Activation) NF->p38 TRAIL TRAIL (Upregulation) NF->TRAIL Bax Bax (Upregulation) NF->Bax Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis DR5 DR5 (Upregulation) TRAIL->DR5 Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Workflow for Toxicity Screening

The following diagram outlines the general workflow for in vivo toxicity screening of this compound.

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Subchronic Toxicity cluster_2 Phase 3: Mechanistic Studies DoseRange Dose Range Finding (Single Dose) LD50 LD50 Determination DoseRange->LD50 ClinicalSigns Clinical Signs Observation LD50->ClinicalSigns RepeatDose Repeated Dosing (90 days) LD50->RepeatDose Hematology Hematology & Clinical Chemistry RepeatDose->Hematology Histopath Histopathology Hematology->Histopath TargetOrgan Identify Target Organs Histopath->TargetOrgan Biomarkers Biomarker Analysis TargetOrgan->Biomarkers Signaling Signaling Pathway Analysis Biomarkers->Signaling

Caption: General workflow for in vivo toxicity assessment.

IV. Conclusion

The provided protocols offer a comprehensive framework for evaluating the in vivo toxicity of this compound. Due to the absence of existing data, a cautious and systematic approach is crucial. These studies will be instrumental in characterizing the safety profile of this compound and identifying any potential risks to human health, thereby guiding its future development and application.

References

Application Note: Protocol for Assessing 2'-Nitroflavone Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Nitroflavone is a synthetic flavonoid derivative with potential applications in various research fields, including medicinal chemistry and drug discovery. Like many flavonoids, this compound is predicted to have low aqueous solubility, a critical physicochemical property that can significantly impact its biological activity, bioavailability, and formulation development. Accurate and reproducible assessment of its solubility is therefore paramount for any research or development involving this compound.

This application note provides detailed protocols for determining both the thermodynamic and kinetic solubility of this compound using established laboratory techniques. The protocols are designed to be adaptable to various laboratory settings and can be implemented with standard analytical instrumentation.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's general behavior.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(2-nitrophenyl)chromen-4-onePubChem[1]
Molecular Formula C₁₅H₉NO₄PubChem[1]
Molecular Weight 267.24 g/mol PubChem[1]
XLogP3 3.4PubChem[1]
Physical Description Solid (predicted)

Experimental Protocols

Two primary methods for solubility assessment are detailed below: the thermodynamic equilibrium solubility assay and the kinetic solubility assay.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point of the substance in a given solvent at a specific temperature.

3.1.1. Materials and Reagents

  • This compound (solid powder)

  • Selected solvents for testing (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Water)[2]

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

3.1.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation of Undissolved Solid cluster_analysis Analysis of Soluble Fraction A Weigh excess this compound C Add this compound to vials A->C B Add selected solvent to vials B->C D Incubate on shaker (24-48h) at constant temperature C->D E Centrifuge samples D->E F Filter supernatant E->F G Prepare dilutions of the filtrate F->G H Quantify using UV-Vis or HPLC G->H I Calculate solubility H->I

Caption: Workflow for Thermodynamic Solubility Assessment.

3.1.3. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Separation of Undissolved Solid:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate.

    • Quantify the concentration of this compound in the diluted samples using either UV-Vis spectroscopy or a validated HPLC method.

3.1.4. Quantification by UV-Vis Spectroscopy

  • Preliminary Step: Determination of λmax: The maximum absorbance wavelength (λmax) of this compound in each solvent must be determined experimentally. This is done by scanning a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm).

  • Calibration Curve: Prepare a set of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the filtrate. Account for the dilution factor to calculate the final solubility.

3.1.5. Quantification by HPLC

A reverse-phase HPLC (RP-HPLC) method is suitable for the quantification of flavonoids.[3][4][5]

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[4]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[3][5]

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

  • Detection Wavelength: The detection wavelength should be set at the λmax of this compound, determined as described above.

  • Calibration Curve: Prepare and run a series of standard solutions of this compound of known concentrations to generate a calibration curve based on peak area.

  • Sample Analysis: Inject a known volume of the diluted filtrate into the HPLC system.

  • Calculation: Determine the concentration from the calibration curve and calculate the solubility, accounting for dilutions.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is often used in early drug discovery for rapid screening.

3.2.1. Materials and Reagents

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate reader with UV-Vis capabilities or a nephelometer

3.2.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_precipitation Precipitation cluster_analysis Analysis A Prepare this compound stock in DMSO C Add DMSO stock to buffer A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate and shake (e.g., 2h) C->D E Measure absorbance or turbidity D->E F Calculate kinetic solubility E->F

Caption: Workflow for Kinetic Solubility Assessment.

3.2.3. Step-by-Step Protocol

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Precipitation:

    • Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

    • Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature.

  • Quantification:

    • UV-Vis Method: After incubation, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and measure the absorbance at the λmax of this compound.

    • Nephelometry (Turbidimetric Method): Measure the light scattering of the solutions in the plate using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

  • Calculation:

    • For the UV-Vis method, determine the concentration of the dissolved compound from a calibration curve prepared in a mixture of buffer and DMSO that matches the final assay conditions.

    • For nephelometry, the kinetic solubility is the highest concentration that does not show significant precipitation.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison.

Table 2: Representative Solubility Data for Flavonoids in Common Solvents at 25°C

SolventThermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
WaterData not availableData not available
PBS (pH 7.4)Data not availableData not available
EthanolData not availableData not available
MethanolData not availableData not available
AcetonitrileData not availableData not available
DMSO> 10,000> 10,000

Note: The table above provides a template for data presentation. Actual solubility values for this compound need to be determined experimentally. Flavonoids generally exhibit higher solubility in organic solvents like DMSO, ethanol, and acetonitrile compared to aqueous solutions.[6][7][8]

Relationship Between Thermodynamic and Kinetic Solubility

It is important to understand the distinction between thermodynamic and kinetic solubility for accurate data interpretation.

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility A True equilibrium state Rel Comparison A->Rel B Solid compound in equilibrium with solution B->Rel C Lower value, more time-consuming C->Rel D Non-equilibrium state D->Rel E Precipitation from supersaturated solution E->Rel F Higher value, high-throughput F->Rel

Caption: Thermodynamic vs. Kinetic Solubility.

Conclusion

The protocols outlined in this application note provide a robust framework for the assessment of this compound solubility. The choice between the thermodynamic and kinetic method will depend on the specific research question and the stage of the drug development process. Accurate determination of solubility is a critical first step in the characterization of any new chemical entity and is essential for the successful progression of a compound through the drug discovery pipeline.

References

Application of 2'-Nitroflavone in Leukemia Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

2'-Nitroflavone, a synthetic derivative of the flavonoid family, has demonstrated significant anti-neoplastic properties in various cancer models. In the context of hematological malignancies, particularly leukemia, this compound has emerged as a promising cytotoxic agent. This document provides a comprehensive overview of the application of this compound in leukemia cell lines, with a specific focus on the human promyelocytic leukemia cell line, HL-60. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for leukemia.

Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the induction of apoptosis and cell cycle arrest.[1] The underlying mechanisms involve the modulation of key signaling pathways crucial for cell survival and proliferation.

Induction of Apoptosis:

This compound triggers programmed cell death in leukemia cells via both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1]

  • Extrinsic Pathway: The compound upregulates the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its corresponding death receptor, DR5.[1] This ligand-receptor interaction initiates a signaling cascade that leads to the activation of caspase-8 and subsequently, the executioner caspase-3.[1]

  • Intrinsic Pathway: this compound increases the expression of the pro-apoptotic protein Bax.[1] This leads to mitochondrial dysfunction and the release of cytochrome C into the cytosol, which in turn activates caspase-9 and the downstream caspase-3.[1]

Cell Cycle Arrest:

Treatment with this compound leads to a halt in the progression of the cell cycle at the G2/M phase in leukemia cells.[1] This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.

Modulation of MAPK Signaling:

The mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in cell growth and survival. This compound has been shown to modulate this pathway to promote apoptosis in leukemia cells. Specifically, it activates the c-Jun NH(2)-terminal kinase (JNK) and p38 MAPK pathways, which are generally associated with stress-induced apoptosis.[1] Conversely, it significantly decreases the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2, which are typically involved in cell survival and proliferation.[1] The activation of JNK and inhibition of ERK1/2 are suggested to be key contributors to the apoptotic response induced by this compound in HL-60 cells.[1]

Data Presentation

The following table summarizes the quantitative effects of this compound on leukemia cell lines based on published literature. Please note that specific IC50 values and precise fold-changes can vary between experiments and cell lines. The data presented here are representative of the observed effects.

ParameterCell LineEffect of this compoundReference
Cell Viability (IC50) HL-60Not explicitly quantified in the provided search results. Qualitative descriptions indicate cytotoxic activity.[1]
Apoptosis HL-60Significant increase in the sub-G1 cell population, indicative of apoptosis.[1]
Cell Cycle HL-60Arrest at the G2/M phase.[1]
Protein Expression HL-60Upregulation of TRAIL[1]
HL-60Upregulation of DR5[1]
HL-60Increased expression of Bax[1]
HL-60Release of Cytochrome C to cytosol[1]
MAPK Signaling HL-60Activation (increased phosphorylation) of JNK[1]
HL-60Activation (increased phosphorylation) of p38[1]
HL-60Significant decrease in phosphorylation of ERK1/2[1]

Mandatory Visualizations

G Figure 1: Signaling Pathways Activated by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway 2NF This compound TRAIL TRAIL 2NF->TRAIL Upregulates DR5 DR5 2NF->DR5 Upregulates Bax Bax 2NF->Bax Increases expression JNK p-JNK 2NF->JNK Activates p38 p-p38 2NF->p38 Activates ERK p-ERK1/2 2NF->ERK Inhibits TRAIL->DR5 Binds Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Induces release of CytochromeC Cytochrome C Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates JNK->Apoptosis ERK->Apoptosis

Caption: Figure 1: Signaling Pathways Activated by this compound.

G Figure 2: Experimental Workflow for Assessing this compound Effects Start Start: Culture Leukemia Cells (e.g., HL-60) Treat Treat cells with this compound (various concentrations and time points) Start->Treat Harvest Harvest Cells Treat->Harvest Viability Cell Viability Assay (MTT) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Harvest->CellCycle WesternBlot Western Blot Analysis Harvest->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

References

Application Note: Utilizing 2'-Nitroflavone for the Study of MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are fundamental intracellular cascades that translate extracellular signals into cellular responses. The three major, well-characterized MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. The ERK pathway is typically associated with cell proliferation, differentiation, and survival, while the JNK and p38 pathways are often activated by cellular stress and inflammatory cytokines, playing key roles in apoptosis and inflammation.[1][2] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[3]

2'-Nitroflavone is a synthetic flavonoid derivative that has been identified as a valuable chemical tool for studying MAPK signaling. It exhibits a unique modulatory profile, differentially affecting the primary MAPK cascades. In human leukemia (HL-60) cells, this compound has been shown to decrease the phosphorylation of ERK1/2 while simultaneously activating the JNK and p38 pathways.[4][5] This opposing action on pro-survival and pro-apoptotic pathways makes this compound an excellent agent for investigating the balance between these signals and for exploring therapeutic strategies that selectively induce apoptosis in cancer cells.[4]

Mechanism of Action of this compound

This compound exerts its biological effects by concurrently inhibiting the pro-proliferative ERK1/2 pathway and activating the stress-response JNK and p38 pathways. This dual activity shifts the cellular balance away from survival and towards apoptosis.[1][4] In HL-60 cells, this modulation leads to cell cycle arrest at the G2/M phase and triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5]

MAPK_Pathway cluster_upstream cluster_cascade cluster_downstream Growth_Factors Growth Factors Mitogens Ras Ras Growth_Factors->Ras Stress Stress Stimuli (UV, Cytokines) MAPKKK MAP3K Stress->MAPKKK Raf Raf Ras->Raf MEK12 MEK1/2 Raf->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation Proliferation Survival ERK12->Proliferation MKK47 MKK4/7 MAPKKK->MKK47 MKK36 MKK3/6 MAPKKK->MKK36 JNK JNK MKK47->JNK Apoptosis Apoptosis Inflammation JNK->Apoptosis p38 p38 MKK36->p38 p38->Apoptosis Nitroflavone This compound Nitroflavone->MEK12 Nitroflavone->JNK Nitroflavone->p38

Caption: Mechanism of this compound on MAPK pathways.

Data Presentation

The biological activity of this compound has been characterized primarily in human cancer cell lines. The following table summarizes its observed effects on HL-60 promyelocytic leukemia cells.

ParameterCell LineConcentrationObserved EffectReference
MAPK Modulation
p-ERK1/2 LevelsHL-6020 µMSignificant decrease after 30-60 min[4]
p-JNK LevelsHL-6020 µMSignificant increase after 30-60 min[4]
p-p38 LevelsHL-6020 µMSignificant increase after 30-60 min[4]
Cellular Outcomes
Cell Cycle ArrestHL-6020 µMG2/M phase arrest after 24h[4][5]
Apoptosis InductionHL-6010-30 µMDose-dependent increase in apoptotic cells (Annexin V+) after 24h[4]
Apoptosis InductionHeLa10-20 µMIncrease in sub-G1 fraction and caspase-3, -8, -9 activation after 24h[1]

Experimental Protocols

The following protocols provide a framework for using this compound to study MAPK signaling and its downstream consequences.

Experimental_Workflow cluster_assays A 1. Cell Culture (e.g., HL-60 cells) B 2. Treatment - Vehicle Control - this compound A->B C 3. Cell Harvesting B->C D 4. Downstream Assay C->D E Western Blot (p-MAPK Analysis) D->E F Flow Cytometry (Apoptosis/Cell Cycle) D->F G Viability Assay (MTT / CellTiter-Glo®) D->G

Caption: General experimental workflow for studying this compound effects.
Protocol 1: Analysis of MAPK Phosphorylation by Western Blot

This protocol details the detection of phosphorylated ERK, JNK, and p38 in HL-60 cells following treatment with this compound.

1. Materials:

  • HL-60 cells[6]

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)[6]

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus[3]

  • PVDF membrane and transfer apparatus[7]

  • Blocking Buffer (5% BSA or non-fat milk in TBST)[3]

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-phospho-JNK, Rabbit anti-phospho-p38. Mouse anti-Total ERK, anti-Total JNK, anti-Total p38, anti-β-Actin.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG[3]

  • ECL Western Blotting Substrate

2. Procedure:

  • Cell Culture & Treatment: Seed HL-60 cells at a density of 0.5 x 10⁶ cells/mL and culture overnight. Treat cells with 20 µM this compound or an equivalent volume of DMSO for desired time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Harvest cells by centrifugation (300 xg, 5 min). Wash once with ice-cold PBS. Lyse the cell pellet with 100 µL of ice-cold Lysis Buffer per 1-2 x 10⁶ cells. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge lysates at 14,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[3]

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[3]

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against a phosphorylated MAPK (e.g., anti-phospho-ERK1/2, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted 1:2000 in Blocking Buffer) for 1 hour at room temperature.[3]

    • Wash three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

  • Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total MAPK proteins or a loading control like β-Actin.[3]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol measures the induction of apoptosis in HL-60 cells.

1. Materials:

  • Treated cells from Protocol 1 (24-hour time point is typical).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

2. Procedure:

  • Cell Treatment: Culture and treat HL-60 cells with desired concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 24 hours.[4]

  • Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 xg for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Summary and Applications

This compound is a powerful tool for dissecting the complex interplay within the MAPK signaling network. Its ability to simultaneously suppress ERK1/2 signaling while activating JNK and p38 provides a unique model for studying how the balance between these pathways dictates cell fate.[4] This compound is particularly useful for:

  • Cancer Research: Investigating mechanisms of apoptosis induction and overcoming resistance to therapies that target single nodes in the MAPK pathway.

  • Drug Discovery: Serving as a lead compound or a reference for developing novel therapeutics that modulate MAPK signaling for anti-cancer effects.

  • Cell Biology: Elucidating the distinct and opposing roles of the ERK versus the JNK/p38 pathways in cellular processes like cell cycle control and programmed cell death.

References

Application Notes and Protocols: CRISPR-Cas9 Screening with 2'-Nitroflavone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 genome-wide screening has emerged as a powerful tool in functional genomics, enabling the systematic identification of genes that modulate cellular responses to therapeutic compounds. This application note provides a detailed protocol for employing a CRISPR-Cas9 knockout screen in conjunction with 2'-Nitroflavone treatment to elucidate its mechanism of action and identify potential synergistic or resistance-conferring gene targets.

This compound is a synthetic flavonoid derivative that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hematological malignancies.[1] Its mechanism is primarily attributed to the induction of G2/M cell cycle arrest and apoptosis through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways.[1] Specifically, this compound activates the p38 and c-Jun N-terminal kinase (JNK) pathways while inhibiting the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1] By conducting a CRISPR-Cas9 screen, researchers can identify genes whose knockout confers sensitivity or resistance to this compound, thereby uncovering novel aspects of its mode of action and revealing potential combination therapy strategies.

Principle of the Assay

A pooled CRISPR-Cas9 knockout library, containing single guide RNAs (sgRNAs) targeting every gene in the genome, is introduced into a population of Cas9-expressing cancer cells. This creates a diverse pool of cells, each with a specific gene knocked out. The cell population is then treated with a sub-lethal concentration of this compound. Genes that are essential for the cytotoxic effects of this compound will be depleted from the cell population upon its knockout, as these cells will have a survival advantage. Conversely, genes whose knockout sensitizes cells to this compound will be enriched. By comparing the sgRNA representation in the treated versus untreated cell populations via next-generation sequencing (NGS), we can identify these genetic modifiers.

Data Presentation

The following tables provide representative quantitative data that could be obtained from a CRISPR-Cas9 screen and subsequent validation experiments with this compound in a human leukemia cell line (e.g., HL-60).

Table 1: this compound Activity Profile in HL-60 Cells

ParameterValue
IC50 15 µM
Optimal Screening Concentration 10 µM (IC20)

Table 2: Top Gene Hits from CRISPR-Cas9 Screen with this compound Treatment

GeneDescriptionLog2 Fold Change (Treated/Control)p-valuePhenotype
Depleted Genes (Resistance-conferring knockouts)
MAPK8 (JNK1)Mitogen-activated protein kinase 8-2.81.2e-6Resistance
MAPK14 (p38α)Mitogen-activated protein kinase 14-2.53.5e-6Resistance
CASP8Caspase 8-2.28.1e-5Resistance
TNFRSF10B (DR5)TNF receptor superfamily member 10b-2.19.9e-5Resistance
Enriched Genes (Sensitizing knockouts)
MAPK1 (ERK2)Mitogen-activated protein kinase 13.12.4e-7Sensitization
MAP2K1 (MEK1)Mitogen-activated protein kinase kinase 12.95.0e-7Sensitization
BCL2B-cell lymphoma 22.61.8e-6Sensitization
XIAPX-linked inhibitor of apoptosis2.36.2e-5Sensitization

Table 3: Validation of this compound's Effects on HL-60 Cells

AssayConditionResult
Apoptosis (Annexin V Staining) Control (DMSO)5% Apoptotic Cells
15 µM this compound (24h)45% Apoptotic Cells
Cell Cycle Analysis Control (DMSO)G1: 55%, S: 30%, G2/M: 15%
15 µM this compound (24h)G1: 20%, S: 10%, G2/M: 70%
MAPK Pathway Activation (Western Blot) p-JNK / Total JNK3.5-fold increase
p-p38 / Total p383.2-fold increase
p-ERK1/2 / Total ERK1/20.4-fold decrease

Visualizations

G cluster_0 This compound Signaling Pathway cluster_1 MAPK Pathway cluster_2 Apoptosis Regulation cluster_3 Cell Cycle NF This compound p38 p38 NF->p38 Activates JNK JNK NF->JNK Activates ERK ERK1/2 NF->ERK Inhibits DR5 TRAIL/DR5 NF->DR5 Upregulates Bax Bax NF->Bax Increases G2M G2/M Arrest NF->G2M Caspases Caspase-8, -9, -3 p38->Caspases JNK->Caspases DR5->Caspases CytoC Cytochrome C Release Bax->CytoC CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

G cluster_workflow CRISPR-Cas9 Screening Workflow A 1. sgRNA Library Lentiviral Packaging B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection B->C D 4. Pooled Knockout Cells C->D E 5. Split Population D->E F Control (DMSO) E->F G This compound Treatment E->G H 6. Cell Growth F->H G->H I 7. Genomic DNA Extraction H->I J 8. sgRNA Amplification (PCR) I->J K 9. Next-Generation Sequencing J->K L 10. Data Analysis (MAGeCK) K->L M 11. Identify Enriched/Depleted Genes L->M

Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen with this compound.

Experimental Protocols

CRISPR-Cas9 Pooled Library Screening with this compound Treatment

This protocol outlines the steps for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modify cellular sensitivity to this compound.

Materials:

  • Cas9-expressing human leukemia cell line (e.g., HL-60)

  • Pooled human sgRNA library (e.g., GeCKO v2)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • Polybrene

  • Puromycin

  • This compound (dissolved in DMSO)

  • Cell culture medium, serum, and antibiotics

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Procedure:

  • Lentiviral Library Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, filter through a 0.45 µm filter, and concentrate the virus as needed. Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Transduction of Cas9-Expressing Cells:

    • Seed the Cas9-expressing HL-60 cells at a density that ensures an MOI of 0.3 to minimize multiple sgRNA integrations per cell.

    • Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (8 µg/mL).

    • Ensure the number of cells transduced is sufficient to maintain a library coverage of at least 500 cells per sgRNA.

  • Antibiotic Selection:

    • 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined concentration.

    • Maintain selection until a non-transduced control plate shows complete cell death.

  • This compound Treatment:

    • After selection, expand the surviving cell population.

    • Collect a baseline cell pellet (T0).

    • Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with this compound at a pre-determined sub-lethal concentration (e.g., IC20).

    • Culture the cells for 14-21 days, passaging as necessary and maintaining library coverage.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Harvest cell pellets from the T0, control, and this compound-treated populations.

    • Extract genomic DNA using a commercial kit.

    • Amplify the integrated sgRNA sequences using a two-step PCR protocol to add sequencing adapters and indexes.

    • Purify the PCR products and quantify the library.

    • Perform high-throughput sequencing on a compatible platform.

Analysis of CRISPR Screen Data using MAGeCK

This protocol describes the use of the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) software to identify hit genes from the sequencing data.

Procedure:

  • Quality Control:

    • Assess the quality of the raw sequencing data (FASTQ files).

    • Use the mageck count command to demultiplex and count the reads for each sgRNA in each sample.

  • Gene Ranking and Hit Identification:

    • Use the mageck test command to compare the sgRNA counts between the this compound-treated and control samples.

    • This command will perform a statistical test to identify sgRNAs and genes that are significantly enriched or depleted.

    • The output will include a gene summary file with log2 fold changes, p-values, and false discovery rates (FDR) for each gene.

  • Pathway Analysis:

    • Perform pathway enrichment analysis on the list of significant gene hits using tools like GSEA or DAVID to identify biological pathways modulated by this compound.

Apoptosis Analysis by Annexin V Staining and Flow Cytometry

This protocol details the quantification of apoptosis in response to this compound treatment.

Materials:

  • HL-60 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HL-60 cells and treat with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 24 hours.

  • Staining:

    • Harvest approximately 1 x 10^5 cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • HL-60 cells

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat HL-60 cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blot Analysis of MAPK Pathway Activation

This protocol is for detecting changes in the phosphorylation status of key MAPK proteins.

Materials:

  • HL-60 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for a short duration (e.g., 1-2 hours).

    • Lyse the cells and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Troubleshooting & Optimization

Technical Support Center: 2'-Nitroflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-nitroflavone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a synthetically produced flavonoid derivative. Its primary known biological activity is the induction of apoptosis (programmed cell death) in various cancer cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Q2: How stable is this compound in aqueous solutions and cell culture medium?

Q3: What are the potential degradation products of this compound in cell culture?

Direct studies on the degradation products of this compound in cell culture medium are limited. However, based on the metabolism of other nitroaromatic compounds, potential degradation could involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group[5]. These transformations can be mediated by cellular enzymes like nitroreductases[5]. The flavonoid backbone itself may also undergo enzymatic modification by cellular enzymes.

Q4: How can I prepare a stock solution of this compound?

This compound is sparingly soluble in water. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: At what concentration should I use this compound in my experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause 1: Degradation of this compound in cell culture medium.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound is in the incubator by adding it to the cells immediately after dilution. Consider performing a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section).

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Tip: Some components of cell culture media, such as serum proteins, can bind to small molecules and affect their bioavailability. If using a serum-containing medium, consider if this could be a factor. You may need to test a range of concentrations to achieve the desired biological effect.

  • Possible Cause 3: Cellular metabolism of this compound.

    • Troubleshooting Tip: Cells can metabolize this compound, leading to a decrease in the active compound concentration over time. This can be particularly relevant for long-term experiments. Consider replenishing the medium with fresh compound at regular intervals for longer incubation periods.

Issue: Higher than expected cytotoxicity or off-target effects.

  • Possible Cause 1: Formation of toxic degradation products.

    • Troubleshooting Tip: The reduction of the nitro group on aromatic compounds can sometimes lead to the formation of more toxic metabolites. If you observe unexpected cytotoxicity, it may be related to the biotransformation of this compound by the cells. Analyzing the culture supernatant for metabolites could provide insights.

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is below the toxic threshold for your cell line. Run a solvent control to confirm that the observed effects are due to the compound and not the vehicle.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound stability, the following table provides a general overview of factors that can influence the stability of related compounds. This information should be used as a guide for designing your own stability studies.

ParameterCompound ClassObservationPotential Relevance for this compound
pH FlavonoidsStability is often pH-dependent, with degradation increasing in neutral to alkaline conditions.The pH of standard cell culture medium (around 7.4) may contribute to the degradation of this compound over time.
Temperature GeneralChemical reactions, including degradation, are generally accelerated at higher temperatures.Incubation at 37°C will likely increase the rate of any potential degradation compared to storage at 4°C or -20°C.
B-ring Substitution FlavonolsStability decreases with an increasing number of substituents on the B-ring[1].The nitro group on the B-ring of this compound may influence its overall stability.
Enzymatic Reduction Nitroaromatic CompoundsThe nitro group can be reduced to an amino group by cellular nitroreductases[5].This suggests that cellular metabolism could be a significant factor in the stability and activity of this compound in cell culture.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell-free culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC-grade organic solvent for stock solution (e.g., DMSO)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Spike the cell-free culture medium with this compound to the final working concentration you intend to use in your experiments.

  • Aliquot the spiked medium into sterile microcentrifuge tubes or a 96-well plate.

  • Place the samples in a 37°C incubator with 5% CO2.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot and store it at -80°C until analysis.

  • Analyze the concentration of this compound in each sample by HPLC.

  • Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life under your experimental conditions.

Protocol 2: Quantification of this compound by HPLC

This is a general guideline for developing an HPLC method for this compound. The specific conditions will need to be optimized for your instrument and column.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The exact ratio will need to be optimized to achieve good separation and peak shape. A starting point could be 60:40 (Acetonitrile:Water).

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound (a wavelength scan should be performed to determine the optimal wavelength for detection).

  • Column Temperature: 25-30°C

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Prepare your experimental samples (from the stability study or cell culture extracts) by appropriate dilution and filtration.

  • Inject the samples and quantify the concentration of this compound by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution spike Spike Cell-Free Culture Medium stock->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Aliquots at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis & Half-life Calculation hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway NF This compound TRAIL TRAIL Receptor NF->TRAIL Bax Bax NF->Bax JNK JNK (Activation) NF->JNK ERK ERK1/2 (Inhibition) NF->ERK Casp8 Caspase-8 TRAIL->Casp8 Casp3 Caspase-3 Casp8->Casp3 Apop_ext Apoptosis Casp3->Apop_ext Apop_int Apoptosis Casp3->Apop_int Mito Mitochondrion CytC Cytochrome C Mito->CytC Bax->Mito Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 JNK->Apop_ext ERK->Apop_int

Caption: Signaling pathways modulated by this compound leading to apoptosis.

References

Technical Support Center: Optimizing 2'-Nitroflavone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 2'-Nitroflavone in in vitro studies. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and visualizations to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vitro applications?

A1: this compound is a synthetic flavone derivative. Flavonoids are a class of polyphenolic compounds known for a variety of biological activities.[1][2] In vitro, this compound has demonstrated potent antitumor activity, particularly in hematological cancer cell lines.[1][3] Its primary applications in research include studying cancer cell proliferation, apoptosis (programmed cell death), and cell cycle regulation.[2][4] It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways.[1][3]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Based on published studies, a good starting point for dose-response experiments is a range from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 80 µM). For instance, the IC50 (the concentration that inhibits 50% of cell growth) for the HL-60 leukemia cell line was found to be approximately 1 µM, while for other leukemia cell lines, it was around 8 µM.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I dissolve this compound for in vitro use?

A3: this compound has low aqueous solubility.[5][6] Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[7] A 10 mM stock solution in DMSO is common practice. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations.[7][8] It is critical to ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.[4]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.[3] In human leukemia HL-60 cells, it activates the p38 and c-Jun NH(2)-terminal kinase (JNK) pathways while decreasing the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2.[3][4] The activation of JNK and inhibition of ERK1/2 are involved in the apoptotic response.[3] Furthermore, this compound upregulates the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor (DR5), engaging the extrinsic apoptosis pathway.[3][4] It also increases the expression of the pro-apoptotic protein Bax and induces the release of cytochrome C, indicating the involvement of the intrinsic (mitochondrial) pathway.[2][3]

Q5: Is this compound cytotoxic to all cell types?

A5: this compound has shown selective cytotoxicity towards tumor cells.[1] Studies have indicated that while it is potent against various leukemia and adenocarcinoma cell lines, it does not significantly affect the proliferation of non-neoplastic cells, such as peripheral blood mononuclear cells (PBMCs) from healthy donors, at concentrations up to 80 µM.[1][2] However, it is always recommended to test for cytotoxicity in your specific non-cancerous control cell line if applicable to your study.

Q6: Are there other known molecular targets of this compound?

A6: While the primary described mechanism relates to apoptosis induction in cancer cells, flavonoids as a class are known to interact with various enzymes. For example, many flavonoids are known inhibitors of aromatase and NAD(P)H:quinone oxidoreductase 2 (NQO2).[1][9][10] However, specific IC50 values for this compound against these enzymes are not prominently available in the literature, and its activity would need to be determined experimentally.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound precipitates in culture medium. Poor aqueous solubility of this compound.- Ensure the final DMSO concentration is kept to a minimum (<0.5%).- Prepare working solutions fresh before each experiment.- When diluting the DMSO stock, add it to the medium and vortex or pipette immediately to ensure rapid mixing.- Consider a stepwise dilution rather than a single large dilution.[4]- If precipitation persists, gentle warming (to 37°C) and sonication of the final solution may help, but ensure the compound is stable under these conditions.[8]
High levels of cell death in all treatment groups, including low concentrations. - Cell line is highly sensitive to this compound.- DMSO concentration is too high.- Error in stock solution concentration calculation.- Perform a wider dose-response experiment starting from a much lower concentration (e.g., nanomolar range).- Reduce the incubation time.- Double-check the final DMSO concentration in your culture medium and ensure it is below 0.5%.[4]- Verify the concentration of your stock solution.
Inconsistent or no observable effect. - Inactive compound (degradation).- Cell line is resistant to this compound.- Insufficient incubation time.- Sub-optimal cell density.- Prepare fresh stock solutions. Store DMSO stocks in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]- Confirm the identity and purity of your this compound.- Try a different cell line known to be sensitive (e.g., HL-60).- Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.- Ensure consistent cell seeding density across experiments as this can influence drug response.
High background in Western blot for signaling pathways. - Non-specific antibody binding.- Issues with blocking or washing steps.- Optimize your antibody concentrations.- Increase the duration or stringency of your blocking and washing steps.- Ensure you are using an appropriate lysis buffer and protocol.

Quantitative Data Summary

Table 1: Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCell TypeIC50 Value (µM)Reference(s)
HL-60Human Acute Promyelocytic Leukemia1 ± 0.5[1][2]
NFS-60Murine Myelogenous Leukemia~ 8[1]
LB02Murine T-cell Leukemia~ 8[1]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is adapted for assessing the antiproliferative effects of this compound.

  • Materials: 96-well plates, appropriate cell culture medium, this compound, DMSO, MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control.

    • Remove the overnight medium and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection of apoptosis induced by this compound.

  • Materials: 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the determined optimal time.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization (if adherent) and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing changes in protein expression and phosphorylation (e.g., JNK, ERK, Bax) following treatment with this compound.

  • Materials: this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, ECL detection reagents.

  • Procedure:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells on ice using lysis buffer.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, anti-Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

    • Re-probe the membrane with an antibody for the total protein or a loading control (e.g., β-actin, GAPDH) to normalize the results.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Refinement & Controls A Select Cell Line C Perform Broad-Range Dose-Response (e.g., 0.1-100 µM) A->C B Prepare this compound Stock (10 mM in DMSO) B->C D Determine IC50 via Cell Viability Assay (e.g., MTS) C->D E Select Concentrations around IC50 (e.g., 0.5x, 1x, 2x IC50) D->E F Time-Course Experiment (e.g., 12, 24, 48h) E->F G Assess Apoptosis (Annexin V/PI) F->G H Analyze Signaling Pathways (Western Blot) F->H I Confirm Results with Optimized Dose & Time G->I H->I J Include Vehicle Control (DMSO) K Include Positive Control (e.g., Staurosporine for apoptosis)

Caption: Workflow for optimizing this compound concentration.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway NF This compound TRAIL TRAIL NF->TRAIL Upregulates DR5 DR5 NF->DR5 Upregulates Bax Bax NF->Bax Upregulates JNK JNK (Activation) NF->JNK ERK ERK1/2 (Inhibition) NF->ERK TRAIL->DR5 Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondrion Bax->Mito CytC Cytochrome C Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis JNK->Apoptosis Promotes ERK->Apoptosis Inhibits Casp3->Apoptosis

Caption: Signaling pathways modulated by this compound.

G cluster_flow Flow Cytometry cluster_wb Western Blot Start Start: Seed Cells (e.g., 6-well plate) Treatment Treat with this compound (Optimized Dose & Time) Start->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest Split Split Sample Harvest->Split Wash_PBS Wash with PBS Split->Wash_PBS Sample 1 Lyse Cell Lysis Split->Lyse Sample 2 Stain_AnnexinV Stain with Annexin V/PI Wash_PBS->Stain_AnnexinV Analyze_Flow Analyze Apoptosis Stain_AnnexinV->Analyze_Flow Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Blot Probe with Antibodies SDS_PAGE->Blot Analyze_WB Analyze Protein Levels Blot->Analyze_WB

Caption: Experimental workflow for assessing this compound effects.

References

Troubleshooting 2'-Nitroflavone precipitation in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to 2'-Nitroflavone precipitation in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution during my assay?

A1: this compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media or assay buffers.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final assay medium. This often happens when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, causing the compound to crash out of solution.

Q2: What is the best solvent to dissolve this compound?

A2: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are recommended. DMSO is a powerful and commonly used solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a suitable choice for creating high-concentration stock solutions of this compound.[1]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. While DMSO can aid in solubility, higher concentrations can be toxic to cells and may affect experimental outcomes.[1]

Q4: Can I sonicate or heat the solution to redissolve the this compound precipitate?

A4: Gentle warming (e.g., to 37°C) and sonication can be used to help dissolve the initial stock solution of this compound in an organic solvent. However, if precipitation occurs after dilution into an aqueous buffer, these methods may not be effective and could potentially damage other assay components, such as proteins. It is generally better to optimize the dilution protocol to prevent precipitation in the first place.

Q5: How can I increase the solubility of this compound in my aqueous assay buffer?

A5: Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound in aqueous media:

  • Use of Co-solvents: Adding a small, permissible amount of an organic co-solvent to the aqueous buffer can increase solubility.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. However, this is highly compound-specific and should be tested empirically, ensuring the pH remains compatible with the assay.

  • Use of Surfactants or Solubilizing Agents: Non-ionic surfactants at low concentrations can sometimes help to keep hydrophobic compounds in solution. The compatibility of any such agent with your specific assay must be verified.

Troubleshooting Guide

Issue: Precipitate observed after diluting this compound stock solution into aqueous buffer.
Potential Cause Recommended Solution
Final concentration exceeds solubility limit. Decrease the final concentration of this compound in the assay. Perform a concentration-response curve to determine the optimal working concentration that is both effective and soluble.
High percentage of organic solvent in the final solution. Minimize the volume of the stock solution added to the aqueous buffer. Prepare a more dilute stock solution if necessary to reduce the final DMSO concentration.
Improper mixing technique. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. Avoid adding the aqueous buffer directly to the concentrated stock.
Temperature shock. Ensure both the stock solution and the aqueous buffer are at the same temperature (e.g., room temperature or 37°C) before mixing.
Buffer composition. Certain salts or components in the buffer may promote precipitation. If possible, test the solubility of this compound in different buffer formulations.

Solubility Data Summary

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO) High (> 25 mg/mL)Recommended for primary stock solutions.
Ethanol High (> 25 mg/mL)Suitable for primary stock solutions.
Methanol ModerateCan be used, but may be less effective than DMSO or ethanol.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Very Low (< 0.1 mg/mL)Direct dissolution is not recommended. Dilution from a stock solution is necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for a Cell-Based Assay
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium or assay buffer to 37°C.

  • Serial Dilution (Intermediate Steps): It is recommended to perform one or more intermediate dilution steps in a mixture of organic solvent and aqueous buffer before the final dilution into the 100% aqueous medium. For example, first dilute the 10 mM stock in DMSO to 1 mM in a 50:50 mixture of DMSO and cell culture medium.

  • Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the intermediate dilution of this compound dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Assay check_concentration Is final concentration too high? start->check_concentration check_dmso Is final DMSO % > 0.5%? check_concentration->check_dmso No solution_concentration Reduce final concentration check_concentration->solution_concentration Yes check_mixing Was mixing technique correct? check_dmso->check_mixing No solution_dmso Lower DMSO concentration (e.g., use intermediate dilution) check_dmso->solution_dmso Yes check_temp Were solutions at same temp? check_mixing->check_temp Yes solution_mixing Add stock to buffer dropwise with vortexing check_mixing->solution_mixing No solution_temp Equilibrate solutions to same temperature before mixing check_temp->solution_temp No end_node Precipitation Resolved check_temp->end_node Yes solution_concentration->end_node solution_dmso->end_node solution_mixing->end_node solution_temp->end_node

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_stock Stock Solution Preparation cluster_dilution Assay Dilution weigh Weigh this compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Intermediate Dilution (e.g., in 50% DMSO/Media) thaw->intermediate_dilution final_dilution Final Dilution into Pre-warmed Aqueous Buffer intermediate_dilution->final_dilution assay Add to Assay (e.g., Cell Plate) final_dilution->assay

Caption: Recommended experimental workflow for this compound.

References

Off-target effects of 2'-Nitroflavone in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 2'-Nitroflavone in cell line-based experiments. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

Question 1: My non-cancerous control cell line is showing unexpected cytotoxicity after treatment with this compound. Is this an expected off-target effect?

Answer: While this compound has been shown to have selective cytotoxic activity against various cancer cell lines, some off-target effects on non-cancerous cells can occur, particularly at higher concentrations. Studies have reported that the IC50 value for healthy peripheral blood mononuclear cells (PBMCs) is over 80 µM, which is significantly higher than the IC50 values for many cancer cell lines (ranging from 1 to 9 µM). If you are observing cytotoxicity in your non-cancerous cell line at concentrations well below 80 µM, consider the following troubleshooting steps:

  • Verify the concentration of this compound: Ensure that your stock solution and final dilutions are accurate.

  • Assess the health of your control cells: Unhealthy cells may be more susceptible to the effects of any compound. Ensure your control cells have good viability and are in the logarithmic growth phase before treatment.

  • Test a range of concentrations: Perform a dose-response experiment to determine the specific IC50 of this compound for your particular non-cancerous cell line.

  • Consider the specific cell line: Different cell lines have varying sensitivities to chemical compounds. The reported high IC50 in PBMCs may not be representative of all non-cancerous cell lines.

Question 2: I am observing modulation of a signaling pathway that is not directly related to apoptosis. Is this a known off-target effect of this compound?

Answer: Yes, this is possible. This compound is known to modulate multiple signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathways.[1][2] Specifically, it has been shown to activate p38 and c-Jun NH2-terminal kinase (JNK) pathways, while decreasing the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2 in HL-60 cells.[1][2] While these effects are linked to its pro-apoptotic mechanism, it is plausible that this compound could have broader effects on other pathways in different cellular contexts.

If you observe unexpected pathway modulation, we recommend the following:

  • Perform a literature search: Investigate whether the observed pathway modulation has been previously reported for this compound or other flavone derivatives.

  • Use specific inhibitors: To confirm that the observed effect is due to this compound, you can use specific inhibitors for the upstream and downstream components of the signaling pathway and observe if the effect is abrogated.

  • Conduct a proteomic or transcriptomic analysis: A broader, unbiased approach like proteomics or transcriptomics can help identify the full spectrum of cellular pathways affected by this compound in your specific cell line.

Question 3: My experimental results are inconsistent when studying the effects of this compound. What could be the cause?

Answer: Inconsistent results can arise from several factors. Consider the following to improve the reproducibility of your experiments:

  • Compound Stability: Ensure that your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Passage Number: Use a consistent and low passage number for your cell lines, as cellular characteristics and responses can change over time in culture.

  • Experimental Confluency: Seed your cells at a consistent density to ensure they are at a similar confluency at the time of treatment. Cell density can influence cellular signaling and drug response.

  • Treatment Duration: The effects of this compound are time-dependent. Ensure that the treatment duration is consistent across all experiments. For example, cell cycle arrest at the G2/M phase has been observed after 6 hours of treatment in HL-60 cells.[3]

Quantitative Data Summary

Cell LineIC50 (µM)Reference
HL-60 (acute promyelocytic leukemia)1 ± 0.5[3]
NFS-60 (myelogenous leukemia)~8[3]
LB02 (T cell leukemia)~8[3]
Healthy Peripheral Blood Mononuclear Cells (PBMCs)>80

Key Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line and calculating the IC50 value.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins like ERK, JNK, and p38.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration and for the specified time. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Visualizations

G cluster_workflow Experimental Workflow: Assessing Off-Target Cytotoxicity start Start: Cell Seeding treatment Treatment with this compound (Dose-Response) start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mts_assay MTS Assay incubation->mts_assay readout Absorbance Reading mts_assay->readout analysis Data Analysis: IC50 Determination readout->analysis end End: Identify Off-Target Cytotoxicity analysis->end

Caption: Workflow for assessing off-target cytotoxicity of this compound.

G cluster_pathway This compound Modulated Signaling Pathways cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis nf This compound p38 p38 nf->p38 Activates jnk JNK nf->jnk Activates erk ERK1/2 nf->erk Inhibits apoptosis Apoptosis p38->apoptosis jnk->apoptosis erk->apoptosis Inhibition of ERK contributes to apoptosis

Caption: Modulation of MAPK signaling pathways by this compound leading to apoptosis.

References

2'-Nitroflavone Technical Support Center: Overcoming Treatment Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with 2'-Nitroflavone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exerts its cytotoxic effects primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.[1][2] Its mechanism involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] Key molecular events include the activation of caspase-8, caspase-9, and caspase-3, an increased expression of the pro-apoptotic protein Bax, and the release of cytochrome C into the cytosol.[1][2] Furthermore, this compound modulates mitogen-activated protein kinase (MAPK) signaling pathways by activating p38 and JNK, while inhibiting the phosphorylation of ERK1/2.[1][3]

G cluster_0 This compound Action cluster_1 MAPK Pathway Modulation cluster_2 Apoptotic Pathways cluster_3 Cell Cycle NF This compound ERK ERK1/2 (Phosphorylation Decreased) NF->ERK JNK JNK (Activated) NF->JNK p38 p38 (Activated) NF->p38 DeathReceptor Death Receptor Pathway (TRAIL, DR5 Upregulation) NF->DeathReceptor Mitochondria Mitochondrial Pathway (Bax Upregulation) NF->Mitochondria CellCycle G2/M Phase Arrest NF->CellCycle Apoptosis Apoptosis ERK->Apoptosis Inhibition of survival JNK->Apoptosis Casp8 Caspase-8 DeathReceptor->Casp8 Casp9 Caspase-9 Mitochondria->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Q2: What are the typical IC50 values for this compound in sensitive cell lines?

A2: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and experimental conditions. For example, in the human acute promyelocytic leukemia cell line HL-60, the IC50 has been reported to be approximately 1.0 µM.[2]

Cell LineCancer TypeReported IC50 (µM)Source
HL-60Acute Promyelocytic Leukemia1.0 ± 0.5[2]
User-generated dataBreast Adenocarcinoma5.2 ± 0.8Hypothetical
User-generated dataColon Carcinoma8.5 ± 1.1Hypothetical

Troubleshooting Guide: Overcoming Treatment Failure

Q3: My cells are not responding to this compound treatment, or the response is weaker than expected. What are the potential causes and troubleshooting steps?

A3: Treatment failure can stem from experimental setup issues or inherent/acquired biological resistance. Follow this workflow to diagnose the problem.

G Start Start: Reduced Efficacy of this compound CheckExp Step 1: Verify Experimental Protocol Start->CheckExp ExpDetails Check: - 2'-NF solution stability & age - Final concentration accuracy - Cell passage number & health - Assay controls (positive/negative) CheckExp->ExpDetails If 'No' ExpOK Protocol OK? CheckExp->ExpOK If 'Yes' ExpDetails->ExpOK FixExp Action: Correct protocol, remake solutions, use fresh cells. Re-run experiment. ExpOK->FixExp No InvestigateBio Step 2: Investigate Biological Resistance ExpOK->InvestigateBio Yes FixExp->Start Efflux Hypothesis 1: Increased Drug Efflux InvestigateBio->Efflux Metabolism Hypothesis 2: Metabolic Inactivation InvestigateBio->Metabolism Target Hypothesis 3: Target Alteration InvestigateBio->Target TestEfflux Test: Co-treat with efflux pump inhibitors (e.g., Verapamil) Efflux->TestEfflux TestMetabolism Test: Co-treat with CYP1A1 inhibitors (e.g., α-Naphthoflavone) Metabolism->TestMetabolism TestTarget Test: Sequence potential target pathway genes (e.g., MAPK members) Target->TestTarget End End: Identify Resistance Mechanism TestEfflux->End TestMetabolism->End TestTarget->End

Caption: Workflow for troubleshooting this compound treatment failure.

Q4: My cells have developed resistance over time. How can I determine if increased drug efflux is the cause?

A4: A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps, which actively remove drugs from the cell.[4][5] To test this, perform a cell viability assay with this compound in the presence and absence of a known efflux pump inhibitor. If the inhibitor restores sensitivity to this compound, it suggests that drug efflux is a key resistance mechanism.

Illustrative Data for Efflux Pump Inhibition:

Cell LineTreatmentIC50 of this compound (µM)
Sensitive (Parental)This compound alone1.5
ResistantThis compound alone18.0
ResistantThis compound + Verapamil (EPI)2.5

Q5: Could metabolic inactivation of this compound be responsible for the observed resistance?

A5: Yes. Flavonoids can be metabolized by cytochrome P450 enzymes, particularly CYP1A1.[6][7] Upregulation of these enzymes in your resistant cell line could lead to rapid degradation of this compound into inactive metabolites. To investigate this, you can:

  • Measure CYP1A1 Expression: Use qPCR or Western blot to compare CYP1A1 mRNA or protein levels between your sensitive and resistant cell lines.

  • Use a CYP1A1 Inhibitor: Co-treat the resistant cells with this compound and a CYP1A1 inhibitor (e.g., α-naphthoflavone). A significant decrease in the IC50 would indicate metabolic inactivation is a resistance mechanism.

Illustrative Data for Metabolic Inhibition:

Cell LineTreatmentIC50 of this compound (µM)
Sensitive (Parental)This compound alone1.5
ResistantThis compound alone18.0
ResistantThis compound + α-Naphthoflavone (CYP1A1 Inhibitor)3.1

Q6: Is it possible that the molecular target of this compound has been altered in my resistant cells?

A6: Yes, mutations or alterations in the drug's target protein or downstream signaling pathways can confer resistance.[8][9] While the direct binding target of this compound is not definitively established, its activity is known to depend on the JNK and ERK signaling pathways.[1]

  • Pathway Analysis: Use Western blotting to compare the phosphorylation status of key proteins in the MAPK pathway (JNK, p38, ERK) in both sensitive and resistant cells after treatment. A lack of expected signaling changes in resistant cells could indicate an alteration in the pathway.

  • Sequencing: If a specific upstream regulator is suspected, sequence the corresponding gene in both cell lines to check for mutations.

G cluster_0 Potential Resistance Mechanisms NF This compound Cell Cancer Cell NF->Cell Enters Cell Efflux Increased Efflux (e.g., ABC Transporters) Cell->Efflux Pumps drug out Metabolism Metabolic Inactivation (e.g., CYP1A1) Cell->Metabolism Degrades drug Target Target Pathway Alteration (e.g., MAPK Mutations) Cell->Target Signal pathway blocked

Caption: Conceptual overview of potential resistance mechanisms.

Key Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot the results to calculate the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound for the specified time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Western Blot for MAPK Signaling

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

How to minimize 2'-Nitroflavone degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2'-Nitroflavone during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many flavonoid compounds, this compound is susceptible to degradation when exposed to certain environmental factors. The primary factors that can induce degradation include exposure to light (photodegradation), high temperatures (thermal degradation), non-neutral pH conditions (hydrolysis), and oxidizing agents (oxidative degradation).[1][2] The presence of the nitro group can also influence its stability, potentially making it susceptible to reductive degradation pathways under certain conditions.

Q2: I observed a change in the color of my this compound solution. What could be the cause?

A2: A color change in your this compound solution is a common indicator of degradation. This can be caused by the formation of degradation products that absorb light at different wavelengths than the parent compound. Exposure to light, particularly UV radiation, and non-optimal pH conditions are frequent culprits. It is recommended to prepare fresh solutions and store them protected from light.

Q3: How should I properly store my this compound, both in solid form and in solution?

A3: For optimal stability, this compound in its solid form should be stored in a cool, dry, and dark place.[3] When in solution, it is crucial to protect it from light by using amber vials or by wrapping the container in aluminum foil. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store solutions at low temperatures (e.g., 2-8 °C) and in a buffer system that maintains a neutral pH.

Q4: Can the solvent I use affect the stability of this compound?

A4: Yes, the choice of solvent can impact the stability. For instance, studies on other flavonoids have shown that photodegradation can be more rapid in polar solvents.[4] It is advisable to use high-purity solvents and to be aware of potential interactions. For aqueous solutions, ensure the pH is controlled, as hydrolysis can be a significant degradation pathway, especially under alkaline conditions.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) immediately before use.

  • Minimize Light Exposure: Protect the stock solution and the cell culture plates from light as much as possible during preparation and incubation.

  • Control pH of Medium: Be aware that the pH of cell culture medium can change during incubation. While significant alteration is unlikely to cause rapid degradation, prolonged experiments could be affected.

  • Include a Time-Course Control: If you suspect degradation over the course of your experiment, include a control where the compound is incubated in the medium for the same duration without cells, and then analyze its concentration.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Review Sample Handling and Storage: Ensure that the sample was not exposed to light, high temperatures, or extreme pH before analysis.

  • Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies on a sample of this compound. This involves intentionally exposing the compound to harsh conditions (see Experimental Protocols section).

  • Use a Stability-Indicating HPLC Method: A well-developed HPLC method should be able to separate the main this compound peak from any potential degradation products. If you are observing co-eluting peaks, the method may need to be optimized (e.g., by changing the mobile phase composition, gradient, or column).

  • LC-MS Analysis: If you have access to a liquid chromatography-mass spectrometry (LC-MS) system, this can be a powerful tool to identify the mass of the unknown peaks and help in their structural elucidation.[6][7][8]

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storage of this compound
  • Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. If aqueous solutions are prepared, use a buffer to maintain a neutral pH and use the solution promptly.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. A target degradation of 10-30% is generally aimed for.[7][9]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 105°C) for a specified period.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration (example)
Acid Hydrolysis0.1 M HCl60°C2-24 hours
Base Hydrolysis0.1 M NaOH60°C2-24 hours
Oxidation3% H₂O₂Room Temperature2-24 hours
Thermal (Dry)-105°C24-72 hours
PhotolyticUV/Visible LightRoom Temperature24-72 hours
Protocol 3: Stability-Indicating HPLC Method (Example)

This is a general starting point for developing a stability-indicating method. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute any potential, more non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a general scan from 200-400 nm is a good start).

  • Column Temperature: 30°C.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cellular Signaling

This compound has been shown to induce apoptosis and modulate key signaling pathways in cancer cells. Understanding these pathways is crucial for interpreting experimental results.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_mapk MAPK Pathway Modulation 2NF This compound TRAIL TRAIL 2NF->TRAIL Upregulates DR5 DR5 2NF->DR5 Upregulates Bax Bax 2NF->Bax Increases JNK JNK 2NF->JNK Activates p38 p38 2NF->p38 Activates ERK ERK1/2 2NF->ERK Inhibits TRAIL->DR5 Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates CytoC Cytochrome C (release) Bax->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound leading to apoptosis.

Experimental Workflow for Stability Testing

The following workflow outlines the steps for assessing the stability of this compound and developing a stability-indicating method.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo HPLC_dev Develop Stability-Indicating HPLC Method Acid->HPLC_dev Base->HPLC_dev Oxidation->HPLC_dev Thermal->HPLC_dev Photo->HPLC_dev Analyze Analyze Stressed Samples by HPLC HPLC_dev->Analyze LCMS_ID Identify Degradation Products by LC-MS Analyze->LCMS_ID Validate Validate HPLC Method (ICH Guidelines) LCMS_ID->Validate

Caption: Workflow for forced degradation studies and method development.

References

Technical Support Center: Improving the In Vivo Bioavailability of 2'-Nitroflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with 2'-Nitroflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a synthetic derivative of the flavone backbone, a class of compounds known for a variety of biological activities. Like many flavonoids, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility. This low solubility is a primary factor limiting its oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for absorption.

Q2: What are the main barriers to achieving high in vivo bioavailability for this compound?

A2: The primary barriers are:

  • Poor Aqueous Solubility: As indicated by its chemical structure and predicted LogP value, this compound is expected to have low solubility in water, which limits its dissolution in the gut.

  • Extensive First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestines and liver (Phase I and Phase II reactions), which can significantly reduce the amount of the parent compound reaching systemic circulation. Common metabolic pathways include glucuronidation and sulfation.[1]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the gut lumen, thereby reducing net absorption.

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed:

  • Co-solvents and Surfactants: Using vehicles containing co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can enhance the solubility of the compound in the dosing formulation.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles can improve absorption by presenting the compound in a solubilized form and potentially utilizing lymphatic uptake pathways.[2]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution rate.

Q4: What are typical starting doses for in vivo studies with flavonoids in animal models?

A4: Doses for flavonoids in rodent studies can vary widely depending on the specific compound and the intended biological effect. Reported oral doses for other flavonoids in rats range from as low as 25-50 mg/kg to as high as 500 mg/kg.[3][4] For initial pharmacokinetic studies of this compound, a dose in the range of 50-100 mg/kg could be a reasonable starting point, with the dose being adjusted based on the observed plasma concentrations and any signs of toxicity.

Q5: How can I analyze the concentration of this compound and its metabolites in plasma samples?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound and its metabolites in biological matrices.[5][6] This method offers high sensitivity and selectivity. A validated LC-MS/MS method would be required to accurately determine the pharmacokinetic profile of the compound.

Troubleshooting Guides

Issue 1: Low or Undetectable Plasma Concentrations of this compound Post-Oral Administration
Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution 1. Verify Compound Solubility: Assess the solubility of this compound in the chosen vehicle. 2. Optimize Formulation: Consider using a more effective solubilizing vehicle (see FAQ A3). A combination of co-solvents and surfactants is often effective. For example, a vehicle of PEG 400, Tween 80, and saline. 3. Particle Size Reduction: If using a suspension, ensure the particle size is minimized.
Extensive First-Pass Metabolism 1. Analyze for Metabolites: Develop an LC-MS/MS method to screen for potential glucuronide and sulfate conjugates of this compound in the plasma.[1] 2. In Vitro Metabolism Assay: Use liver microsomes or S9 fractions to identify the major metabolites in vitro, which can then be targeted for in vivo analysis. 3. Consider Alternative Routes: If oral bioavailability remains too low for efficacy studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism, though this changes the pharmacokinetic profile.
Analytical Method Insensitivity 1. Optimize LC-MS/MS Method: Ensure the mass spectrometer parameters are optimized for this compound. 2. Improve Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.
Dosing Errors 1. Verify Dosing Procedure: Ensure accurate preparation of the dosing solution and correct administration technique (e.g., oral gavage).
Issue 2: High Variability in Plasma Concentrations Between Animals
Potential Cause Troubleshooting Steps
Inconsistent Dosing 1. Standardize Dosing Technique: Ensure all personnel are trained and use a consistent oral gavage technique. 2. Homogeneity of Formulation: If using a suspension, ensure it is uniformly mixed before each dose is drawn.
Physiological Differences 1. Fasting State: Standardize the fasting period for all animals before dosing, as food can affect the absorption of flavonoids.[7] 2. Animal Health: Ensure all animals are healthy and within a similar weight range.
Formulation Instability 1. Check for Precipitation: Observe the dosing formulation over time to ensure the compound does not precipitate out of solution or suspension.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound

PropertyThis compound4'-Nitroflavone (for comparison)Source
Molecular Formula C₁₅H₉NO₄C₁₅H₉NO₄[8]
Molecular Weight 267.24 g/mol 267.24 g/mol [8]
Calculated XLogP3 3.43.368[8][9]
Calculated Water Solubility Not availablelog10WS: -9.69 mol/L[9]

The high LogP value suggests that this compound is lipophilic and likely has poor water solubility, similar to 4'-Nitroflavone.

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Formulation for this compound

This protocol provides a general method for preparing a solution-based formulation suitable for oral administration in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound for the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 200g rat receiving 2 mL).

  • In a sterile glass vial, add a small volume of DMSO (e.g., 10% of the final volume) and vortex until the this compound is fully dissolved.

  • Add PEG 400 (e.g., 40% of the final volume) and vortex thoroughly.

  • Add Tween 80 (e.g., 5-10% of the final volume) and vortex until the solution is clear and homogenous.

  • Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.

Note: The ratio of excipients may need to be optimized to ensure complete solubilization and stability of this compound. Always perform a small-scale formulation test first.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer the this compound formulation via oral gavage at the desired dose (e.g., 100 mg/kg).

  • Collect blood samples (approx. 200 µL) via the tail vein or saphenous vein into heparinized or EDTA-coated tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This is a general outline. The method must be fully validated according to regulatory guidelines.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavone not present in the study).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), likely in positive or negative mode depending on which provides a better signal for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing In-Vivo Phase cluster_analysis Bioanalysis cluster_data Data Interpretation formulation Formulation Preparation dosing Oral Administration formulation->dosing animal_prep Animal Acclimation & Fasting animal_prep->dosing sampling Blood Sampling (Time Course) dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep sample_prep Sample Preparation (e.g., PPT) plasma_sep->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Calculate Bioavailability pk_analysis->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

flavonoid_metabolism cluster_gut Intestinal Lumen / Wall cluster_liver Liver (First-Pass) NF This compound (Oral) absorption Absorption NF->absorption metabolism1 Phase I/II Metabolism (e.g., Glucuronidation) absorption->metabolism1 Intestinal Enzymes efflux P-gp Efflux absorption->efflux metabolism2 Phase I/II Metabolism absorption->metabolism2 Portal Vein metabolism1->metabolism2 circulation Systemic Circulation (Parent + Metabolites) metabolism2->circulation excretion Excretion (Urine/Bile) circulation->excretion

Caption: Potential metabolic fate of this compound.

References

2'-Nitroflavone assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-Nitroflavone assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and artifacts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a synthetic flavonoid derivative investigated for its potential anti-cancer properties. Common research applications include:

  • Cytotoxicity and anti-proliferative assays: To evaluate its effect on cancer cell viability and growth.

  • Enzyme inhibition assays: Particularly for studying its interaction with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[1]

  • Cell cycle analysis: To determine its impact on cell cycle progression in cancer cells.

  • Apoptosis and signaling pathway studies: To elucidate the molecular mechanisms of its action.

Q2: What are the most common sources of interference and artifacts when working with this compound?

The primary sources of interference and artifacts in this compound assays include:

  • Direct reduction of assay reagents: As a flavonoid, this compound has reducing properties and can directly reduce colorimetric and fluorometric reagents, such as tetrazolium salts (MTT, MTS) in viability assays, leading to false-positive results.[2]

  • Autofluorescence: Flavonoids are known to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background signal.

  • Precipitation in cell culture media: Poor solubility of this compound in aqueous solutions can lead to precipitation, affecting its effective concentration and potentially causing cellular stress.[3][4][5]

  • Interaction with CYP450 enzymes: this compound can inhibit CYP450 enzymes, which can be a desired outcome in some studies but a source of interference in others if not properly accounted for.[1][6]

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, MTS)

Problem: I am observing high cell viability or an unexpected increase in signal even at high concentrations of this compound.

This is a common artifact when using tetrazolium-based assays with flavonoids. Flavonoids can directly reduce the tetrazolium salt to formazan, mimicking the metabolic activity of viable cells and leading to a false-positive signal.[2]

Solutions:

  • Run a cell-free control: Incubate this compound with the assay reagent (e.g., MTT, MTS) in cell-free media to quantify its direct reducing activity. Subtract this background from your experimental values.

  • Use an alternative viability assay: Consider using assays that are not based on cellular reduction potential, such as:

    • Sulforhodamine B (SRB) assay: This assay measures cell density based on the staining of total cellular protein.[2]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a marker of metabolically active cells.

    • Trypan Blue exclusion assay: A simple method to count viable cells based on membrane integrity.

Data Summary: Comparison of Viability Assay Susceptibility to Flavonoid Interference

Assay TypePrincipleInterference Potential with FlavonoidsRecommended Controls
MTT/MTS Reduction of tetrazolium salt by cellular dehydrogenasesHigh (direct reduction by flavonoid)[2]Cell-free compound control
SRB Staining of total cellular proteinLow [2]Media-only blank
CellTiter-Glo® Measurement of ATP levelsLow to Moderate Cell-free compound control
Trypan Blue Exclusion by viable cells with intact membranesLow Manual counting accuracy check
CYP450 Inhibition Assays

Problem: I am seeing inconsistent or unexpected inhibition of CYP450 enzymes.

Interference in CYP450 inhibition assays can arise from the intrinsic fluorescence of this compound or its metabolites, or from non-specific interactions with assay components.

Solutions:

  • Pre-read for autofluorescence: Before adding the CYP450 substrate, read the fluorescence of wells containing your cells/microsomes and this compound to determine its background fluorescence at the assay's excitation and emission wavelengths.

  • Use a non-fluorescent detection method: Consider using an LC-MS/MS-based assay to directly measure the formation of the metabolite from a non-fluorescent substrate. This method is less susceptible to fluorescence interference.[1]

  • Run appropriate controls: Include a no-enzyme control and a known inhibitor control for each CYP isoform being tested.[1]

Cell Cycle Analysis by Flow Cytometry

Problem: I am observing artifacts or high background fluorescence in my cell cycle analysis.

Flavonoids can be autofluorescent, which may interfere with the detection of fluorescent DNA dyes like Propidium Iodide (PI) or DAPI.

Solutions:

  • Perform a spectral analysis: Run an unstained sample of cells treated with this compound to assess its fluorescence emission profile across the detectors used in your flow cytometer.

  • Use a brighter DNA dye: If the autofluorescence of this compound is significant, consider using a brighter DNA-binding dye to improve the signal-to-noise ratio.

  • Compensation controls: If the emission spectrum of this compound overlaps with your DNA dye, you may need to run compensation controls.

Experimental Protocols

Protocol: Cell-Free MTT Reduction Assay to Test for this compound Interference

Objective: To determine the direct reduction of MTT by this compound in the absence of cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM) without phenol red

  • MTT solution (5 mg/mL in PBS)

  • 96-well plate

  • Spectrophotometer

Method:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (DMSO) and a media-only blank.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.

  • Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Subtract the absorbance of the media-only blank from all readings. A significant increase in absorbance in the presence of this compound indicates direct MTT reduction.

Protocol: Fluorometric CYP450 Inhibition Assay with this compound

Objective: To determine the inhibitory effect of this compound on major CYP450 isoforms using a fluorometric assay.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

  • Fluorogenic CYP450 substrates (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4)

  • NADPH regenerating system

  • This compound stock solution (in DMSO)

  • Known CYP450 inhibitors (positive controls)

  • 96-well black microplate

  • Fluorescence microplate reader

Method:

  • Prepare serial dilutions of this compound and known inhibitors in the assay buffer.

  • In a 96-well plate, add the recombinant CYP450 enzyme, NADPH regenerating system, and the this compound dilutions or controls.

  • Pre-read the plate for autofluorescence at the excitation and emission wavelengths of the fluorogenic substrate's product.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate at 37°C for the recommended time.

  • Stop the reaction (if necessary, according to the kit manufacturer's instructions).

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Subtract the pre-read autofluorescence values from the final fluorescence readings.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol: Cell Cycle Analysis of this compound Treated Cells by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Method:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Harvest cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Stain the cells by resuspending them in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Include an unstained, this compound-treated sample to assess autofluorescence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment incubation Incubation treatment->incubation assay_reagent Add Assay Reagent incubation->assay_reagent readout Instrument Readout assay_reagent->readout analysis Data Analysis readout->analysis

Caption: General experimental workflow for cell-based assays with this compound.

troubleshooting_logic start Unexpected Assay Result check_direct_reduction Is it a tetrazolium-based assay (MTT, MTS)? start->check_direct_reduction run_cell_free Run cell-free control with this compound check_direct_reduction->run_cell_free Yes check_fluorescence Is it a fluorescence-based assay? check_direct_reduction->check_fluorescence No switch_assay Switch to non-reduction-based assay (e.g., SRB) run_cell_free->switch_assay check_autofluorescence Check for this compound autofluorescence check_fluorescence->check_autofluorescence Yes check_precipitation Is there visible precipitate in the media? check_fluorescence->check_precipitation No use_lcms Use LC-MS/MS detection check_autofluorescence->use_lcms check_solubility Check this compound solubility and optimize solvent/concentration check_precipitation->check_solubility Yes

Caption: A logical troubleshooting workflow for this compound assay artifacts.

signaling_pathway nitroflavone This compound cyp450 CYP450 Enzymes nitroflavone->cyp450 Inhibition cell_cycle Cell Cycle Progression nitroflavone->cell_cycle Interference g2m_arrest G2/M Arrest cell_cycle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Simplified signaling pathway interactions of this compound.

References

Adjusting pH for optimal 2'-Nitroflavone activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2'-Nitroflavone. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the impact of pH on experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

There is limited publicly available data specifying a precise optimal pH for this compound's biological activity. However, based on the general chemical properties of flavonoids and standard cell culture practices, a pH range of 7.2 to 7.4 is recommended for most cell-based assays. This range is consistent with the physiological pH required to maintain the health and viability of mammalian cells in culture.[1][2] Drastic deviations from this range can negatively impact cell health, which would, in turn, affect the observed activity of this compound.

Q2: How does pH affect the solubility and stability of this compound?

Q3: Can the pH of the cell culture medium change during an experiment with this compound?

Yes, the pH of cell culture medium can change during an experiment for several reasons. As cells metabolize nutrients, they produce acidic byproducts (like lactic acid), which can lower the pH of the medium.[6] This is often visualized by a color change in the medium if it contains phenol red (e.g., from red to yellow).[2][6] Additionally, contamination with microorganisms like bacteria or fungi can also lead to rapid and significant changes in the medium's pH.[2][7] It is crucial to monitor the pH of your cell cultures, as significant shifts can impact both cell viability and the stability of this compound.

II. Data on pH Considerations for Flavonoids

The following table summarizes the general effects of different pH ranges on flavonoids, which can serve as a guideline for experiments with this compound.

pH RangePotential Effects on FlavonoidsRelevance to Experiments
Acidic (pH < 6.0) Generally increased stability for many flavonoids.[3][4] Solubility may vary depending on the specific compound structure.Useful for preparing stable formulations, but not typically used for live-cell experiments due to potential stress on the cells.
Neutral (pH 7.0 - 7.4) Optimal for most cell-based assays as it mimics physiological conditions.[1][2] Flavonoid stability is generally good within this range for the duration of typical experiments.Recommended pH for diluting this compound for cell treatment. Standard cell culture incubators with CO2 control are designed to maintain this pH.[8]
Alkaline (pH > 8.0) Can lead to the degradation and auto-oxidation of some flavonoids.[5] Solubility of some flavonoids may increase at higher pH.[9]Generally avoided in cell-based assays due to potential compound instability and negative impacts on cell health.

III. Troubleshooting Guide

Issue 1: I am not observing the expected cytotoxic or apoptotic effects of this compound.

  • Question: Could the pH of my experimental setup be the issue? Answer: Yes, an inappropriate pH can affect both the compound and the cells.

    • Check Media Color: If your medium contains phenol red, a change from red to yellow indicates an acidic shift, while a change to pink or purple suggests an alkaline shift.[2][6]

    • Verify Buffer System: Ensure your cell culture medium is properly buffered, typically with a bicarbonate-based system and a controlled CO2 environment, or with an alternative buffer like HEPES for experiments outside of a CO2 incubator.[6]

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as its stability in aqueous solutions at 37°C over long periods may be limited, especially if the pH deviates from neutral.

Issue 2: My this compound solution precipitates when added to the cell culture medium.

  • Question: Why is my compound precipitating and how can I fix it? Answer: Precipitation can occur due to poor solubility at the final concentration and pH.

    • Check Final Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.

    • pH of the Medium: While less common for flavonoids to precipitate at neutral pH, significant shifts in the medium's pH could potentially affect solubility. Confirm the pH of your medium before adding the compound.

    • Pre-warm the Medium: Adding a cold compound solution to a warmer medium can sometimes cause precipitation. Ensure both the medium and the diluted compound are at the appropriate temperature before mixing.

IV. Experimental Protocols

A. Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Reagent Preparation:

    • Prepare the MTS reagent according to the manufacturer's instructions. This may involve dissolving the MTS powder in a buffered solution, potentially with an electron coupling reagent like PES.[10][11] The solution should be adjusted to a pH of 6.0-6.5, filter-sterilized, and protected from light.[10][11]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of the prepared MTS reagent to each well.[10][12]

    • Incubate the plate for 1-4 hours at 37°C.[10][12]

    • Briefly shake the plate and measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment by dividing the average absorbance of the treated wells by the average absorbance of the vehicle control wells and multiplying by 100.

B. Apoptosis Detection by Annexin V Staining

This protocol is for identifying apoptotic cells following treatment with this compound.

  • Reagent Preparation:

    • Prepare 1X Annexin V Binding Buffer by diluting a 10X stock solution with deionized water.

  • Procedure:

    • Seed and treat cells with this compound as described in the cell viability assay.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.[14]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).[15]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[15]

    • Add a viability dye such as Propidium Iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic, and necrotic cells.[16]

    • Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[15]

C. Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Reagent Preparation:

    • Prepare a cell lysis buffer.

    • Prepare a 2X reaction buffer and then dilute to 1X with dH2O, adding DTT to a final concentration of 10 mM.

    • Reconstitute the fluorogenic substrate (e.g., Ac-DEVD-AMC) in DMSO.

  • Procedure:

    • Treat cells with this compound to induce apoptosis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[17]

    • Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[18]

    • Transfer the supernatant (cytosolic extract) to a new tube.

    • Determine the protein concentration of the lysate.

    • In a 96-well black plate, add a consistent amount of protein lysate (e.g., 50-200 µg) to each well.[18]

    • Add the reaction buffer and the caspase-3 substrate to each well.[19]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17][19]

V. Visualizations

2_Nitroflavone_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular 2_Nitroflavone 2_Nitroflavone TRAIL_DR5 Upregulation of TRAIL/DR5 2_Nitroflavone->TRAIL_DR5 ERK ERK1/2 (Decreased Phosphorylation) 2_Nitroflavone->ERK JNK_p38 JNK/p38 Activation 2_Nitroflavone->JNK_p38 Bax Upregulation of Bax 2_Nitroflavone->Bax Cell_Membrane Caspase8 Caspase-8 Activation TRAIL_DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis ERK->Apoptosis Inhibition of ERK promotes apoptosis JNK_p38->Apoptosis Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B D 4. Treat Cells (Varying Concentrations) B->D C 3. Prepare this compound Dilutions C->D E 5. Incubate for Treatment Duration (e.g., 24-72 hours) D->E F 6. Perform Assay (e.g., MTS, Annexin V) E->F G 7. Data Acquisition (Plate Reader / Flow Cytometer) F->G H 8. Data Analysis (Calculate % Viability, % Apoptosis) G->H

Caption: General experimental workflow for testing this compound.

Troubleshooting_Logic Start Unexpected Experimental Result Q1 Is there visible precipitation in the medium? Start->Q1 A1_Yes Check stock solution concentration. Lower final concentration. Ensure solvent % is low (<0.5%). Q1->A1_Yes Yes Q2 Has the medium color changed unexpectedly (e.g., yellow)? Q1->Q2 No A2_Yes Indicates pH shift. Check for contamination. Ensure CO2 levels are correct. Verify media buffering capacity. Q2->A2_Yes Yes Q3 Are cells showing low viability in the vehicle control group? Q2->Q3 No A3_Yes Solvent (e.g., DMSO) may be toxic. Lower solvent concentration. Check cell passage number and health. Q3->A3_Yes Yes End Review protocol and reagent stability. Q3->End No

Caption: Troubleshooting decision tree for this compound experiments.

References

Cell line contamination affecting 2'-Nitroflavone results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to 2'-Nitroflavone experiments, with a specific focus on the impact of cell line contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cancer cell lines?

A1: this compound is a synthetic flavone derivative that has demonstrated potent anti-tumor activity in various cancer cell lines, particularly in hematological cancers like acute promyelocytic leukemia (e.g., HL-60 cells).[1][2][3] Its primary mechanisms of action include inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase.[1][4][5] Key signaling events include the activation of JNK and p38 MAPK pathways, decreased phosphorylation of ERK1/2, and activation of caspases.[1][4]

Q2: My experimental results with this compound are inconsistent or not reproducible. What could be the cause?

A2: Inconsistent or irreproducible results are a significant concern in research.[6][7] While many factors can contribute, a primary and often overlooked culprit is cell line contamination.[7] This can manifest as microbial contamination (bacteria, fungi, yeast), mycoplasma contamination, or cross-contamination with another, more resilient cell line.[8][9][10]

Q3: What is cell line contamination and why is it a problem?

A3: Cell line contamination refers to the presence of unintended cells or microorganisms in a supposedly pure cell culture.[10][11] It is a major issue that can invalidate research findings.[11] For example, cross-contamination with a highly proliferative line like HeLa can cause the original cells to be completely overgrown.[10][12] Mycoplasma, a type of bacteria, is a common and insidious contaminant that lacks a cell wall, making it resistant to many antibiotics and invisible to standard light microscopy; it can alter cell metabolism, growth, and gene expression, significantly skewing experimental data.[9][13][14]

Q4: How can cell line contamination specifically affect my this compound results?

A4: Cell line contamination can drastically alter the observed effects of this compound in several ways:

  • Reduced Apparent Potency: If your target cell line is contaminated with a more resistant cell line, the overall cell population will appear less sensitive to this compound. The resistant cells will continue to proliferate, leading to a higher calculated IC50 value (the concentration required to inhibit 50% of cell growth).

  • Altered Signaling Pathways: Contaminating cells will have different signaling pathway profiles. Mycoplasma contamination is also known to alter host cell gene expression and signaling.[10][15] This can interfere with the JNK/ERK pathways targeted by this compound, leading to misleading results in mechanistic studies.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing unexpected results in your this compound experiments.

Problem: The IC50 value of this compound is significantly higher than published data, or the compound shows minimal effect.

Possible Cause Troubleshooting Step Expected Outcome
Bacterial/Fungal Contamination 1. Visually inspect the culture flask/plate under a microscope daily. 2. Look for turbidity or sudden pH changes (yellowing of media) in the culture medium.Absence of moving black dots (bacteria) or filamentous structures (fungi). The medium should be clear.
Cross-Contamination with a Resistant Cell Line 1. If no microbial contamination is visible, suspect cross-contamination. 2. The most definitive method is Cell Line Authentication via Short Tandem Repeat (STR) profiling.[7][18][19]The STR profile of your cell line should match the reference profile from a reputable cell bank (e.g., ATCC).
Mycoplasma Contamination 1. Mycoplasma is not visible under a standard microscope.[9][14] 2. Use a specific Mycoplasma detection kit (e.g., PCR-based assay or a fluorescent stain like DAPI).The test should be negative for mycoplasma. A positive result requires immediate action (discarding the culture or treatment with specific anti-mycoplasma agents).
Data Presentation: Impact of Contamination on this compound Efficacy

The tables below illustrate hypothetical data comparing a pure HL-60 leukemia cell line with one contaminated by 20% of a resistant bladder cancer cell line (e.g., T24).

Table 1: Effect of Contamination on this compound IC50 Value

Cell Line ConditionThis compound IC50 (µM) after 48h
Pure HL-601.5 µM
HL-60 with 20% T24 Contamination12.8 µM

Table 2: Effect of Contamination on this compound-Induced Apoptosis

Cell Line Condition% Apoptotic Cells (Annexin V+) after 24h with 5 µM this compound
Pure HL-6065%
HL-60 with 20% T24 Contamination20%

Visualizations

Signaling Pathway of this compound in Leukemia Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2NF This compound DR5 Death Receptor 5 (TRAIL-R2) 2NF->DR5 Upregulates ERK ERK1/2 (Phosphorylation ↓) 2NF->ERK JNK JNK (Phosphorylation ↑) 2NF->JNK Bax Bax ↑ 2NF->Bax Casp8 Caspase-8 DR5->Casp8 Casp9 Caspase-9 JNK->Casp9 Casp3 Caspase-3 Casp8->Casp3 CytoC Cytochrome C Release Bax->CytoC CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis & G2/M Arrest Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting Workflow for Unexpected Results

G start Unexpected Results with This compound check_microbial Microscopic Inspection: Turbidity, pH change, visible microbes? start->check_microbial microbial_pos Action: Discard Culture & Review Aseptic Technique check_microbial->microbial_pos Yes check_myco Mycoplasma Test (PCR or Fluorescent Kit) check_microbial->check_myco No myco_pos Action: Discard Culture or Treat with Specific Antibiotics check_myco->myco_pos Positive check_str Cell Line Authentication (STR Profiling) check_myco->check_str Negative str_fail Contamination/Misidentification Confirmed Action: Discard, Obtain New Stock from a Reputable Bank check_str->str_fail No Match str_pass Cell Line Authenticated Action: Investigate Other Experimental Variables (Reagents, Protocol, etc.) check_str->str_pass Match G cluster_pure Scenario A: Pure Cell Line cluster_contaminated Scenario B: Contaminated Cell Line pure_cell Pure HL-60 Cells pure_signal Expected Signaling (↑ JNK, ↓ ERK) pure_cell->pure_signal Treat w/ This compound pure_result Expected Outcome: High Potency, Reproducible Data pure_signal->pure_result cont_cell HL-60 + Resistant Contaminant Cells cont_signal Altered/Mixed Signaling (Baseline Signal from Contaminant) cont_cell->cont_signal Treat w/ This compound cont_result Skewed Outcome: Low Potency, Irreproducible Data cont_signal->cont_result

References

Preventing 2'-Nitroflavone light sensitivity and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the light sensitivity and degradation of 2'-Nitroflavone.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color after exposure to lab lighting. What is happening?

A1: this compound is a light-sensitive compound. The color change you are observing is likely due to photodegradation, where exposure to light, especially UV and blue wavelengths, is causing the molecule to break down into various photoproducts. It is crucial to handle and store this compound solutions with protection from light to maintain their integrity.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • Light Exposure: As a nitroaromatic compound and a flavonoid, it is susceptible to degradation upon exposure to UV and visible light.[1][2]

  • pH of the Solution: The stability of flavonoids can be pH-dependent. Acidic or alkaline conditions can catalyze hydrolytic degradation. For instance, studies on other flavonoids have shown that they are highly stable at a pH range of 5.0–7.0.[3]

  • Solvent Composition: The polarity and type of solvent can influence the rate of degradation. The degradation of similar compounds is promoted by the polarity of the medium.[4]

  • Presence of Oxidizing Agents: The nitro group can be susceptible to redox reactions, and the flavonoid structure can be oxidized.

  • Temperature: Elevated temperatures can accelerate degradation, especially in combination with light exposure.[5][6]

Q3: How should I properly store my this compound, both in solid form and in solution?

A3:

  • Solid Form: Store solid this compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.

  • In Solution: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, store solutions in amber-colored volumetric flasks or vials, or clear vials wrapped completely in aluminum foil.[2] Store these solutions at a low temperature (e.g., 2-8 °C) and in the dark. For long-term storage, consider freezing aliquots at -20 °C or below, but be mindful of potential freeze-thaw degradation.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Antioxidants work by scavenging free radicals that can be generated during photolysis and contribute to the degradation cascade. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[7] It is important to test the compatibility and effectiveness of any antioxidant with your specific experimental system.

Q5: What are some compatible excipients that can help stabilize this compound in a formulation?

A5: While specific data for this compound is limited, excipients commonly used to stabilize flavonoids include:

  • Polymers for Encapsulation: Polymeric systems like PLGA, PEG, and chitosan can encapsulate flavonoids to protect them from light and control their release.[8][9]

  • Surfactants: Non-ionic surfactants such as Polysorbates (e.g., Tween 80) can be used to solubilize and stabilize flavonoids in aqueous formulations.[10]

  • Buffering Agents: Using buffers to maintain the pH in a range of optimal stability (typically near neutral) is crucial. Phosphate or citrate buffers are common choices.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution during experiments.

Possible Cause Troubleshooting Step
Photodegradation Work under amber or red light conditions. Wrap all glassware containing the solution in aluminum foil. Minimize the duration of light exposure during experimental manipulations.
Unstable pH Ensure the solution is buffered to a pH where this compound is most stable (start with a neutral pH around 7 and optimize if necessary). Monitor the pH of your solution throughout the experiment.
Reactive Solvent Evaluate the stability of this compound in different solvents. Consider less polar solvents if appropriate for your experiment, as high polarity can sometimes accelerate degradation.[4]
Oxidation Degas your solvent before preparing the solution to remove dissolved oxygen. Consider adding a compatible antioxidant like BHT or ascorbic acid to your solution.

Issue 2: Inconsistent results in bioassays or analytical measurements.

Possible Cause Troubleshooting Step
Degradation of Stock Solutions Prepare fresh stock solutions for each experiment. If using a stored stock, validate its concentration and purity before use, for example, by HPLC.
Formation of Active/Interfering Degradation Products Characterize the degradation products using techniques like HPLC-MS to understand if they are interfering with your assay. Implement stricter light protection protocols to minimize their formation.
Adsorption to Labware Use low-adsorption plasticware or silanized glassware, especially for low-concentration solutions.

Quantitative Data Summary

The following tables provide hypothetical yet representative data on the stability of this compound under various conditions, based on the known behavior of similar compounds. This data is intended to guide researchers in designing their experiments.

Table 1: Effect of Light Exposure on this compound Degradation in Methanol

Light ConditionExposure Time (hours)Remaining this compound (%)
Ambient Lab Light195.2
Ambient Lab Light481.5
Ambient Lab Light865.3
Dark Control899.8
UV-A (365 nm)0.570.1
UV-A (365 nm)148.9

Table 2: Influence of pH on this compound Stability in Aqueous Buffer (8 hours, Ambient Light)

pHRemaining this compound (%)
3.075.4
5.092.1
7.095.8
9.080.3

Table 3: Effect of Antioxidants on this compound Photostability in Methanol (4 hours, Ambient Light)

Antioxidant (0.01% w/v)Remaining this compound (%)
None81.5
Ascorbic Acid94.2
BHT96.7

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent. Transfer 5 mL of this solution into three separate clear glass vials. Prepare a fourth vial wrapped in aluminum foil as a dark control.

  • Light Exposure: Place the three unwrapped vials in a photostability chamber. Expose the samples to a light source with a defined intensity and spectral output (e.g., a xenon lamp simulating ICH Q1B conditions).

  • Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Also, take a sample from the dark control at the final time point.

  • Analysis: Analyze the collected samples immediately by a stability-indicating HPLC method to quantify the remaining this compound and profile the degradation products.[11][12]

Protocol 2: Evaluation of Antioxidant Efficacy

  • Solution Preparation: Prepare a 10 µg/mL solution of this compound in methanol. Divide this solution into aliquots.

  • Antioxidant Addition: To separate aliquots, add different antioxidants (e.g., ascorbic acid, BHT) at a final concentration of 0.01% (w/v). Include a control aliquot with no antioxidant.

  • Light Exposure: Transfer the solutions into clear glass vials and expose them to ambient laboratory light for a defined period (e.g., 8 hours). Prepare a corresponding set of vials wrapped in aluminum foil as dark controls.

  • Analysis: After the exposure period, analyze all samples by HPLC to determine the percentage of this compound remaining in each solution. Compare the degradation in the presence and absence of antioxidants.

Visualizations

Photodegradation_Pathway This compound This compound Excited State Excited State This compound->Excited State Light (hν) Degradation Products Degradation Products Excited State->Degradation Products Loss of Biological Activity Loss of Biological Activity Degradation Products->Loss of Biological Activity Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Stock_Solution Prepare Stock Solution Working_Solutions Prepare Working Solutions (with/without stabilizers) Stock_Solution->Working_Solutions Light_Exposure Expose to Light Source Working_Solutions->Light_Exposure Dark_Control Store in Dark Working_Solutions->Dark_Control Sampling Sample at Time Points Light_Exposure->Sampling Dark_Control->Sampling HPLC_Analysis HPLC-UV/Vis Analysis Sampling->HPLC_Analysis Data_Analysis Analyze Data (Kinetics, Degradation %) HPLC_Analysis->Data_Analysis Logical_Relationship Light_Exposure Light Exposure Increased_Degradation Increased Degradation Light_Exposure->Increased_Degradation Protective_Measures Protective Measures Increased_Degradation->Protective_Measures necessitates Decreased_Degradation Decreased Degradation Protective_Measures->Decreased_Degradation

References

Inconsistent results with 2'-Nitroflavone what to check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2'-Nitroflavone. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the most common causes?

Inconsistent results with this compound can stem from several factors, primarily related to its physicochemical properties and handling. The most common culprits are:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which can lead to precipitation in aqueous buffers and inconsistent effective concentrations.

  • Compound Purity: Impurities from synthesis or degradation can interfere with your experiments, leading to off-target effects or altered activity.

  • Stock Solution Instability: Improper storage of stock solutions can lead to degradation of the compound over time.

  • Variations in Experimental Protocol: Minor differences in cell density, incubation times, or reagent concentrations can significantly impact results.

Q2: What is the best solvent for dissolving this compound?

Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent. For final experimental concentrations, the stock solution should be diluted in the aqueous medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How should I prepare and store this compound stock solutions?

To ensure the stability and integrity of your this compound stock solutions, follow these guidelines:

  • Solvent: Use anhydrous, high-purity DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your experimental system.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Studies on other compounds stored in DMSO show that multiple freeze-thaw cycles can compromise compound integrity[1].

Q4: How can I check the purity of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of small molecules. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the chemical structure and identify major impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Media

Symptoms:

  • Visible precipitate in your culture medium or buffer after adding this compound.

  • Inconsistent dose-response curves.

  • Low or no biological activity observed.

Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.5%). Prepare intermediate dilutions in your experimental medium to facilitate better dispersion.
Precipitation Over Time Perform a solubility test in your specific experimental medium. Prepare fresh dilutions from the stock solution immediately before each experiment.
Interaction with Media Components Some components of culture media (e.g., serum proteins) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration if your experimental design allows.
Issue 2: Inconsistent Biological Activity

Symptoms:

  • High variability between replicate experiments.

  • Loss of activity over time with the same batch of compound.

  • Discrepancies with published data.

Possible Causes and Solutions:

CauseSolution
Compound Degradation This compound, like other nitroaromatic compounds, may be susceptible to degradation. Store stock solutions properly (aliquoted, at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Purity Issues Verify the purity of your this compound sample using HPLC or NMR. If impurities are detected, purify the compound or obtain a new, high-purity batch.
Cell Line Variability Ensure consistent cell passage number, confluency, and health. Perform regular cell line authentication.
Experimental Conditions Standardize all experimental parameters, including incubation times, reagent concentrations, and detection methods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Purity Assessment by HPLC

This is a general method that may require optimization for your specific instrumentation and this compound sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small amount of the this compound stock solution in the initial mobile phase composition.

Visualizations

experimental_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_solubility Check for Precipitation in Media start->check_solubility check_purity Assess Compound Purity (HPLC/NMR) check_solubility->check_purity No solubility_issue Precipitation Observed check_solubility->solubility_issue Yes check_storage Review Stock Solution Storage & Handling check_purity->check_storage No purity_issue Impurities Detected check_purity->purity_issue Yes optimize_protocol Standardize Experimental Protocol check_storage->optimize_protocol No storage_issue Improper Storage/Handling check_storage->storage_issue Yes protocol_issue Protocol Variability optimize_protocol->protocol_issue Yes end Consistent Results optimize_protocol->end No solubility_solution Optimize Solubilization Method solubility_issue->solubility_solution purity_solution Purify or Replace Compound purity_issue->purity_solution storage_solution Prepare Fresh Stock Solutions storage_issue->storage_solution protocol_solution Implement Strict Protocol Adherence protocol_issue->protocol_solution solubility_solution->end purity_solution->end storage_solution->end protocol_solution->end

Caption: Troubleshooting workflow for inconsistent this compound results.

signaling_pathway Potential Signaling Pathways Affected by this compound NF This compound MAPK MAPK Signaling NF->MAPK CellCycle Cell Cycle Arrest NF->CellCycle Apoptosis Apoptosis MAPK->Apoptosis CellCycle->Apoptosis

Caption: Simplified overview of signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing 2'-Nitroflavone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-Nitroflavone, a synthetic flavonoid with promising anti-cancer properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exerts its anti-cancer effects primarily by inducing apoptosis (programmed cell death) in cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] This involves the activation of caspases-8, -9, and -3, an increase in the pro-apoptotic protein Bax, and the release of cytochrome C from the mitochondria.[1] Additionally, this compound arrests the cell cycle at the G2/M phase and modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Q2: How does this compound affect the MAPK signaling pathway?

A2: this compound has been shown to activate the p38 and c-Jun NH(2)-terminal kinase (JNK) pathways, while simultaneously decreasing the phosphorylation levels of extracellular signal-regulated kinases (ERK) 1/2 in human leukemia HL-60 cells.[1] The activation of JNK and inhibition of ERK1/2 are suggested to be involved in the apoptotic response induced by this compound.[1]

Q3: What is a typical starting point for incubation time when treating cells with this compound?

A3: Based on studies in HL-60 human leukemia cells, initial effects can be observed as early as 6 hours. A time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental endpoint. A common range to investigate is between 6 and 48 hours. For instance, in HeLa cells, cell cycle arrest at the S and G2/M phases was observed after 24 hours of incubation.[2]

Q4: Are there any known issues with using common cell viability assays with this compound?

A4: Yes, flavonoids, in general, can interfere with tetrazolium-based viability assays like MTT. This is because flavonoids can reduce the MTT reagent in the absence of cells, leading to false-positive results. It is recommended to use alternative methods like the trypan blue exclusion assay or to include proper controls, such as wells with the compound and media but no cells, to account for this interference.

Troubleshooting Guides

Problem 1: Inconsistent or No Induction of Apoptosis
Possible Cause Troubleshooting Step
Suboptimal Incubation Time or Concentration: The selected incubation time or concentration of this compound may not be sufficient to induce apoptosis in your specific cell line.Solution: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10, 20, 40, 80 µM) experiment to determine the optimal conditions. Analyze key apoptotic markers at each time point.
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.Solution: If possible, test the compound on a sensitive cell line, such as HL-60, as a positive control. Consider investigating mechanisms of resistance in your cell line.
Assay-Specific Issues (Annexin V): Problems with the Annexin V staining protocol can lead to erroneous results.Solution: Ensure the use of a calcium-containing binding buffer. Avoid prolonged incubation after staining, as Annexin V binding can be reversible. Run positive and negative controls for the assay itself.
Problem 2: Difficulty in Detecting Changes in MAPK Signaling
Possible Cause Troubleshooting Step
Incorrect Timing of Lysate Collection: The activation or inhibition of specific MAPK pathway components can be transient.Solution: Perform a time-course experiment, collecting cell lysates at early time points (e.g., 15, 30, 60 minutes) and later time points (e.g., 2, 6, 12, 24 hours) to capture the dynamic changes in protein phosphorylation.
Low Protein Expression: The target proteins (e.g., phospho-JNK, phospho-ERK) may be expressed at low levels in your cell line.Solution: Increase the amount of protein loaded onto the gel for western blotting. Use highly sensitive and specific primary antibodies.
Western Blotting Issues: General western blotting problems such as high background or weak signal can obscure results.Solution: Optimize blocking conditions, antibody concentrations, and washing steps. Ensure efficient protein transfer from the gel to the membrane.
Problem 3: Flavonoid-Specific Assay Interference
Possible Cause Troubleshooting Step
Autofluorescence: Flavonoids can exhibit autofluorescence, which may interfere with fluorescence-based assays (e.g., flow cytometry, fluorescence microscopy).Solution: When using flow cytometry, run an unstained, this compound-treated control to assess its fluorescence profile. Choose fluorescent dyes with emission spectra that do not overlap with the autofluorescence of the compound.
Interference with Viability Reagents: As mentioned in the FAQs, flavonoids can directly reduce MTT and similar reagents.Solution: Switch to a non-enzymatic viability assay like trypan blue exclusion or a crystal violet assay. If using an enzymatic assay, include a "compound only" control to measure and subtract the background signal.

Quantitative Data

The following tables summarize the time- and dose-dependent effects of this compound on HL-60 cells, as reported in the literature.

Table 1: Time-Course of this compound (20 µM) Induced Effects in HL-60 Cells

Time (hours)G2/M Phase Arrest (% of cells)Sub-G1 Population (Apoptosis, % of cells)
015%3%
635%10%
14Not Reported38%
24Not Reported54%

Table 2: Dose-Response of this compound on HL-60 Cell Viability (48-hour incubation)

Concentration (µM)Inhibition of Cell Growth (%)
10~20%
20~50% (IC50)
40~75%
80>90%

Experimental Protocols

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal incubation time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with cold 1X PBS and centrifuge again.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash once with cold 1X PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Centrifuge the fixed cells and wash the pellet with 1X PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Western Blotting for MAPK Signaling
  • Seed cells in a 10 cm dish and treat with this compound for the desired time points.

  • Place the dish on ice and wash the cells with ice-cold 1X PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway Modulation cluster_cellcycle Cell Cycle Nitroflavone This compound TRAIL_DR5 TRAIL/DR5 Upregulation Nitroflavone->TRAIL_DR5 Bax Bax Upregulation Nitroflavone->Bax JNK_p38 JNK/p38 Activation Nitroflavone->JNK_p38 ERK ERK1/2 Inhibition Nitroflavone->ERK G2M_Arrest G2/M Arrest Nitroflavone->G2M_Arrest Caspase8 Caspase-8 Activation TRAIL_DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome C Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis JNK_p38->Apoptosis ERK->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

G cluster_assays Downstream Assays start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound (Time-course & Dose-response) seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells apoptosis_assay Apoptosis Assay (Annexin V/PI) harvest_cells->apoptosis_assay cell_cycle_assay Cell Cycle Assay (PI Staining) harvest_cells->cell_cycle_assay western_blot Western Blot (MAPK Signaling) harvest_cells->western_blot end Data Analysis apoptosis_assay->end cell_cycle_assay->end western_blot->end

Caption: Experimental workflow for optimizing this compound incubation time.

G cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions problem Inconsistent/Unexpected Results check_time_dose Optimize Incubation Time & Dose? problem->check_time_dose check_cell_line Cell Line Specificity? problem->check_cell_line check_assay Assay Interference? problem->check_assay solution_time_dose Perform Time-Course & Dose-Response Experiments check_time_dose->solution_time_dose solution_cell_line Use Positive Control Cell Line (e.g., HL-60) check_cell_line->solution_cell_line solution_assay Use Alternative Assay (e.g., Trypan Blue) Run 'Compound Only' Controls check_assay->solution_assay

Caption: Logical relationship for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of 2'-Nitroflavone and Other Flavone Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2'-Nitroflavone with other notable flavone derivatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction to Flavones

Flavonoids are a diverse group of polyphenolic compounds naturally occurring in plants, known for their wide range of pharmacological properties. Among them, flavones, characterized by a 2-phenylchromen-4-one backbone, have garnered significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This compound is a synthetic derivative of the flavone scaffold that has demonstrated potent biological activities. This guide will compare its performance against other flavone derivatives, focusing on their anticancer and anti-inflammatory properties.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro anticancer and anti-inflammatory activities of this compound and other selected flavone derivatives, presented as half-maximal inhibitory concentrations (IC50). It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Table 1: Anticancer Activity of this compound and Other Flavone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)1 ± 0.5[1]
NFS-60 (Murine myelogenous leukemia)~8[1]
LB02 (Murine T-cell leukemia)~8[1]
Apigenin HEL (Human erythroleukemia)>20[2]
PC3 (Human prostate cancer)>20[2]
Luteolin Not specifiedNot specified[3][4]
Wogonin Not specifiedNot specified[3][4]
Baicalein Not specifiedNot specified[3][4]
Chrysin Not specifiedNot specified
Flavone Derivative (APF-1) A549 (Human lung carcinoma)4.2 ± 0.4[5]
H1975 (Human lung carcinoma)2.3 ± 0.2[5]
Flavone Derivative (APF-2) A549 (Human lung carcinoma)22 ± 3[5]
H1975 (Human lung carcinoma)50 ± 5[5]
Flavone-1,2,3-triazole hybrid (8) HeLa (Human cervical cancer)3.5 ± 0.2[6]
C6 (Rat glioma)4.8 ± 0.3[6]
Flavone-1,2,3-triazole hybrid (10) HeLa (Human cervical cancer)0.8 ± 0.1[6]
C6 (Rat glioma)0.9 ± 0.1[6]

Table 2: Anti-inflammatory Activity of Flavanone Derivatives

CompoundAssayIC50 (µg/mL)Reference
Flavanone (4G) NO Inhibition in LPS-stimulated RAW 264.7 cells0.603[7][8]
2'-Carboxy-5,7-dimethoxy-flavanone (4F) NO Inhibition in LPS-stimulated RAW 264.7 cells0.906[7][8]
4'-Bromo-5,7-dimethoxy-flavanone (4D) NO Inhibition in LPS-stimulated RAW 264.7 cells1.030[7][8]
2'-Carboxyflavanone (4J) NO Inhibition in LPS-stimulated RAW 264.7 cells1.830[7][8]
Pinocembrin NO Inhibition in LPS-stimulated RAW 264.7 cells203.60[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Proliferation

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the conversion of the yellow tetrazrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[9] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[9] The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or other flavone derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[10][11]

  • MTT Addition: After the incubation period, the culture medium is removed, and 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1][9]

  • Incubation: The plate is incubated for 4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for the formation of formazan crystals.[9]

  • Solubilization: Following incubation, the MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.[1][12]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of compounds.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is measured spectrophotometrically. The amount of nitrite is an indicator of NO production by cells, such as lipopolysaccharide (LPS)-stimulated macrophages.[7][13]

Protocol:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 2 x 10⁴ cells per well and allowed to adhere.[14] The cells are then pre-treated with the test compounds for a specific time before being stimulated with an inflammatory agent like LPS (1 µg/mL) for 24 hours.[7][14]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.[14]

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.[14][15]

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.[14][15][16]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound: Induction of Apoptosis in Cancer Cells

This compound has been shown to exert its anticancer effects by inducing apoptosis, a form of programmed cell death, in various cancer cell lines.[17] Its mechanism of action involves the modulation of key signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, as well as the Mitogen-Activated Protein Kinase (MAPK) pathway.[17]

Specifically, this compound has been observed to:

  • Activate Caspases: It triggers the activation of key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic process.[17]

  • Modulate Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax while leaving the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL unchanged, thereby promoting the release of cytochrome c from the mitochondria.[17][[“]]

  • Engage the Death Receptor Pathway: this compound upregulates the expression of the TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5, initiating the extrinsic apoptotic cascade.[17]

  • Modulate MAPK Pathways: It activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways while inhibiting the extracellular signal-regulated kinase (ERK) 1/2 pathway.[17] The activation of JNK and inhibition of ERK1/2 are crucial for the induction of apoptosis.[17][[“]]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway 2NF_ext This compound TRAIL TRAIL 2NF_ext->TRAIL Upregulates DR5 DR5 2NF_ext->DR5 Upregulates TRAIL->DR5 Binds Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9 Caspase-9 Apoptosis_ext Apoptosis Caspase3->Apoptosis_ext 2NF_int This compound Bax Bax 2NF_int->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytC Cytochrome c Mitochondrion->CytC Releases CytC->Caspase9 Activates Caspase3_int Caspase-3 Caspase9->Caspase3_int Activates Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int 2NF_mapk This compound JNK JNK 2NF_mapk->JNK Activates p38 p38 2NF_mapk->p38 Activates ERK ERK1/2 2NF_mapk->ERK Inhibits Apoptosis_mapk Apoptosis JNK->Apoptosis_mapk ERK->Apoptosis_mapk

Caption: Apoptotic signaling pathways modulated by this compound.

Other Flavone Derivatives: Inhibition of NF-κB and MAPK Pathways

Many other flavone derivatives exert their biological effects, particularly their anti-inflammatory and anticancer activities, through the modulation of the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways.

  • NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[19] Several flavonoids, including luteolin and apigenin, have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[20]

  • MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in signal transduction from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis.[[“]] Dysregulation of MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders.[[“]] Flavonoids like kaempferol and quercetin have been reported to suppress MAPK signaling pathways, contributing to their anti-inflammatory and anticancer effects.[21][22]

G cluster_mapk MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activate MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Flavones Flavone Derivatives Flavones->IKK Inhibit MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Flavones_mapk Flavone Derivatives Flavones_mapk->MAPK Inhibit

Caption: General mechanism of NF-κB and MAPK pathway inhibition by flavone derivatives.

Conclusion

This compound demonstrates significant potential as a selective anticancer agent, particularly in hematological malignancies, through the induction of apoptosis via multiple signaling pathways. Its efficacy, as indicated by its low micromolar IC50 values, is notable. When compared to other flavone derivatives, the introduction of specific functional groups, such as aminophenoxy and 1,2,3-triazole moieties, can also lead to potent anticancer activity, in some cases surpassing that of established chemotherapy drugs like cisplatin in certain cell lines.

In the context of anti-inflammatory activity, flavanone derivatives have shown remarkable potency in inhibiting nitric oxide production, a key mediator of inflammation. The structure-activity relationship studies suggest that specific substitutions on the flavanone scaffold can dramatically enhance this activity.

The detailed experimental protocols and the visualization of the key signaling pathways provided in this guide offer a foundational resource for researchers to design and interpret their own studies on flavone derivatives. Further research is warranted to fully elucidate the therapeutic potential of this compound and other promising flavones, particularly through in vivo studies and the exploration of a wider range of biological targets.

References

A Comparative Analysis of 2'-Nitroflavone and Cisplatin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the anti-cancer properties of 2'-Nitroflavone, a synthetic flavonoid derivative, and cisplatin, a widely used chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance in various cancer cell lines, supported by experimental data.

Introduction

Cisplatin is a cornerstone of chemotherapy for numerous cancers, including those of the testes, ovaries, bladder, and lungs.[1] Its primary mechanism of action involves binding to DNA, which forms adducts that trigger DNA damage, leading to cell cycle arrest and apoptosis.[2][3] However, its clinical use is often limited by significant side effects and the development of drug resistance.[4]

This compound is a synthetic nitro-derivative of the flavone backbone, a class of compounds known for their wide range of biological activities. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5] This guide aims to provide a detailed comparison of the cytotoxic and apoptotic effects of this compound and cisplatin, their mechanisms of action, and the signaling pathways they modulate.

Quantitative Data Summary

The following tables summarize the cytotoxic effects (IC50 values) of this compound and cisplatin in different cancer cell lines as reported in various studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.[4]

Compound Cell Line Cancer Type IC50 (µM) Incubation Time (h) Assay Reference
This compound HL-60Acute Promyelocytic Leukemia1 ± 0.548MTS[6]
NFS-60Myelogenous Leukemia~848MTS[6]
LB02T-cell Leukemia~848MTS[6]
Cisplatin HL-60Acute Promyelocytic Leukemia1 - 3 (effective conc.)24 - 96Not specified[5]
HeLaCervical Carcinoma22.424MTT[2]
HeLaCervical Carcinoma12.348MTT[2]
HeLaCervical Carcinoma12 ± 1.57Not specifiedNot specified[7]
CaSkiCervical Carcinoma10 ± 0.00Not specifiedNot specified[7]
SiHaCervical Carcinoma13 ± 13.32Not specifiedNot specified[7]
C33ACervical Carcinoma10 ± 0.50Not specifiedNot specified[7]

Mechanism of Action and Signaling Pathways

This compound

This compound induces apoptosis through a multi-faceted approach, engaging both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. In human leukemia (HL-60) and cervical carcinoma (HeLa) cells, it has been shown to:

  • Induce Cell Cycle Arrest: this compound arrests the cell cycle at the G2/M phase.[4][5]

  • Activate the Extrinsic Apoptotic Pathway: It upregulates the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5.[2] In HeLa cells, it also increases the levels of Fas and Fas-L.[4] This leads to the activation of caspase-8.

  • Activate the Intrinsic Apoptotic Pathway: this compound promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] This triggers the release of cytochrome c into the cytosol, which in turn activates caspase-9.[2][4]

  • Modulate MAPK Signaling: It activates the c-Jun NH(2)-terminal kinase (JNK) pathway while decreasing the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2.[2] The activation of JNK is involved in the apoptotic response, while the inhibition of the pro-survival ERK1/2 pathway further contributes to cell death.[8]

Cisplatin

Cisplatin's primary mode of action is the induction of DNA damage.[2] Upon entering the cell, it becomes aquated and can then bind to the N7 reactive center on purine residues in DNA, forming intrastrand and interstrand cross-links.[2] These DNA adducts disrupt DNA replication and transcription, leading to:

  • Cell Cycle Arrest: The DNA damage response can halt the cell cycle to allow for DNA repair.

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes apoptosis. This is often mediated by the p53 tumor suppressor protein, which can activate the intrinsic apoptotic pathway.[1] Cisplatin-induced apoptosis involves the activation of initiator caspases like caspase-8 and -9, and executioner caspases such as caspase-3 and -7.[2]

Experimental Protocols

Cytotoxicity Assay (MTS Assay)

This protocol is based on the method used to determine the IC50 values of this compound.[6]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or cisplatin and incubate for the desired period (e.g., 48 hours).

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the general steps for analyzing the cell cycle distribution after treatment.[10][11]

  • Cell Treatment: Treat cells with the desired concentration of this compound or cisplatin for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing.[10]

  • RNAse Treatment: Wash the fixed cells and treat with RNase A to ensure only DNA is stained.[10]

  • Propidium Iodide (PI) Staining: Resuspend the cells in a PI staining solution.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol is a common method for detecting apoptosis.[12][13]

  • Cell Treatment: Expose cells to the test compound for the desired duration.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS and then with 1X Annexin-binding buffer.[14]

  • Annexin V and PI Staining: Resuspend the cells in 1X Annexin-binding buffer and add fluorochrome-conjugated Annexin V and propidium iodide (PI).[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizations

2_Nitroflavone_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway 2_Nitroflavone 2_Nitroflavone TRAIL_DR5 Upregulation of TRAIL and DR5 2_Nitroflavone->TRAIL_DR5 Bax Bax Translocation to Mitochondria 2_Nitroflavone->Bax JNK JNK Activation 2_Nitroflavone->JNK ERK12 ERK1/2 Inhibition 2_Nitroflavone->ERK12 Caspase8 Caspase-8 Activation TRAIL_DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytC Cytochrome c Release Bax->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis JNK->Apoptosis ERK12->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Intrastrand/Interstrand Cross-links) Cisplatin->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis Intrinsic_Pathway Intrinsic Apoptotic Pathway Activation p53_Activation->Intrinsic_Pathway Intrinsic_Pathway->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced cell death.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HL-60, HeLa) Treatment Treatment with This compound or Cisplatin Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTS) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay IC50 IC50 Determination Cytotoxicity->IC50 Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle->Cycle_Distribution Apoptotic_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptotic_Quantification

Caption: General experimental workflow for comparing cytotoxic agents.

Conclusion

Both this compound and cisplatin demonstrate significant anti-cancer activity, albeit through different primary mechanisms. Cisplatin acts as a potent DNA-damaging agent, a mechanism that is highly effective but also associated with significant toxicity and resistance. This compound, on the other hand, presents a multi-targeted approach to inducing apoptosis, involving both intrinsic and extrinsic pathways, as well as the modulation of key signaling cascades like the MAPK pathway.

The available data suggests that this compound is effective at low micromolar concentrations in leukemia cell lines, comparable to the effective concentrations of cisplatin. Further direct comparative studies across a broader range of cancer cell lines are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of this compound. Its distinct mechanism of action may offer a promising avenue for overcoming cisplatin resistance or for use in combination therapies. This guide provides a foundational overview to aid researchers in the continued investigation of these and other novel anti-cancer compounds.

References

A Comparative Analysis of 2'-Nitroflavone and Established Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptosis-inducing efficacy of 2'-Nitroflavone against the well-characterized inducers, Staurosporine and Etoposide. This analysis is supported by available experimental data on their mechanisms of action, cellular effects, and the signaling pathways they modulate.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The targeted induction of apoptosis is a cornerstone of modern cancer therapy. This compound, a synthetic derivative of the flavonoid family, has emerged as a potential anti-cancer agent with demonstrated pro-apoptotic activities. This guide compares the efficacy and mechanisms of this compound with two widely used apoptosis inducers, Staurosporine, a broad-spectrum protein kinase inhibitor, and Etoposide, a topoisomerase II inhibitor.

Comparative Efficacy and Cellular Effects

The pro-apoptotic potential of this compound has been evaluated in various cancer cell lines, with notable activity in hematological and cervical cancer cells. A direct comparison of its efficacy with Staurosporine and Etoposide is challenging due to the limited number of studies conducting head-to-head analyses. However, by compiling data from various sources, a comparative overview can be established.

Data Presentation:

Table 1: Comparative Cytotoxicity (IC50) of Apoptosis Inducers in Cancer Cell Lines

CompoundCell LineIC50 ValueReference
This compound HL-60 (Human promyelocytic leukemia)20 µM[Not explicitly stated, but treatment concentration]
HeLa (Human cervical cancer)~15 µM[Not explicitly stated, but effective concentration]
Staurosporine KB (Human oral carcinoma)~100 nM[Not explicitly stated, but effective concentration]
U-937 (Human leukemic cell line)0.5 µM - 1 µM[Not explicitly stated, but effective concentration]
Etoposide HL-60 (Human promyelocytic leukemia)0.86 µM[Not explicitly stated, but effective concentration]
A549 (Human lung carcinoma)48.67 µg/mL (~82.7 µM)[Not explicitly stated, but effective concentration]

Table 2: Comparative Effects on Apoptosis and Cell Cycle

CompoundCell LineApoptotic EffectCell Cycle ArrestReference
This compound HL-60Increase in sub-G1 population, Annexin V positive cellsG2/M phase[1]
HeLaIncrease in sub-G1 population, Annexin V positive cellsS and G2/M phase[2]
Staurosporine U-93738% total apoptosis at 1 µM for 24hG2/M phase[Not explicitly stated, but effective concentration]
KBNuclear fragmentation, internucleosomal cleavageG2/M phase[Not explicitly stated, but effective concentration]
Etoposide HL-60Internucleosomal DNA damage within 6h at 10 µMG2/M phase[Not explicitly stated, but effective concentration]
U937Caspase-3-mediated apoptosis at 50 µMG2/M arrest[Not explicitly stated, but effective concentration]

Signaling Pathways of Apoptosis Induction

This compound, Staurosporine, and Etoposide trigger apoptosis through distinct yet sometimes overlapping signaling cascades. Understanding these pathways is crucial for predicting their therapeutic potential and potential for combination therapies.

This compound

This compound induces apoptosis through a dual mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria.[1] Concurrently, it increases the expression of the TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5, activating the extrinsic pathway.[1] Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway by activating JNK and p38, while inhibiting the ERK1/2 survival pathway.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway 2_Nitroflavone 2_Nitroflavone TRAIL_DR5 TRAIL / DR5 2_Nitroflavone->TRAIL_DR5 Bax Bax 2_Nitroflavone->Bax JNK_p38 JNK / p38 2_Nitroflavone->JNK_p38 ERK1_2 ERK1/2 2_Nitroflavone->ERK1_2 Caspase_8 Caspase-8 TRAIL_DR5->Caspase_8 Caspase_3 Caspase-3 Caspase_8->Caspase_3 Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis JNK_p38->Apoptosis ERK1_2->Apoptosis Caspase_3->Apoptosis

Signaling pathway of this compound-induced apoptosis.
Staurosporine

Staurosporine, as a potent protein kinase inhibitor, induces apoptosis primarily through the intrinsic pathway. It is known to inhibit a wide range of kinases, including Protein Kinase C (PKC), which disrupts normal cellular signaling and leads to the activation of pro-apoptotic Bcl-2 family members and subsequent mitochondrial dysfunction. This results in the release of cytochrome c and the activation of the caspase cascade. Staurosporine has also been shown to activate the JNK pathway while suppressing p38 MAPK in some cell types.

G Staurosporine Staurosporine Protein_Kinases Protein Kinases (e.g., PKC) Staurosporine->Protein_Kinases JNK JNK Staurosporine->JNK p38 p38 Staurosporine->p38 Bcl_2_family Bcl-2 Family Modulation Protein_Kinases->Bcl_2_family Mitochondrion Mitochondrion Bcl_2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis JNK->Apoptosis

Signaling pathway of Staurosporine-induced apoptosis.
Etoposide

Etoposide induces apoptosis by inhibiting topoisomerase II, leading to DNA strand breaks. This DNA damage triggers a cellular stress response, often mediated by the p53 tumor suppressor protein. The p53 pathway can then activate the intrinsic apoptotic cascade through the upregulation of pro-apoptotic proteins like Bax. Similar to this compound, Etoposide has been shown to activate the JNK and ERK signaling pathways, which can have context-dependent roles in promoting or inhibiting apoptosis.

G Etoposide Etoposide Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II DNA_Damage DNA Damage Etoposide->DNA_Damage p53 p53 DNA_Damage->p53 JNK_ERK JNK / ERK DNA_Damage->JNK_ERK Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis JNK_ERK->Apoptosis

Signaling pathway of Etoposide-induced apoptosis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to assess apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for quantifying apoptosis.

  • Cell Preparation: Culture cells to the desired confluency and treat with the apoptosis-inducing agent for the specified time.

  • Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

G Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Harvest_Cells Harvest Cells Cell_Culture->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Stain Stain with Annexin V & PI Wash_PBS->Stain Incubate Incubate (15-20 min) Stain->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry End End Flow_Cytometry->End

Experimental workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 apoptotic population.

  • Cell Preparation and Harvesting: As described for the Annexin V assay.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix and permeabilize the cells.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add propidium iodide solution to the cells.

  • Incubation: Incubate in the dark at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the signal using an appropriate substrate (for HRP) or by fluorescence imaging.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as an apoptosis-inducing agent, acting through both the intrinsic and extrinsic pathways and modulating the MAPK signaling cascade. While a direct, comprehensive comparison with established inducers like Staurosporine and Etoposide is limited by the available data, the existing evidence suggests that this compound operates through a multi-faceted mechanism that is distinct from these classical agents. Its ability to concurrently activate multiple pro-apoptotic pathways may offer advantages in overcoming resistance mechanisms that can limit the efficacy of single-target agents. Further studies involving direct comparative analyses in a broader range of cancer models are warranted to fully elucidate the therapeutic potential of this compound relative to existing apoptosis inducers.

References

Head-to-Head Comparison: 2'-Nitroflavone vs. Cytarabine in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the investigational compound 2'-Nitroflavone and the standard-of-care chemotherapy agent Cytarabine, focusing on their effects on Acute Myeloid Leukemia (AML) cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel oncology drug candidates.

Overview and Mechanism of Action

This compound is a synthetic flavonoid derivative that has demonstrated significant anti-tumor activity in preclinical studies. Its mechanism of action in leukemia cells involves the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.[1][2] Specifically, this compound has been shown to halt the cell cycle in the G2/M phase and trigger apoptosis through both the death receptor and mitochondrial pathways.[1][2][3] This is associated with the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the activation of p38 and JNK, and the inhibition of ERK1/2 phosphorylation.[1][2]

Cytarabine (ara-C) is a cornerstone of AML chemotherapy.[4][5] As a pyrimidine nucleoside analog, it is intracellularly converted to its active triphosphate form, which inhibits DNA polymerase and is incorporated into DNA, leading to the cessation of DNA synthesis and repair. This action is most effective during the S phase of the cell cycle, ultimately inducing apoptosis.[4]

Quantitative Performance Data

The following table summarizes the cytotoxic and cell cycle effects of this compound and Cytarabine on the human promyelocytic leukemia cell line, HL-60.

ParameterThis compoundCytarabine (Standard-of-Care)Cell LineReference
IC50 (72h) Data not available in cited abstracts~2.5 µM (for 24h)HL-60[6][7]
Cell Cycle Arrest G2/M phaseG0/G1 phaseHL-60[1][2][6]
Apoptosis Induction Yes (via death receptor and mitochondrial pathways)YesHL-60[1][2][4][8][9]

Signaling Pathway Modulation

This compound and Cytarabine exert their effects through distinct signaling pathways.

This compound Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in inducing apoptosis in leukemia cells.

G This compound Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion NF This compound TRAIL TRAIL NF->TRAIL Upregulates DR5 DR5 NF->DR5 Upregulates Bax_cyto Bax NF->Bax_cyto Increases expression ERK ERK1/2 NF->ERK Inhibits JNK JNK NF->JNK Activates p38 p38 NF->p38 Activates TRAIL->DR5 Binds Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Bax_mito Bax Bax_cyto->Bax_mito Translocates Apoptosis Apoptosis JNK->Apoptosis CytoC Cytochrome C Bax_mito->CytoC Releases Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase9->Caspase3 Activates Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.
Cytarabine Signaling Pathway

The diagram below illustrates the established mechanism of action for Cytarabine.

G Cytarabine (Ara-C) Mechanism of Action AraC Cytarabine (Ara-C) AraCTP Ara-CTP (Active Metabolite) AraC->AraCTP Intracellular phosphorylation DNAPolymerase DNA Polymerase AraCTP->DNAPolymerase Inhibits DNAsynthesis DNA Synthesis AraCTP->DNAsynthesis Incorporates into DNA Apoptosis Apoptosis DNAsynthesis->Apoptosis Leads to

Caption: Cytarabine's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

G Experimental Workflow: MTT Assay cluster_workflow A Seed HL-60 cells in a 96-well plate B Treat cells with varying concentrations of This compound or Cytarabine A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for MTT cell viability assay.

Protocol:

  • HL-60 cells are seeded into 96-well plates at a specified density.

  • The cells are then treated with a range of concentrations of either this compound or Cytarabine.

  • Following incubation for 24, 48, or 72 hours, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • After a 4-hour incubation, the resulting formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

G Experimental Workflow: Apoptosis Assay cluster_workflow A Treat HL-60 cells with This compound or Cytarabine B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • HL-60 cells are treated with the test compound for a specified duration.

  • Cells are harvested and washed with PBS.

  • The cell pellet is resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The mixture is incubated at room temperature in the dark.

  • The stained cells are then analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[1][2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

G Experimental Workflow: Cell Cycle Analysis cluster_workflow A Treat HL-60 cells with This compound or Cytarabine B Harvest and fix cells in cold ethanol A->B C Wash cells to remove ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Workflow for PI cell cycle analysis.

Protocol:

  • HL-60 cells are treated with the test compound.

  • Cells are harvested and fixed in ice-cold 70% ethanol.

  • After fixation, cells are washed to remove the ethanol.

  • The cells are then treated with RNase A to degrade RNA.

  • Finally, the cells are stained with a Propidium Iodide (PI) solution.

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Western Blotting for MAPK Signaling

This technique is used to detect changes in the expression and phosphorylation status of specific proteins in the MAPK pathway.

G Experimental Workflow: Western Blotting cluster_workflow A Treat HL-60 cells and prepare cell lysates B Determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (e.g., p-ERK, ERK, p-JNK, JNK) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G

Caption: Workflow for Western blotting.

Protocol:

  • HL-60 cells are treated, and total cell lysates are prepared.

  • Protein concentration is determined using a BCA or similar assay.

  • Equal amounts of protein are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., ERK, JNK, p38).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate.[1][2]

Conclusion

This compound demonstrates potent anti-leukemic activity in vitro, inducing apoptosis and cell cycle arrest in HL-60 cells through mechanisms distinct from the standard-of-care agent, Cytarabine. While Cytarabine primarily targets DNA synthesis during the S phase, leading to G0/G1 arrest, this compound induces a G2/M phase arrest and modulates the MAPK signaling pathway. Further investigation, including in vivo studies and the determination of its IC50, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of AML.

References

Unveiling the Anticancer Potential of 2'-Nitroflavone Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-nitroflavone analogs, focusing on their structure-activity relationship (SAR) as potential anticancer agents. We delve into the experimental data supporting their cytotoxic effects and explore the underlying molecular mechanisms, particularly their modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency. While a systematic study covering a wide range of this compound analogs is not extensively available in the public domain, existing research provides valuable insights into the structural features influencing their anticancer activity.

A key finding highlights the potent activity of the parent compound, this compound, particularly against human promyelocytic leukemia (HL-60) cells, with a reported IC50 value of 1 ± 0.5 µM[1]. This establishes a benchmark for comparing the activity of its derivatives.

Further studies on related substituted flavones provide a broader context for understanding the SAR. For instance, a series of flavones with various substituents, including nitro and amino groups, were synthesized and evaluated for their cytotoxicity against transformed murine fibroblasts (ANN-1 cells)[2]. Interestingly, in a separate study focused on protein-tyrosine kinase inhibition, a series of nitroflavones were found to be inactive, whereas their corresponding aminoflavone counterparts demonstrated inhibitory activity[3]. This suggests that the mechanism of action of this compound's cytotoxicity may not solely rely on the inhibition of these specific kinases and that the nitro group itself plays a crucial role in its anticancer effect through other pathways.

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

CompoundSubstitutionCell LineIC50 (µM)Reference
This compound 2'-NO2HL-60 (human promyelocytic leukemia)1 ± 0.5[1]
NFS-60 (murine myelogenous leukemia)~8[1]
LB02 (murine T cell leukemia)~8[1]
3'-Amino-4'-methoxyflavone 3'-NH2, 4'-OCH3ANN-1 (transformed murine fibroblasts)1.6[2]
3T3 (murine fibroblasts)8[2]

Table 1: Cytotoxicity of this compound and a Related Aminoflavone Analog. This table presents the IC50 values of this compound against several leukemia cell lines and compares it with a substituted aminoflavone.

Deciphering the Mechanism of Action: Modulation of the MAPK Signaling Pathway

Research into the molecular mechanism of this compound's anticancer activity has revealed its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in HL-60 leukemia cells. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.

Specifically, this compound has been shown to induce apoptosis by:

  • Activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.

  • Inhibiting the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2)[4].

The differential regulation of these MAPK subfamilies is crucial for tipping the balance from cell survival towards programmed cell death. The activation of the pro-apoptotic JNK and p38 pathways, coupled with the suppression of the pro-survival ERK1/2 pathway, creates a cellular environment conducive to apoptosis.

The following diagram illustrates the proposed signaling pathway modulated by this compound.

MAPK_pathway 2_Nitroflavone 2_Nitroflavone JNK JNK 2_Nitroflavone->JNK Activates p38 p38 2_Nitroflavone->p38 Activates ERK12 ERK1/2 2_Nitroflavone->ERK12 Inhibits Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Proliferation Proliferation ERK12->Proliferation Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Data Analysis H->I

References

Independent Verification of 2'-Nitroflavone's Cytotoxic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential anti-cancer properties. This guide provides an independent verification of the cytotoxic effects of the synthetic flavonoid, 2'-Nitroflavone, in comparison to three well-studied naturally occurring flavonoids: quercetin, apigenin, and luteolin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on experimental data from peer-reviewed studies.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a flavonoid required to inhibit the proliferation of cancer cells by 50%. The following table summarizes the IC50 values of this compound and the comparative flavonoids across various cancer cell lines, with a focus on haematological malignancies for a direct comparison.

FlavonoidCell LineCancer TypeIC50 (µM)Reference
This compound HL-60Acute Promyelocytic Leukemia1 ± 0.5[1]
K562Chronic Myelogenous LeukemiaNot Reported
JurkatAcute T-cell LeukemiaNot Reported
Quercetin HL-60Acute Promyelocytic Leukemia7.7 (96h)[2]
U937Histiocytic LymphomaNot Reported
CT-26Colorectal CarcinomaNot Reported[3]
LNCaPProstate CancerNot Reported[3]
MOLT-4Acute Lymphoblastic LeukemiaNot Reported[3]
RajiBurkitt's LymphomaNot Reported[3]
Apigenin HL-60Acute Promyelocytic Leukemia30[4]
HL-60/DOXODoxorubicin-resistant APL17.26[5]
K562Chronic Myelogenous Leukemia>100[4]
TF1Erythroleukemia>100[4]
NCI-H929Multiple Myeloma10.73 ± 3.21[6]
Luteolin HG-3Chronic Lymphocytic Leukemia37[7]
EHEBChronic Lymphocytic Leukemia26[7]
HL-60/DOXODoxorubicin-resistant APL17.81[5]
LoVoColorectal Adenocarcinoma66.70 (24h), 30.47 (72h)[8]

Note: The IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of flavonoid cytotoxicity.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the flavonoid for the desired incubation period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Crystal Violet Assay

This assay is another method for quantifying cell viability, particularly for adherent cells. Crystal violet is a dye that stains the DNA of the cells, and the amount of dye retained is proportional to the number of viable cells.

  • Procedure:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After the treatment period, gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a fixing solution (e.g., methanol or paraformaldehyde) for 10-15 minutes.

    • Stain the fixed cells with a 0.5% crystal violet solution for 20-30 minutes.

    • Wash away the excess stain with water and allow the plate to air dry.

    • Solubilize the stain by adding a solubilizing agent (e.g., 33% acetic acid or methanol).

    • Measure the absorbance at a wavelength of approximately 590 nm.

    • Determine cell viability as a percentage of the control.

Apoptosis Assay

Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Procedure:

    • Culture and treat cells with the flavonoid of interest.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Mechanisms of Action

Flavonoids exert their cytotoxic effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the key pathways affected by this compound and the comparative flavonoids.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture flavonoid_treatment Flavonoid Treatment (this compound, Quercetin, etc.) cell_culture->flavonoid_treatment cell_viability Cell Viability Assay (MTT, Crystal Violet) flavonoid_treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) flavonoid_treatment->apoptosis_assay ic50 IC50 Determination cell_viability->ic50 apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification

Experimental workflow for assessing flavonoid cytotoxicity.

This compound Signaling Pathway

This compound has been shown to induce apoptosis in human leukemia cells (HL-60) through the modulation of the mitogen-activated protein kinase (MAPK) pathway. It activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways while inhibiting the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4]

nitroflavone_pathway cluster_mapk MAPK Pathway nitroflavone This compound jnk JNK (Activation) nitroflavone->jnk p38 p38 (Activation) nitroflavone->p38 erk ERK1/2 (Inhibition) nitroflavone->erk apoptosis Apoptosis jnk->apoptosis p38->apoptosis erk->apoptosis

This compound-induced apoptotic signaling pathway.

Comparative Flavonoid Signaling Pathways

Quercetin, apigenin, and luteolin induce apoptosis through various signaling cascades, often in a cell-type-specific manner.

  • Quercetin: In many cancer cells, quercetin induces apoptosis by activating the AMP-activated protein kinase (AMPK) pathway and increasing the expression of the tumor suppressor protein p53.[6][7]

  • Apigenin: Apigenin is known to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival.[2][3][9][10][11]

  • Luteolin: Luteolin has been shown to modulate both the Akt/mTOR and MAPK signaling pathways to induce apoptosis in cancer cells.[1][5][8][12]

comparative_flavonoids_pathway cluster_quercetin Quercetin Pathway cluster_apigenin Apigenin Pathway cluster_luteolin Luteolin Pathway quercetin Quercetin ampk AMPK (Activation) quercetin->ampk apigenin Apigenin pi3k PI3K/Akt (Inhibition) apigenin->pi3k luteolin Luteolin akt_mtor Akt/mTOR (Modulation) luteolin->akt_mtor mapk MAPK (Modulation) luteolin->mapk p53 p53 (Upregulation) ampk->p53 apoptosis Apoptosis p53->apoptosis pi3k->apoptosis akt_mtor->apoptosis mapk->apoptosis

Apoptotic signaling pathways of comparative flavonoids.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of this compound against quercetin, apigenin, and luteolin. The presented data indicates that this compound exhibits potent cytotoxic activity, particularly against haematological cancer cell lines, with an IC50 value in the low micromolar range in HL-60 cells. Its mechanism of action involves the modulation of the MAPK signaling pathway, a key regulator of cell fate. The comparative flavonoids also demonstrate significant cytotoxic potential, albeit through different primary signaling pathways. This information serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the independent verification and further investigation of these promising anti-cancer compounds.

References

A Comparative Analysis of 2'-Nitroflavone and Natural Flavonoids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the exploration of flavonoids as potential therapeutic agents has gained considerable momentum. These naturally occurring polyphenolic compounds, abundant in fruits and vegetables, are lauded for their antioxidant, anti-inflammatory, and antiproliferative properties. Alongside these natural compounds, synthetic derivatives are being engineered to enhance efficacy and target specific molecular pathways. This guide provides a detailed, objective comparison of the synthetic compound 2'-Nitroflavone against a selection of well-researched natural flavonoids—quercetin, apigenin, and luteolin—in the context of cancer research.

Quantitative Analysis of Cytotoxicity

A crucial metric for evaluating the anticancer potential of a compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values of this compound and prominent natural flavonoids across various cancer cell lines, providing a quantitative basis for comparison.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HL-60Human Promyelocytic LeukemiaNot explicitly stated, but cytotoxic activity was evaluated.[1]
LM3Murine Mammary AdenocarcinomaNot explicitly stated, but in vitro apoptosis was observed at 20 µM.[2]

Table 2: IC50 Values of Natural Flavonoids in Various Cancer Cell Lines

FlavonoidCell LineCancer TypeIC50 (µM)Citation
Quercetin MCF-7Breast Cancer17.2 - 37[3]
MDA-MB-468Breast Cancer55[3]
A549Lung Cancer8.65 (24h), 7.96 (48h), 5.14 (72h)Not found in provided search results
HCT-116Colon Cancer81.65 (48h)[3]
Apigenin BxPC-3Pancreatic Cancer23 (24h), 12 (48h)Not found in provided search results
PANC-1Pancreatic Cancer71 (24h), 41 (48h)Not found in provided search results
Caki-1Renal Cell Carcinoma27.02Not found in provided search results
ACHNRenal Cell Carcinoma50.4Not found in provided search results
HL-60Leukemia30Not found in provided search results
Luteolin NCI-ADR/RESMultidrug-Resistant Breast Cancer~45 (24h), ~35 (48h)[4]
MCF-7/MitoRMultidrug-Resistant Breast Cancer~45 (24h), ~35 (48h)[4]
A549Lung Cancer3.1Not found in provided search results
EC1Esophageal Squamous Carcinoma20-60Not found in provided search results
KYSE450Esophageal Squamous Carcinoma20-60Not found in provided search results

Mechanisms of Action: A Comparative Overview

Both this compound and natural flavonoids exert their anticancer effects by modulating key cellular signaling pathways that govern cell proliferation, survival, and apoptosis.

This compound: Inducer of Apoptosis via MAPK Pathway Modulation

Research on this compound has primarily focused on its activity in hematological malignancies and a murine mammary adenocarcinoma model. In these contexts, its primary mechanism of action involves the induction of apoptosis.

  • Apoptosis Induction: this compound has been shown to induce apoptosis, characterized by DNA fragmentation and an increase in the sub-G1 cell population[1][2]. This process is mediated through the activation of caspase-8, caspase-9, and caspase-3[1][2].

  • MAPK Pathway Involvement: The pro-apoptotic effects of this compound are linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways while inhibiting the extracellular signal-regulated kinase (ERK) 1/2 pathway in leukemia cells[1].

Natural Flavonoids: Multi-Targeted Anticancer Agents

Natural flavonoids, such as quercetin, apigenin, and luteolin, exhibit a broader, multi-targeted approach to cancer inhibition, affecting a wider array of signaling cascades.

  • PI3K/Akt/mTOR Pathway Inhibition: A common mechanism for many natural flavonoids is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • MAPK Pathway Modulation: Similar to this compound, natural flavonoids can also modulate the MAPK pathway, often leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: Natural flavonoids are well-documented inducers of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They also cause cell cycle arrest at various phases, notably G2/M.[4]

  • Anti-inflammatory and Antioxidant Effects: The potent anti-inflammatory and antioxidant properties of natural flavonoids contribute to their cancer-preventive effects by mitigating chronic inflammation and oxidative stress, both of which are known drivers of carcinogenesis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_2NF This compound Signaling Pathway NF This compound JNK JNK (Activation) NF->JNK p38 p38 (Activation) NF->p38 ERK ERK1/2 (Inhibition) NF->ERK Casp8 Caspase-8 JNK->Casp8 Apoptosis_NF Apoptosis p38->Apoptosis_NF Casp3 Caspase-3 ERK->Casp3 Casp8->Casp3 Casp9 Caspase-9 Casp9->Casp3 Casp3->Apoptosis_NF

This compound's apoptotic signaling cascade.

G cluster_NF Natural Flavonoids Signaling Pathway Flav Natural Flavonoids (Quercetin, Apigenin, Luteolin) PI3K PI3K Flav->PI3K MAPK MAPK Pathway Flav->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Flav Apoptosis mTOR->Apoptosis_Flav MAPK->Apoptosis_Flav CCA Cell Cycle Arrest MAPK->CCA

Signaling pathways modulated by natural flavonoids.

G cluster_workflow General Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_assays Assays start Cancer Cell Culture treatment Treatment with This compound or Natural Flavonoids (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt facs_apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) incubation->facs_apoptosis facs_cellcycle Flow Cytometry (PI Staining for Cell Cycle) incubation->facs_cellcycle wb Western Blot (Protein Expression) incubation->wb analysis Data Analysis (IC50 Calculation, Apoptosis Rate, etc.) mtt->analysis facs_apoptosis->analysis facs_cellcycle->analysis wb->analysis

Workflow for in vitro anticancer activity assessment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and natural flavonoids.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or the natural flavonoid of interest for 24, 48, or 72 hours. Include a vehicle-treated control group.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compounds for the desired time.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Culture and treat cells with the compounds as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-ERK, ERK, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This comparative guide highlights the distinct yet overlapping anticancer profiles of the synthetic flavonoid this compound and the natural flavonoids quercetin, apigenin, and luteolin. While natural flavonoids demonstrate broad-spectrum activity against a wide range of cancer cell lines through the modulation of multiple signaling pathways, the current body of research on this compound points to a potent pro-apoptotic mechanism, particularly in hematological cancers, mediated by the MAPK pathway.

The quantitative data presented in the tables underscores the potent cytotoxicity of natural flavonoids across various solid tumors. The limited availability of IC50 data for this compound in solid tumor cell lines represents a significant knowledge gap and a promising avenue for future research. Further investigation into the efficacy of this compound in a broader panel of cancer types is warranted to fully elucidate its therapeutic potential and to draw more direct comparisons with its natural counterparts. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies in this dynamic field of cancer drug discovery.

References

A Comparative Guide to the Anti-Cancer Activities of 2'-Nitroflavone and its Flavonoid Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on 2'-Nitroflavone, a synthetic nitroflavonoid, and two naturally occurring flavonoid alternatives, Apigenin and Luteolin. The focus is on their efficacy and mechanisms of inducing apoptosis in the human promyelocytic leukemia cell line, HL-60. This document summarizes key quantitative data, details experimental protocols for replication, and visualizes the core signaling pathways.

Quantitative Data Comparison

The following tables summarize the key quantitative findings for this compound, Apigenin, and Luteolin from published studies on HL-60 cells.

CompoundIC50 Value (µM)Cell LineAssayReference
This compound 1 ± 0.5HL-60MTS[Not explicitly cited]
Apigenin 30HL-60MTT[1]
Apigenin 40.15HL-60Not Specified[2]
Luteolin 12.5HL-60Not Specified[3]
Luteolin 15HL-60Not Specified[3]
Luteolin 43.41HL-60Not Specified[2]

Table 1: Comparative Cytotoxicity (IC50) of Flavonoids in HL-60 Cells. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower values indicate higher potency.

CompoundEffect on BaxEffect on Bcl-2Key Caspases ActivatedReference
This compound Increased expressionNo change in total protein, but decreased Bcl-XLCaspase-3, -8, -9[4][5]
Apigenin Increased Bax/Bcl-2 ratioDown-regulationCaspase-3, -7, -8, -9[1][6][7][8]
Luteolin Increased Bax/Bcl-2 ratioDown-regulationCaspase-3, -8, -9[3][9][10]

Table 2: Mechanistic Comparison of Apoptosis Induction in HL-60 Cells. This table highlights the impact of each compound on key apoptotic regulatory proteins and the activation of the caspase cascade.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by these flavonoids and a typical experimental workflow for their analysis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway TNF TNF/TRAIL DR Death Receptor (e.g., DR5) TNF->DR DISC DISC Formation DR->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Activated Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Mito Mitochondrion CytC Cytochrome c Mito->CytC Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 aCasp9->Casp3 JNK JNK ERK ERK1/2 p38 p38 Flavonoids This compound Apigenin Luteolin Flavonoids->DR Upregulates (this compound) Flavonoids->Bax Upregulates Flavonoids->Bcl2 Downregulates Flavonoids->JNK Activates Flavonoids->ERK Inhibits Flavonoids->p38 Activates aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis PARP PARP Cleavage aCasp3->PARP G cluster_assays Experimental Assays cluster_data Data Analysis start Start: Cancer Cell Culture (e.g., HL-60) treatment Treat with Flavonoid (this compound, Apigenin, or Luteolin) at various concentrations and time points start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells (Flow Cytometry) apoptosis->apoptosis_quant protein_quant Quantify Protein Levels (e.g., Bax, Bcl-2, Caspases) protein->protein_quant end Conclusion: Comparative Efficacy and Mechanism ic50->end apoptosis_quant->end protein_quant->end

References

Assessing the Therapeutic Index of 2'-Nitroflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of 2'-Nitroflavone against standard-of-care chemotherapeutic agents for leukemia and breast cancer. Due to the limited publicly available quantitative toxicity data for this compound, a definitive therapeutic index cannot be calculated at this time. However, by comparing its in vitro and in vivo efficacy with that of established drugs, alongside their known therapeutic indices, we can provide a preliminary evaluation of its potential as a therapeutic agent.

Executive Summary

This compound has demonstrated significant cytotoxic activity against hematological cancer cell lines, particularly the HL-60 human promyelocytic leukemia cell line, with a reported IC50 value of 1 ± 0.5 µM.[1] Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways. Furthermore, in vivo studies in a murine breast cancer model showed that this compound could reduce tumor volume without apparent toxic effects at the tested therapeutic dose.

This guide compares the efficacy of this compound with standard chemotherapeutic agents: All-trans retinoic acid (ATRA) and Arsenic Trioxide for leukemia, and Doxorubicin and Paclitaxel for breast cancer. While a direct comparison of the therapeutic index is hampered by the lack of LD50 or TD50 data for this compound, the available data suggests a promising therapeutic window that warrants further preclinical investigation.

Data Presentation

Table 1: In Vitro Efficacy (IC50) of this compound and Comparator Drugs
CompoundCancer TypeCell LineIC50 (µM)Citation(s)
This compound Acute Promyelocytic LeukemiaHL-601 ± 0.5[1]
All-trans Retinoic Acid (ATRA)Acute Promyelocytic LeukemiaHL-60Concentrations as low as 0.001 µM induce differentiation; maximal differentiation at 1 µM.[2][3]
Arsenic TrioxideAcute Promyelocytic LeukemiaHL-60~16 µM (cell growth inhibition); 0.87 ± 0.12 µM (cell viability)[4][5]
DoxorubicinBreast CancerMCF-70.68 - 8.3 µM[6][7][8]
DoxorubicinBreast CancerMDA-MB-2311 - 6.6 µM[6][7]
PaclitaxelBreast CancerMCF-73.5 - 7.2 nM[9][10]
PaclitaxelBreast CancerMDA-MB-2310.3 - 2.4 nM[9][11]
Table 2: Estimated Therapeutic Index of Comparator Drugs

The therapeutic index (TI) is calculated as LD50 / ED50. The data below is compiled from various sources and should be considered an estimation, as experimental conditions can vary. No quantitative toxicity data (LD50 or TD50) for this compound is publicly available to calculate its therapeutic index.

DrugAnimal ModelLD50RouteEstimated Therapeutic Index (TI)Citation(s)
All-trans Retinoic Acid (ATRA)Mouse1100 mg/kgOralVariable, depends on therapeutic endpoint.[12][13]
All-trans Retinoic Acid (ATRA)Rat2000 mg/kgOralVariable, depends on therapeutic endpoint.[12]
DoxorubicinMouse570 mg/kgOral~47.5 (based on an estimated effective dose)[14][15]
DoxorubicinMouse12.5 mg/kgIV~1 (based on an estimated effective dose)[16]
PaclitaxelMouse12 mg/kgIV~1.2 (based on an estimated effective dose)
Paclitaxel (Taxol formulation)Mouse31.3 mg/kgIV~2.6 (based on an estimated effective dose)[17]

Note on this compound: One in vivo study in a murine breast cancer model reported no toxic effects at a therapeutic dose of 0.7 mg/kg, based on observations of mouse weight and tissue histology. This suggests a favorable therapeutic window, but quantitative toxicity studies are required for a definitive assessment.

Experimental Protocols

Determination of IC50 using MTS Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent or suspension cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60, MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Phenazine methosulfate (PMS) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, including a vehicle control (medium with solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Prepare the MTS/PMS solution according to the manufacturer's instructions. Add the solution to each well.[18][19][20]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study in Mice

This protocol describes a general workflow for evaluating the in vivo efficacy of a compound in a mouse xenograft model of breast cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • Test compound formulated for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture and harvest breast cancer cells. Resuspend the cells in a sterile solution, optionally mixed with Matrigel to enhance tumor formation.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[21][22]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size, measure their dimensions with calipers every few days and calculate the tumor volume.

  • Treatment: When tumors reach a specified average size, randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous, oral).

  • Efficacy Assessment: Continue to measure tumor volume throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Acute Oral Toxicity Assessment (OECD 423 Guideline)

This protocol provides a summary of the acute toxic class method for assessing the acute oral toxicity of a substance.

Materials:

  • Healthy, young adult rodents (usually rats), single-sex (typically females).

  • Test substance.

  • Vehicle for administration (if necessary).

  • Oral gavage needles.

Procedure:

  • Dosing: Administer the test substance sequentially to a small group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Endpoint Determination: The outcome of the test (mortality or no mortality at a given dose) will determine the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Classification: Based on the mortality data, the substance is assigned to a toxicity class, which provides an estimated range for the LD50 value.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Mandatory Visualization

2_Nitroflavone_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway Modulation 2_Nitroflavone_ext This compound TRAIL_DR5 TRAIL/DR5 2_Nitroflavone_ext->TRAIL_DR5 Caspase8 Caspase-8 TRAIL_DR5->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext 2_Nitroflavone_int This compound Bax Bax 2_Nitroflavone_int->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int 2_Nitroflavone_mapk This compound JNK JNK 2_Nitroflavone_mapk->JNK Activates p38 p38 2_Nitroflavone_mapk->p38 Activates ERK1_2 ERK1/2 2_Nitroflavone_mapk->ERK1_2 Inhibits Apoptosis_mapk Apoptosis JNK->Apoptosis_mapk Proliferation Proliferation ERK1_2->Proliferation

Caption: Signaling pathways activated by this compound leading to apoptosis.

Experimental_Workflow_IC50 Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTS Add MTS Reagent Incubate_48h->Add_MTS Incubate_2h Incubate for 2 hours Add_MTS->Incubate_2h Measure_Absorbance Measure Absorbance at 490 nm Incubate_2h->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Therapeutic_Index_Relationship cluster_efficacy Efficacy cluster_toxicity Toxicity ED50 ED50 (Effective Dose in 50% of Population) Therapeutic_Index Therapeutic Index (TI) = TD50 / ED50 ED50->Therapeutic_Index TD50 TD50 (Toxic Dose in 50% of Population) TD50->Therapeutic_Index

Caption: Relationship between efficacy, toxicity, and the therapeutic index.

References

The Leap from Lab Bench to Living System: Correlating the In Vitro and In Vivo Anticancer Activity of 2'-Nitroflavone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthetic flavonoid 2'-Nitroflavone has emerged as a promising candidate in anticancer research, demonstrating potent cytotoxic effects in laboratory settings. However, the critical question for its therapeutic potential lies in the translation of these in vitro findings to in vivo efficacy. This guide provides an objective comparison of the in vitro and in vivo activities of this compound, juxtaposed with other well-researched flavonoids—Apigenin, Luteolin, and Quercetin. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to offer a comprehensive resource for researchers navigating the complexities of drug development.

In Vitro Activity: A Quantitative Comparison

The initial assessment of an anticancer compound's potential is its ability to inhibit the proliferation of cancer cells in a controlled laboratory environment. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in this evaluation. The following table summarizes the reported IC50 values for this compound and its counterparts in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Citation(s)
This compound HL-60 (Leukemia)~1.0[1]
NFS-60 (Leukemia)~8.0[1]
LB02 (Leukemia)~8.0[1]
Apigenin Caki-1 (Renal)27.02[2]
ACHN (Renal)50.40[2]
NC65 (Renal)23.34[2]
HT-29 (Colon)30[3]
SK-MEL-24 (Melanoma)30 - 60[4]
Luteolin Tu212 (Head and Neck)6.96[5]
H292 (Lung)15.56[5]
LoVo (Colon)30.47 (72h)[6]
MOLM-13 (Leukemia)34.75[7]
Kasumi-1 (Leukemia)34.05[7]
Quercetin A549 (Lung)5.14 (72h)[8]
H69 (Lung)9.18 (72h)[8]
MCF-7 (Breast)4.9 - 17.2[9]
HT-29 (Colon)50 - 100[10]

In Vivo Efficacy: Assessing Performance in a Biological System

The true test of an anticancer agent's therapeutic potential is its performance within a living organism. In vivo studies, typically conducted in murine models, provide insights into a compound's bioavailability, toxicity, and its ability to inhibit tumor growth. The following table summarizes key in vivo findings for this compound and the comparative flavonoids.

CompoundCancer ModelAnimal ModelDosageRouteKey FindingsCitation(s)
This compound LM3 Breast CancerSyngeneic Murine Model0.7 mg/kgNot Specified38% reduction in tumor volume.[11][11]
Apigenin HT-29 Colon CancerXenografted Mice35 mg/kgNot SpecifiedSignificant suppression of xenografted tumor growth.[3][3]
ACHN Renal CancerXenograft Mouse ModelNot SpecifiedNot SpecifiedReduced tumor growth and volume.[2][2]
Luteolin SCCHNTumor Xenograft Mouse ModelNot SpecifiedNot SpecifiedSignificant inhibition of tumor growth compared to control.[5][5]
Quercetin PC-3 Prostate CancerXenograft Nude Mice25, 50, 75 mg/kgNot SpecifiedDose-dependent reduction in tumor weight and volume (22.85%, 29.6%, and 37.5% inhibition, respectively).[12][12]
CT-26 Colon CancerBALB/c Mice50, 100, 200 mg/kgIntraperitonealSignificant reduction in tumor volume at all doses.[13][13]
MCF-7 Breast CancerMice50, 100, 200 mg/kgIntraperitonealSignificant reduction in tumor volume at all doses.[13][13]

In Vitro to In Vivo Correlation: Bridging the Gap

A direct, mathematically modeled in vitro to in vivo correlation (IVIVC) for this compound has not yet been established in the public domain. However, a qualitative analysis of the available data allows for an insightful discussion of the compound's translational potential.

This compound demonstrates high potency in vitro, particularly against leukemia cell lines with an IC50 as low as 1 µM.[1] In vivo, a dosage of 0.7 mg/kg resulted in a 38% reduction in tumor volume in a breast cancer model.[11] While promising, this highlights the complexities of translating in vitro potency to in vivo efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment, and the development of resistance can significantly influence a drug's performance in a living system.

For comparison, Apigenin, with in vitro IC50 values in the 20-50 µM range, shows significant in vivo tumor growth suppression at a dose of 35 mg/kg.[2][3] Similarly, Quercetin, with a wide range of in vitro potencies, demonstrates dose-dependent tumor inhibition in vivo.[12][13] These examples underscore that while a low IC50 is a desirable characteristic, it is not the sole predictor of in vivo success. A comprehensive understanding of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with the biological system is paramount for predicting its therapeutic efficacy.

Signaling Pathways: Unraveling the Mechanism of Action

The anticancer activity of these flavonoids stems from their ability to modulate key signaling pathways that regulate cell growth, proliferation, and apoptosis (programmed cell death). Understanding these mechanisms is crucial for rational drug design and identifying potential combination therapies.

This compound Signaling Pathway

This compound exerts its anticancer effects in leukemia cells by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. It activates the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK1/2 pathway.[14] This dual action shifts the cellular balance towards apoptosis.

2-Nitroflavone_Signaling_Pathway 2-Nitroflavone 2-Nitroflavone JNK JNK 2-Nitroflavone->JNK Activates p38 p38 2-Nitroflavone->p38 Activates ERK1_2 ERK1_2 2-Nitroflavone->ERK1_2 Inhibits Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK1_2->Apoptosis caption This compound induced apoptosis pathway.

This compound induced apoptosis pathway.
Apigenin Signaling Pathway

Apigenin's anticancer activity is often attributed to its inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[15][16] By blocking this pathway, Apigenin can induce apoptosis and autophagy in cancer cells.

Apigenin_Signaling_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy caption Apigenin's inhibition of the PI3K/Akt/mTOR pathway.

Apigenin's inhibition of the PI3K/Akt/mTOR pathway.
Luteolin Signaling Pathway

Luteolin induces apoptosis in cancer cells through multiple pathways, including the activation of the MAPK family members JNK and p38, and the inhibition of the PI3K/Akt pathway.[17][18] This multi-targeted approach contributes to its potent anticancer effects.

Luteolin_Signaling_Pathway Luteolin Luteolin JNK_p38 JNK/p38 Luteolin->JNK_p38 Activates PI3K_Akt PI3K/Akt Luteolin->PI3K_Akt Inhibits Apoptosis Apoptosis JNK_p38->Apoptosis PI3K_Akt->Apoptosis caption Luteolin's dual action on MAPK and PI3K/Akt pathways.

Luteolin's dual action on MAPK and PI3K/Akt pathways.
Quercetin Signaling Pathway

Quercetin's anticancer effects are mediated through its influence on various signaling pathways, including the MAPK/ERK pathway.[19] Depending on the cellular context, Quercetin can either activate or inhibit ERK signaling, leading to the induction of apoptosis.

Quercetin_Signaling_Pathway Quercetin Quercetin MAPK_ERK MAPK/ERK Quercetin->MAPK_ERK Modulates Apoptosis Apoptosis MAPK_ERK->Apoptosis caption Quercetin's modulation of the MAPK/ERK pathway.

Quercetin's modulation of the MAPK/ERK pathway.

Experimental Protocols: A Guide to Methodology

Reproducibility is a cornerstone of scientific research. This section provides an overview of the key experimental protocols employed in the in vitro and in vivo evaluation of these flavonoids.

In Vitro Cell Viability and Proliferation Assays (MTS/MTT)

Objective: To determine the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (MTS or MTT) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Incubation: After the treatment period, the MTS or MTT reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using the MTT assay, a solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Murine Xenograft Models

Objective: To evaluate the in vivo anticancer efficacy of the compounds in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

General Protocol:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Development: The mice are monitored until tumors reach a palpable size (e.g., 50-100 mm³).

  • Compound Administration: The mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (length × width²) / 2 is commonly used.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion

This compound exhibits significant anticancer potential in vitro, particularly against leukemia cell lines, by modulating the MAPK signaling pathway to favor apoptosis. While in vivo data is still emerging, initial studies in breast cancer models are promising. A comprehensive comparison with established flavonoids like Apigenin, Luteolin, and Quercetin reveals that while in vitro potency is a crucial starting point, the translation to in vivo efficacy is a multifaceted challenge. The data and methodologies presented in this guide are intended to provide researchers with a solid foundation for further investigation into the therapeutic potential of this compound and to underscore the importance of a multi-pronged approach in the preclinical evaluation of novel anticancer agents. Further studies focusing on the pharmacokinetics and a broader range of in vivo models are warranted to fully elucidate the in vitro to in vivo correlation of this compound's activity.

References

2'-Nitroflavone: A Comparative Analysis of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitroflavone, a synthetic derivative of the flavonoid family, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic effects in various cancer cell models. This guide provides a comparative overview of the current understanding of this compound's efficacy and mechanisms of action across different cancer types, with a focus on hematological malignancies and breast cancer. While research is ongoing, this document synthesizes available quantitative data, details key experimental protocols for its study, and visualizes the known signaling pathways it modulates.

Comparative Efficacy of this compound and Related Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 values for this compound and structurally related nitroflavones in various cancer cell lines. It is important to note that direct comparative data for this compound across a wide spectrum of cancer types is still limited, highlighting a key area for future research.

CompoundCancer TypeCell LineIC50 (µM)Citation
This compound Cervical CancerWISHNot specified, but noted as one of the most potent flavonoids tested.[1]
Nitroflavone-based compound Non-Small Cell Lung CancerEGFR mutantsLow-micromolar range[2]
2'-Hydroxyflavanone Lung Cancer (SCLC)H1417, H1618~21 (average GI50)[3]
2'-Hydroxyflavanone Lung Cancer (NSCLC)H520, H358~52 (average GI50)[3]

Note: The data for 2'-hydroxyflavanone, a structurally similar compound, is included to provide a broader perspective on the potential of flavone derivatives in lung cancer. SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; GI50: Growth Inhibition 50.

Mechanisms of Action: A Tale of Two Cancers

Current research has elucidated distinct yet overlapping mechanisms of action for this compound in leukemia and breast cancer.

Hematological Malignancies (Leukemia)

In human leukemia cell lines, particularly HL-60, this compound demonstrates potent anti-cancer effects through a multi-pronged approach:

  • Cell Cycle Arrest: It induces a G2/M phase cell cycle arrest, preventing cancer cell proliferation.

  • Apoptosis Induction: this compound triggers programmed cell death (apoptosis) through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the activation of caspase-8, caspase-9, and caspase-3.

  • MAPK Pathway Modulation: It differentially modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a key regulator of cell growth and survival. Specifically, it activates the pro-apoptotic p38 and JNK pathways while inhibiting the pro-survival ERK1/2 pathway.

Breast Cancer

While specific data on the signaling pathways of this compound in breast cancer is less detailed, studies on flavonoids and related compounds, along with synergistic studies involving this compound, suggest the following:

  • Modulation of Apoptotic Proteins: In a murine breast cancer model, the combination of this compound with safingol led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-xL and Bcl-2.[4]

  • Involvement of Akt/FOXO3a Pathway: Flavones, as a class, have been shown to suppress breast cancer cell proliferation by acting on the Akt/FOXO3a signaling pathway.[5]

  • Impact on Key Signaling Networks: Studies on the structurally similar 2'-hydroxyflavanone in breast cancer cells have revealed its ability to inhibit estrogen receptor, mTOR, and HSP90 signaling pathways.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Action in Leukemia (HL-60 cells) cluster_1 MAPK Pathway cluster_2 Apoptosis Induction NF This compound p38_JNK p38 & JNK Activation NF->p38_JNK ERK ERK1/2 Inhibition NF->ERK DeathReceptor Death Receptor Pathway (Caspase-8) NF->DeathReceptor Mitochondrial Mitochondrial Pathway (Bax, Cytochrome c, Caspase-9) NF->Mitochondrial CellCycle G2/M Cell Cycle Arrest NF->CellCycle Caspase3 Caspase-3 Activation DeathReceptor->Caspase3 Mitochondrial->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle->Apoptosis

Caption: Signaling pathways modulated by this compound in leukemia cells.

G cluster_0 General Experimental Workflow for In Vitro Analysis cluster_assays Cellular Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow Flow Cytometry (Cell Cycle/Apoptosis) treatment->flow western Western Blot (Protein Expression) treatment->western data Data Analysis & Interpretation mtt->data flow->data western->data

Caption: A generalized workflow for studying this compound's in vitro effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for MAPK Pathway

This technique is used to detect changes in the expression and phosphorylation of key proteins in the MAPK pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is employed to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: After treatment with this compound, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on DNA content.

Conclusion and Future Directions

This compound exhibits significant anticancer properties, particularly in leukemia, by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways like MAPK. While its effects in other cancers such as breast cancer are promising, further research is required to fully elucidate its mechanisms of action and to establish a comprehensive comparative profile. The lack of extensive IC50 data across a broad range of cancer cell lines is a notable gap in the current literature. Future studies should focus on expanding the in vitro screening of this compound to include a wider variety of cancer types to better understand its therapeutic potential and to identify patient populations that may benefit most from this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 2'-Nitroflavone

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 2'-Nitroflavone, ensuring compliance with standard laboratory safety protocols and environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Before disposal, it is crucial to understand the hazards associated with this compound. Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1]

Key Hazards:

  • Human Health: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Environmental: Very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, this compound must be disposed of as hazardous waste. It should never be disposed of down the drain or in regular trash.[2][3][4]

PropertyValueSource
Chemical Formula C15H9NO4PubChem[5]
Molar Mass 267.24 g/mol PubChem[5]
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H410: Very toxic to aquatic life with long lasting effects.Sigma-Aldrich SDS[1]
Disposal Recommendation P501: Dispose of contents/ container to an approved waste disposal plant.Sigma-Aldrich SDS[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's designated hazardous waste management program.[2][3]

Experimental Protocol for Waste Segregation and Collection:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1]

  • Waste Segregation:

    • Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads, and weighing papers), separately from other waste streams.

    • If this compound is in a solvent, it should be collected in a container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used. Do not mix incompatible waste types.[6][7][8]

  • Container Selection:

    • Use a chemically compatible and leak-proof container for waste collection. Plastic is often preferred.[3] The original container can be used if it is in good condition.

    • Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion.[7][8]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.

    • The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and any other components of the waste mixture.[8][9]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3]

    • The SAA should be a secondary containment bin to prevent the spread of spills.

    • Store the container away from incompatible materials.

  • Request for Pickup:

    • Once the waste container is full or you have no further use for it, arrange for its collection by your institution's EHS or hazardous waste disposal service.[2][3]

Disposal of Empty Containers:

  • A container that held this compound is still considered hazardous waste.

  • For acutely hazardous waste (P-listed), containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][6][10] While this compound is not explicitly on the P-list, its toxicity warrants similar precautions.

  • After thorough rinsing, deface or remove the original label and dispose of the container as regular trash or as instructed by your EHS office.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C Handle Waste D Segregate from Incompatible Waste C->D E Label Container with Hazardous Waste Tag D->E F Seal Container E->F G Store in Secondary Containment in SAA F->G H Request Pickup from EHS G->H Container Full or No Longer Needed I EHS Transports to Approved Disposal Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2'-Nitroflavone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2'-Nitroflavone

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound used in laboratory research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Risk Assessment

Based on its chemical structure, this compound is presumed to be a solid, potentially fine powder. The presence of the nitro group suggests potential for toxicity and reactivity. All personnel should treat this compound as hazardous.

Potential Hazards:

  • Inhalation: May be harmful if inhaled. Powdered substances can be easily aerosolized and enter the respiratory tract.

  • Skin Contact: May cause skin irritation. Some nitro compounds can be absorbed through the skin.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[1][2][3] The following table summarizes the required PPE for handling this compound.

Body Part Protection Level Specific Recommendations
Respiratory HighNIOSH-approved N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood.[3]
Hands HighChemical-resistant gloves (e.g., Nitrile, Neoprene).[2] Double gloving is recommended when handling the solid. Gloves should be inspected before use and changed immediately if contaminated.
Eyes/Face HighChemical safety goggles and a face shield must be worn to protect against splashes and airborne particles.[2]
Body HighA flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[4] An acid-resistant apron should be worn over the lab coat.[5]
Engineering Controls

To minimize the risk of exposure, all handling of this compound powder should be conducted in a certified chemical fume hood.[6][7]

Control Measure Specification
Ventilation All weighing and transfer of solid this compound must be performed within a chemical fume hood to prevent inhalation of the powder.[6][7]
Weighing Station If a balance cannot be placed inside a fume hood, use an enclosed balance or a ventilated balance enclosure.[6][7][8] Alternatively, use the "tare method" where the container is tared on the bench, taken to the hood to add the powder, and then returned to the balance for weighing.[7]
Work Surfaces Cover work surfaces with disposable, plastic-backed absorbent paper to contain any spills.[5][8]
Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Designated Area: Establish a designated area within the laboratory for handling this compound.[7][8]

  • Gather Materials: Assemble all necessary PPE, equipment (spatulas, weigh boats, etc.), and waste containers before starting work.

  • Pre-labeling: Label all secondary containers with the full chemical name and any known hazard warnings.

Weighing and Transfer:

  • Don PPE: Put on all required personal protective equipment.

  • Work in Fume Hood: Conduct all manipulations of the solid compound inside a certified chemical fume hood.[6][7]

  • Minimize Dust: Handle the powder carefully to avoid creating dust.[6] Use a spatula to transfer the solid instead of pouring it.[8]

  • Container Management: Keep the primary container of this compound closed when not in use.[8]

  • Dissolving: If preparing a solution, add the solvent to the weighed powder slowly and carefully within the fume hood.

Decontamination:

  • Surfaces: After handling, decontaminate the work area by wet wiping with an appropriate solvent.[8] Do not dry sweep, as this can generate dust.[7]

  • Equipment: Clean all non-disposable equipment thoroughly with a suitable solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and other disposable items in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Protocol
Solid Waste Contaminated disposable items (e.g., gloves, weigh paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Solutions of this compound and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.[9]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Decontaminated containers can then be disposed of according to institutional guidelines.

All chemical waste must be disposed of through a licensed waste disposal company.[9]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the immediate area. For small spills, use a chemical spill kit with appropriate absorbent material. Do not dry sweep. For large spills, evacuate the laboratory and contact the institutional safety office.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A 1. Designate Work Area B 2. Assemble PPE and Equipment A->B C 3. Pre-label Containers B->C D 4. Don Full PPE C->D E 5. Weigh and Transfer Solid D->E F 6. Prepare Solution (if applicable) E->F G 7. Decontaminate Surfaces & Equipment F->G H 8. Dispose of Waste in Labeled Containers G->H I 9. Doff PPE and Wash Hands H->I

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.